Lanthanum acetylacetonate
Description
The exact mass of the compound Tris(pentane-2,4-dionato-O,O')lanthanum is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139625. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
14284-88-9 |
|---|---|
Molecular Formula |
C15H24LaO6 |
Molecular Weight |
439.25 g/mol |
IUPAC Name |
tris((Z)-4-hydroxypent-3-en-2-one);lanthanum |
InChI |
InChI=1S/3C5H8O2.La/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI Key |
YLJWVIYLZXDNHZ-LNTINUHCSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[La+3] |
Other CAS No. |
14284-88-9 |
physical_description |
White or light yellow odorless powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Lanthanum Acetylacetonate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of lanthanum acetylacetonate, a versatile coordination complex with significant applications in materials science and catalysis. This document details established synthetic protocols and a full suite of characterization techniques, presenting quantitative data in accessible formats and visualizing complex workflows for enhanced understanding.
Synthesis of this compound
The synthesis of this compound, typically in its hydrated form, [La(acac)₃(H₂O)₂], involves the reaction of a lanthanum salt with acetylacetone (acac) in a suitable solvent system, often with the addition of a base to facilitate the deprotonation of acetylacetone. Several methods have been reported, with variations in the lanthanum precursor and reaction conditions.
Synthesis from Lanthanum(III) Nitrate Hexahydrate
A common and straightforward method utilizes lanthanum(III) nitrate hexahydrate as the starting material. The reaction proceeds by dissolving the lanthanum salt in a solvent, followed by the addition of acetylacetone and a base, typically ammonia, to promote the formation of the acetylacetonate ligand which then coordinates to the lanthanum ion.
Experimental Protocol:
-
Dissolution of Lanthanum Salt: Dissolve lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) in methanol.[1]
-
Preparation of Acetylacetone Solution: In a separate beaker, mix acetylacetone with methanol.
-
Addition of Base: Slowly add a 5 M ammonia solution to the acetylacetone solution with stirring.
-
Reaction Mixture: Gradually add the ammoniacal acetylacetone solution to the lanthanum nitrate solution with constant stirring.
-
Precipitation: A pale yellow or white precipitate of this compound hydrate will form.[2][3]
-
Isolation and Purification: The precipitate is collected by suction filtration, washed with small portions of cold distilled water, and dried in a vacuum desiccator.[4]
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as warm petroleum ether.[4]
Synthesis from Lanthanum(III) Oxide
An alternative route employs lanthanum(III) oxide (La₂O₃) as the precursor. This method involves the initial dissolution of the oxide in an acid to form a soluble lanthanum salt in situ, which then reacts with acetylacetone.
Experimental Protocol:
-
Dissolution of Lanthanum Oxide: Dissolve lanthanum(III) oxide in dilute hydrochloric acid.
-
pH Adjustment: Adjust the pH of the solution to approximately 5 by adding a dilute ammonia solution.[5]
-
Ligand Preparation: In a separate vessel, prepare an aqueous solution of acetylacetone and ammonia. A slight excess of acetylacetone is recommended.
-
Reaction: Slowly add the lanthanum chloride solution to the acetylacetone solution with vigorous stirring.
-
Precipitation and Isolation: A precipitate will form. Isolate the solid product by vacuum filtration, wash with water, and dry under vacuum.
Characterization of this compound
A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural properties. A combination of spectroscopic, thermal, and crystallographic techniques is typically employed.
Spectroscopic Characterization
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the complex and confirming the coordination of the acetylacetonate ligand to the lanthanum ion.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry potassium bromide powder and pressing it into a transparent disk.
-
Data Acquisition: Record the infrared spectrum in the range of 4000-400 cm⁻¹.[6]
-
Data Analysis: Identify the characteristic absorption bands for the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand, as well as the La-O stretching mode.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1620 | C=O stretching of coordinated acac⁻ | [2] |
| ~1520-1550 | Asymmetric stretching of carboxylate anion | [7] |
| ~1473, 1413 | C=C stretching | [2] |
| ~1410-1420 | Symmetric stretching of carboxylate anion | [7] |
| ~486 | La-O stretching | [2] |
¹H NMR spectroscopy can be used to characterize the acetylacetonate ligand in the complex. Due to the paramagnetic nature of some lanthanide ions, NMR spectra can exhibit shifted and broadened signals. However, lanthanum(III) is diamagnetic, which should result in sharp NMR signals.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃).
-
Data Acquisition: Record the ¹H NMR spectrum using a standard NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts and integration of the proton signals corresponding to the acetylacetonate ligand.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability, decomposition, and hydration state of the complex.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 10-15 mg) in an alumina or platinum crucible.[8]
-
TGA/DSC Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 900 °C).[9]
-
Data Analysis: Analyze the TGA curve for weight loss steps corresponding to dehydration and decomposition. The DSC curve will show endothermic or exothermic peaks associated with these transitions.
Table 2: Thermal Decomposition Data for this compound Hydrate
| Temperature Range (°C) | Event | Reference |
| 110 | Decomposition of tetrahydrate to monohydrate | [10] |
| 150 | Formation of anhydrous form | [10] |
| 180 - 285 | Decomposition to lanthanum acetate | [10] |
| > 640 | Formation of Lanthanum Oxide (La₂O₃) | [11] |
X-ray Diffraction (XRD)
Single-crystal X-ray diffraction can provide detailed information about the molecular structure and crystal packing of this compound. Powder XRD is used to assess the crystallinity and phase purity of the bulk sample.
Experimental Protocol:
-
Single Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the complex.[1]
-
Data Collection (Single Crystal): Mount a single crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software.
-
Powder XRD: Grind a small amount of the crystalline sample into a fine powder and mount it on a sample holder. Record the powder diffraction pattern over a specific 2θ range.
The dihydrate, La(C₅H₇O₂)₃(H₂O)₂, has been characterized by X-ray crystallography.[10] The La³⁺ ion is coordinated by eight oxygen atoms from three bidentate acetylacetonate anions and two water molecules, resulting in a distorted square antiprism geometry.[2][3]
Scanning Electron Microscopy (SEM)
SEM is used to investigate the surface morphology and particle size of the synthesized this compound powder.
Experimental Protocol:
-
Sample Preparation: Mount a small amount of the powder onto an SEM stub using conductive carbon tape and coat it with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.
-
Imaging: Acquire SEM images at various magnifications to observe the particle shape, size distribution, and surface features.
Safety Considerations
Acetylacetone is flammable and can cause skin and eye irritation. Ammonia solution is corrosive and has a pungent odor. Lanthanum compounds are generally of low toxicity, but appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All synthesis and handling procedures should be performed in a well-ventilated fume hood.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols as necessary for their particular applications.
References
- 1. A new lanthanum(III) complex containing acetylacetone and 1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. journalofbabylon.com [journalofbabylon.com]
- 4. magritek.com [magritek.com]
- 5. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure of Lanthanum Acetylacetonate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum acetylacetonate hydrate is a coordination complex that serves as a significant precursor in materials science and has potential applications in various chemical processes. Its structural characteristics, thermal stability, and spectroscopic properties are of paramount interest for its utilization in the synthesis of lanthanum-based materials and as a catalyst. This guide provides a comprehensive overview of the chemical structure of the most well-characterized dihydrate form, [La(C₅H₇O₂)₃(H₂O)₂], supported by crystallographic data, spectroscopic analysis, and thermal decomposition studies. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its practical application in research and development.
Chemical Structure and Coordination Geometry
The most extensively studied form of this compound hydrate is the dihydrate, with the chemical formula [La(C₅H₇O₂)₃(H₂O)₂][1]. The central lanthanum(III) ion is in a +3 oxidation state and is eight-coordinated[1][2]. The coordination geometry is best described as a fairly regular square antiprism[1].
The lanthanum ion is chelated by three bidentate acetylacetonate (acac) ligands, which provide six oxygen donor atoms. Each acetylacetonate ligand forms a six-membered chelate ring with the lanthanum ion. In addition to the acetylacetonate ligands, two water molecules are directly coordinated to the lanthanum ion, completing its coordination sphere[1][2]. These coordinated water molecules are situated on the same square face of the antiprismatic coordination polyhedron[1].
The crystal structure of this compound dihydrate is stabilized by a network of intermolecular hydrogen bonds. The coordinated water molecules act as hydrogen-bond donors, forming O-H···O bonds with the oxygen atoms of the acetylacetonate ligands of neighboring complex molecules[1][2]. This network of hydrogen bonds links the discrete [La(C₅H₇O₂)₃(H₂O)₂] units into extended supramolecular assemblies[1].
Various hydrated forms of this compound have been reported, including a tetrahydrate which thermally decomposes to a monohydrate at 110 °C and subsequently to the anhydrous form at 150 °C[1][3].
Caption: Coordination of the La³⁺ ion.
Quantitative Structural Data
The precise molecular geometry of this compound dihydrate has been determined by single-crystal X-ray diffraction. The crystallographic data provides detailed information on bond lengths, bond angles, and unit cell parameters.
Table 1: Crystallographic Data for [La(C₅H₇O₂)₃(H₂O)₂]
| Parameter | Value | Reference |
| Crystal System | Triclinic | [1] |
| Space Group | P-1 | [1] |
| a (Å) | 9.0847(6) | [2] |
| b (Å) | 10.8658(7) | [2] |
| c (Å) | 11.5211(8) | [2] |
| α (°) | 90 | [2] |
| β (°) | 90 | [2] |
| γ (°) | 90 | [2] |
| Z | 2 |
Table 2: Selected Bond Lengths for [La(C₅H₇O₂)₃(H₂O)₂]
| Bond | Length (Å) | Reference |
| La-O(acac) | 2.435(3) - 2.523(3) | [2] |
| La-O(H₂O) | 2.587 (average) | [2] |
Table 3: Selected Bond Angles for [La(C₅H₇O₂)₃(H₂O)₂]
| Angle | Value (°) | Reference |
| O-La-O (intraligand) | 68.24(9) | [2] |
| O-La-O (interligand) | 68.24(9) - 147.51(9) | [2] |
Experimental Protocols
Synthesis of this compound Dihydrate
A common and effective method for the synthesis of this compound dihydrate is direct precipitation.
Materials:
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) or Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Acetylacetone (acacH)
-
Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH) solution
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve a stoichiometric amount of the lanthanum salt in a mixture of ethanol and water.
-
In a separate beaker, dissolve a threefold molar excess of acetylacetone in ethanol.
-
Slowly add a dilute solution of ammonia or sodium hydroxide to the acetylacetone solution with constant stirring to deprotonate the acetylacetone, forming the acetylacetonate anion.
-
Add the lanthanum salt solution dropwise to the acetylacetonate solution under vigorous stirring.
-
A precipitate of this compound hydrate will form. Continue stirring the mixture for several hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash it with deionized water and then with small portions of cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the product in a desiccator over a suitable drying agent.
Caption: Synthesis of La(acac)₃·xH₂O.
Characterization Techniques
FTIR spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the acetylacetonate and water ligands to the lanthanum ion.
Sample Preparation:
-
Grind a small amount of the dried this compound hydrate sample with anhydrous potassium bromide (KBr) in an agate mortar to a fine powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Analysis:
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Characteristic vibrational bands for the coordinated acetylacetonate ligand are expected in the regions of 1600-1500 cm⁻¹ (C=O stretching) and 1500-1400 cm⁻¹ (C=C stretching).
-
A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the coordinated water molecules.
TGA is employed to study the thermal stability of the hydrate and to determine the number of water molecules of hydration.
Procedure:
-
Place a precisely weighed sample (5-10 mg) of this compound hydrate into an alumina or platinum crucible.
-
Heat the sample from room temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss as a function of temperature is recorded. The initial weight loss corresponds to the removal of water molecules, which can be used to calculate the degree of hydration. Subsequent weight loss at higher temperatures corresponds to the decomposition of the acetylacetonate ligands.
As Lanthanum(III) is a diamagnetic ion (f⁰ electron configuration), proton (¹H) and carbon-13 (¹³C) NMR spectroscopy can be used to characterize the acetylacetonate ligands in solution.
Sample Preparation:
-
Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Analysis:
-
In the ¹H NMR spectrum, signals corresponding to the methyl protons (-CH₃) and the methine proton (-CH=) of the acetylacetonate ligand are expected. The chemical shifts of these protons will be different from those of free acetylacetone, indicating coordination to the metal center.
-
The ¹³C NMR spectrum will show resonances for the methyl, methine, and carbonyl carbons of the coordinated acetylacetonate ligand.
Caption: Characterization workflow.
Applications in Research and Drug Development
While this compound itself is not a therapeutic agent, lanthanide complexes, in general, are of growing interest in medicinal chemistry and drug development. They are explored for applications such as contrast agents in magnetic resonance imaging (MRI), luminescent probes for bioimaging, and as potential anticancer and antimicrobial agents. The acetylacetonate ligands can be functionalized or replaced to tune the properties of the lanthanide complex for specific biological applications. The synthesis and characterization of this compound hydrate provide a fundamental platform for the development of more complex and functional lanthanide-based compounds for potential use in diagnostics and therapy.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, quantitative structural data, and experimental protocols for the synthesis and characterization of this compound hydrate. The well-defined coordination chemistry and the accessibility of this compound make it a valuable precursor and model system for further research in materials science and medicinal chemistry. The presented data and methodologies offer a solid foundation for researchers, scientists, and drug development professionals working with lanthanide-based materials.
References
Lanthanum Acetylacetonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum acetylacetonate, with the chemical formula La(C₅H₇O₂)₃, is a coordination complex of the rare-earth element lanthanum with acetylacetonate ligands.[1][2] This organometallic compound exists in both anhydrous and hydrated forms, each with distinct properties and applications.[1] It serves as a key precursor in the synthesis of various lanthanum-containing materials and as a catalyst in organic synthesis. While lanthanide complexes, in general, are explored for various biomedical applications, the specific role of this compound in drug development is an emerging area of research. This guide provides an in-depth overview of its chemical and physical properties, detailed synthesis protocols, and current applications, with a focus on its relevance to the scientific and drug development communities.
Chemical and Physical Properties
The properties of this compound can vary depending on its hydration state. The anhydrous and various hydrated forms are the most common.
Table 1: Chemical Identifiers for this compound
| Form | CAS Number | Molecular Formula |
| Anhydrous | 14284-88-9 | C₁₅H₂₁LaO₆ |
| Dihydrate | 22392-66-1 | C₁₅H₂₁LaO₆·2H₂O |
| Hydrate (general) | 64424-12-0 | C₁₅H₂₁LaO₆·xH₂O |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 436.23 g/mol | (anhydrous basis)[3] |
| Appearance | White to off-white crystalline powder.[3] | |
| Melting Point | 180 – 185 °C[3] | |
| Solubility | Soluble in organic solvents.[2] | |
| Thermal Decomposition | The tetrahydrate loses water molecules upon heating, converting to the monohydrate at 110 °C and the anhydrous form at 150 °C. Further heating between 180-285 °C leads to the formation of lanthanum acetate.[1] |
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. The choice of method may depend on the desired hydration state and purity.
Experimental Protocol: Synthesis from Lanthanum(III) Nitrate
A common laboratory-scale synthesis involves the reaction of a lanthanum salt with acetylacetone in a basic medium.
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Acetylacetone (Hacac)
-
Ammonia solution (e.g., 25%)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a stoichiometric amount of lanthanum(III) nitrate hexahydrate in deionized water.
-
In a separate beaker, mix acetylacetone with deionized water and add ammonia solution to deprotonate the acetylacetone, forming the acetylacetonate anion.
-
Slowly add the lanthanum nitrate solution to the acetylacetonate solution with constant stirring.
-
A precipitate of this compound will form. Continue stirring for a period to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with deionized water and then with small portions of ethanol to remove unreacted starting materials and byproducts.
-
Dry the product in a desiccator over a suitable drying agent.
Diagram 1: Synthesis Workflow of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound from lanthanum nitrate and acetylacetone.
Applications in Research and Development
This compound is a versatile compound with applications spanning catalysis, materials science, and potentially, biomedical fields.
Catalysis
The Lewis acidic nature of the lanthanum ion in this compound makes it an effective catalyst in various organic transformations. It has been investigated as a catalyst for:
-
Polymerization reactions: Initiating the ring-opening polymerization of cyclic esters.
-
Transesterification reactions: Catalyzing the exchange of alkoxy groups in esters.
Materials Science
This compound serves as a precursor for the synthesis of various lanthanum-containing nanomaterials, such as lanthanum oxide (La₂O₃) nanoparticles.[4] These materials have applications in:
-
High-k dielectrics: For use in electronic components.
-
Catalyst supports: Providing a high surface area for catalytic reactions.
-
Optical materials: Due to the luminescent properties of lanthanide-doped materials.
Potential in Drug Development and Biomedical Applications
While direct applications of this compound in drug development are not yet well-established, the broader class of lanthanide complexes is of significant interest to the pharmaceutical and biomedical research communities.
-
Imaging Agents: Lanthanide ions, particularly gadolinium(III), are widely used as contrast agents in magnetic resonance imaging (MRI).[4] The unique magnetic and luminescent properties of lanthanides make them suitable for developing dual-modal imaging probes.[5] Lanthanum complexes, including those with acetylacetonate-like ligands, are being explored for their potential in bioimaging.[6]
-
Anticancer Properties: Some lanthanide complexes have demonstrated cytotoxic activity against cancer cell lines.[7][8] The proposed mechanisms often involve interaction with DNA.[8] Research into the anticancer potential of various lanthanide compounds is an active area.
-
Drug Delivery: Lanthanide-based nanoparticles are being investigated as potential carriers for targeted drug delivery. Their surfaces can be functionalized to attach therapeutic agents, and their imaging capabilities could allow for simultaneous tracking of the drug carrier.
It is important to note that the toxicity of lanthanides is a critical consideration. While lanthanum itself is considered to have low toxicity, comprehensive toxicological studies are essential for any potential biomedical application.[9]
Conclusion
This compound is a valuable compound for researchers in chemistry, materials science, and catalysis. Its well-defined properties and versatile reactivity make it a useful precursor and catalyst. While its direct role in drug development is still under exploration, the promising biomedical applications of lanthanide complexes in general suggest that this compound and its derivatives may find future applications in this field, particularly in the development of novel imaging agents and drug delivery systems. Further research is needed to fully elucidate the biological activity and potential therapeutic applications of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 64424-12-0: this compound hydrate [cymitquimica.com]
- 3. far-chemical.com [far-chemical.com]
- 4. Macromolecular Imaging Agents Containing Lanthanides: Can Conceptual Promise Lead to Clinical Potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new lanthanum(III) complex containing acetylacetone and 1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High anticancer activity and apoptosis- and autophagy-inducing properties of novel lanthanide(iii) complexes bearing 8-hydroxyquinoline-N-oxide and 1,10-phenanthroline - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Item - Identifying Toxicity Mechanisms Associated with Early Lanthanide Exposure through Multidimensional Genome-Wide Screening - American Chemical Society - Figshare [acs.figshare.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Lanthanum(III) Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum(III) acetylacetonate, denoted as La(acac)3, is a coordination complex that has garnered significant interest in various scientific fields, including materials science and catalysis. Its utility as a precursor for the synthesis of lanthanum-based materials makes a thorough understanding of its physical and chemical properties essential for researchers. This technical guide provides a comprehensive overview of the core characteristics of La(acac)3, with a focus on its hydrated form, which is the common commercially available variant. The information is presented to be accessible and useful for professionals in research and development.
Physical and Chemical Properties
Lanthanum(III) acetylacetonate is typically a white to pale-yellow crystalline powder.[1][2] It is known for its stability and solubility in organic solvents.[2] The central lanthanum ion is in the +3 oxidation state, a common state for lanthanide elements.[2] The acetylacetonate ligands act as bidentate chelating agents, forming six-membered rings with the lanthanum ion, which enhances the stability of the complex.[2][3] The anhydrous form has the chemical formula C15H21LaO6, while the more common hydrated form is represented as La(C5H7O2)3·xH2O.[4][5] The dihydrate, La(acac)3(H2O)2, has been well-characterized by X-ray crystallography.[4]
Quantitative Data Summary
For ease of comparison, the key quantitative physical and chemical properties of Lanthanum(III) acetylacetonate are summarized in the table below.
| Property | Value | References |
| Molecular Formula (Anhydrous) | C15H21LaO6 | [4] |
| Molecular Weight (Anhydrous) | 436.23 g/mol | [5][6] |
| Molecular Formula (Dihydrate) | C15H25LaO8 | [7] |
| Molecular Weight (Dihydrate) | 472.26 g/mol | [7] |
| Appearance | White to pale-yellow crystalline powder | [1][2] |
| Melting Point | 180 – 185 °C | [6] |
| Solubility | Soluble in organic solvents | [2] |
| Lanthanum Content (Hydrate) | 27.3-32.4% (by EDTA titration) | [5] |
Crystal Structure
The crystal structure of the dihydrate of Lanthanum(III) acetylacetonate, [La(acac)3(H2O)2], has been determined by X-ray crystallography. In this structure, the lanthanum ion is coordinated to three bidentate acetylacetonate ligands and two water molecules. This results in a coordination number of 8 for the lanthanum ion. The coordination geometry is a distorted square antiprism.
Spectroscopic Properties
Spectroscopic techniques are crucial for the characterization of La(acac)3.
-
Infrared (IR) Spectroscopy : The IR spectrum of La(acac)3 is characterized by strong absorption bands corresponding to the vibrational modes of the acetylacetonate ligand. The C=O and C=C stretching vibrations are typically observed in the region of 1500-1600 cm-1. The absence of a strong band in the 1650-1800 cm-1 region indicates that the carbonyl group is involved in coordination with the metal ion. A broad band in the region of 3200-3500 cm-1 is indicative of the presence of water of hydration.
-
UV-Vis Spectroscopy : The UV-Vis spectrum of La(acac)3 in solution typically shows intense absorption bands in the ultraviolet region, which are attributed to π-π* and n-π* electronic transitions within the acetylacetonate ligand.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : As La(III) is diamagnetic, sharp signals are expected in the 1H and 13C NMR spectra of La(acac)3, providing detailed information about the structure of the acetylacetonate ligand.
Thermal Properties and Chemical Reactivity
Thermal Decomposition
Thermogravimetric analysis (TGA) shows that the hydrated form of La(acac)3 undergoes a multi-step decomposition upon heating. The initial weight loss, typically occurring below 150°C, corresponds to the loss of water molecules. The tetrahydrate of La(acac)3 is reported to lose water in stages, forming the monohydrate at 110 °C and the anhydrous form at 150 °C.[4] Further heating leads to the decomposition of the acetylacetonate ligands, which can proceed through various intermediates, including lanthanum acetate, and ultimately yields lanthanum oxide (La2O3) at higher temperatures.[4] Under vacuum, the dihydrate has been observed to convert to an oxo-cluster, La4O(C5H7O2)10.[4]
Hydrolysis
In aqueous solutions, lanthanide ions are prone to hydrolysis.[8] The acetylacetonate ligands in La(acac)3 can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of lanthanum hydroxides or other hydrolysis products.
Precursor for Material Synthesis
A significant application of La(acac)3 is its use as a precursor in the synthesis of various lanthanum-containing materials.[2][4] Through processes like thermal decomposition, chemical vapor deposition (CVD), or sol-gel methods, La(acac)3 can be converted into lanthanum oxide (La2O3) thin films, nanoparticles, and other nanostructures. These materials have applications in catalysis, electronics, and optics.
Experimental Protocols
Detailed methodologies for the characterization of La(acac)3 are provided below.
Melting Point Determination
The melting point of La(acac)3 can be determined using a standard capillary melting point apparatus.
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
Thermogravimetric Analysis (TGA)
TGA is performed to study the thermal stability and decomposition profile of La(acac)3.
-
A small, accurately weighed sample (5-10 mg) of La(acac)3 is placed in an alumina or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample as a function of temperature is recorded.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups and confirm the coordination of the acetylacetonate ligand.
-
A small amount of the sample is mixed with dry potassium bromide (KBr) and ground to a fine powder.
-
The mixture is pressed into a thin, transparent pellet.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
-
The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm-1).
UV-Vis Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions in La(acac)3.
-
A dilute solution of La(acac)3 is prepared in a suitable organic solvent (e.g., ethanol, methanol, or chloroform).
-
The UV-Vis spectrum of the solution is recorded in a quartz cuvette over a specific wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.
Visualizations
Experimental Workflow for La(acac)3 Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of Lanthanum(III) acetylacetonate.
Caption: Workflow for the synthesis and characterization of La(acac)3.
Coordination Environment of [La(acac)3(H2O)2]
This diagram illustrates the coordination of the lanthanum ion in the dihydrate complex.
Caption: Coordination of La³⁺ in [La(acac)3(H2O)2].
References
- 1. strem.com [strem.com]
- 2. CAS 64424-12-0: lanthanum acetylacetonate hydrate [cymitquimica.com]
- 3. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 乙酰丙酮镧(III) 水合物 | Sigma-Aldrich [sigmaaldrich.com]
- 6. far-chemical.com [far-chemical.com]
- 7. Lanthanum(III) acetylacetonate hydrate | C15H28LaO8 | CID 146159401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Hydrolysis of Y3+, La3+, Gd3+, and Er3+Ions in an Aqueous Solution Containing 3 M (Li)ClO4as an Ionic Medium | CoLab [colab.ws]
An In-depth Technical Guide to the Solubility of Lanthanum Acetylacetonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanthanum acetylacetonate, La(acac)₃, is a coordination complex with significant applications in materials science, catalysis, and increasingly, in biomedical research. Its utility is often predicated on its solubility in non-aqueous media, which facilitates its use as a precursor in synthesis and as a deliverable agent in various formulations. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While quantitative solubility data is notably scarce in publicly available literature, this document consolidates qualitative information and presents detailed experimental protocols for determining solubility. Furthermore, it includes visualizations of experimental workflows and logical relationships pertinent to solubility studies, intended to aid researchers in their practical applications.
Introduction to this compound
This compound is a metal-organic compound where a central lanthanum ion (La³⁺) is chelated by three acetylacetonate (acac) ligands. The acetylacetonate anion, derived from acetylacetone, acts as a bidentate ligand, binding to the lanthanum ion through its two oxygen atoms to form a stable six-membered ring. This chelation effect contributes to the overall stability of the complex.[1] The compound typically exists as a hydrate, La(C₅H₇O₂)₃·xH₂O, a white to off-white crystalline powder.[1][2]
The solubility of this compound in organic solvents is a critical parameter for its application in various fields. In materials science, it serves as a precursor for the synthesis of lanthanum-containing thin films and nanoparticles through methods like chemical vapor deposition (CVD) and sol-gel processes. In catalysis, it is employed in various organic reactions. For drug development and biomedical applications, understanding its solubility is crucial for designing effective delivery systems and for studying its biological interactions.
Solubility of this compound in Organic Solvents
Qualitative Solubility Summary
Based on general principles of solubility for metal acetylacetonates and anecdotal evidence from synthesis procedures, a qualitative understanding of this compound's solubility can be inferred.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Non-polar Aprotic | Benzene, Toluene | Soluble | The nonpolar nature of the solvent can interact favorably with the hydrocarbon portions of the acetylacetonate ligands. |
| Polar Aprotic | Chloroform, Dichloromethane, Acetone, Tetrahydrofuran (THF) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions and, in some cases, act as Lewis bases, coordinating with the metal center and enhancing solubility. |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl groups of alcohols can interact with the complex, potentially through hydrogen bonding with the acetylacetonate oxygen atoms or by displacing water of hydration. |
It is important to note that the presence of water molecules in the hydrated form of this compound can influence its solubility profile.
Experimental Protocols for Solubility Determination
Given the absence of readily available quantitative data, researchers may need to determine the solubility of this compound experimentally. The following are detailed protocols for two common methods for determining the solubility of a solid in a liquid.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials:
-
This compound
-
Selected organic solvent
-
Conical flask with a stopper
-
Magnetic stirrer and stir bar
-
Thermostatic bath
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed glass vials
-
Analytical balance
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a conical flask.
-
Place the flask in a thermostatic bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the bottom of the flask indicates that the solution is saturated.
-
-
Sample Collection:
-
Stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a specific volume (e.g., 5 or 10 mL) of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being drawn.
-
-
Solvent Evaporation:
-
Dispense the collected solution into a pre-weighed glass vial.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 140-143°C is recommended, for instance, 60-80°C).
-
-
Mass Determination:
-
Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass.
-
Express the solubility in the desired units, for example, grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
UV-Visible Spectrophotometric Method
This method is suitable if this compound exhibits a characteristic absorbance in the UV-Visible spectrum in the chosen solvent. It requires the initial creation of a calibration curve.
Materials:
-
This compound
-
Selected organic solvent
-
Volumetric flasks
-
UV-Visible spectrophotometer and cuvettes
-
Materials for preparing a saturated solution (as in the gravimetric method)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method.
-
Withdraw a small, precise volume of the clear supernatant using a filtered syringe.
-
Dilute the collected sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
Express the solubility in the desired units.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.
References
Thermal Analysis of Lanthanum Acetylacetonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal analysis of lanthanum acetylacetonate, a coordination complex with significant applications in materials science and as a precursor for the synthesis of lanthanum-based materials. This document summarizes key thermal decomposition data, outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and visualizes the thermal decomposition pathway and experimental workflow.
Introduction to the Thermal Behavior of this compound
This compound, with the general formula La(C₅H₇O₂)₃, is often synthesized and handled in its hydrated form, most commonly as a dihydrate or tetrahydrate. The presence of water of hydration significantly influences its thermal stability and decomposition profile. The thermal analysis of this compound hydrate typically reveals a multi-step decomposition process. The initial stages involve the loss of water molecules to form the anhydrous complex. Subsequent heating leads to the decomposition of the organic acetylacetonate ligands, proceeding through various intermediate species before ultimately yielding lanthanum oxide (La₂O₃) as the final residue. Understanding these thermal transitions is crucial for applications requiring controlled thermal processing of this compound.
Quantitative Thermal Analysis Data
The following tables summarize the quantitative data obtained from the thermal analysis of this compound hydrate. The data is compiled from various sources and represents a typical thermal decomposition profile. It is important to note that the exact temperatures and mass losses can vary depending on experimental conditions such as heating rate, atmosphere, and the specific hydration state of the starting material.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound Tetrahydrate (La(acac)₃·4H₂O)
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Theoretical) | Evolved Species |
| Dehydration to Monohydrate | Ambient - 110 | ~10.7 | 10.64 | 3 H₂O |
| Dehydration to Anhydrous | 110 - 150 | ~3.6 | 3.55 | H₂O |
| Initial Ligand Decomposition | 180 - 285 | Varies | Varies | Acetylacetone, Acetate fragments |
| Intermediate Decomposition | 285 - 450 | Varies | Varies | CO, CO₂, Organic fragments |
| Final Decomposition to Oxide | 450 - 730 | Varies | Varies | CO₂ |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Hydrate
| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Type of Transition |
| Dehydration | ~110 - 150 | Endothermic | Phase Change (Loss of Water) |
| Melting/Decomposition | ~180 - 300 | Endothermic/Exothermic | Decomposition |
| Intermediate Decomposition | ~300 - 450 | Exothermic | Decomposition |
| Final Oxidation | > 450 | Exothermic | Formation of Lanthanum Oxide |
Experimental Protocols
Detailed methodologies for conducting the thermal analysis of this compound are provided below. These protocols are based on common practices for the analysis of coordination complexes.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the decomposition steps of this compound hydrate.
Instrumentation: A standard thermogravimetric analyzer.
Experimental Parameters:
-
Sample Mass: 5 - 10 mg of this compound hydrate.
-
Crucible: Alumina or platinum crucible.
-
Atmosphere: Dry nitrogen or air, with a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is typically employed.
-
Temperature Range: Ambient to 900 °C.
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be recorded to aid in identifying the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpy changes associated with the thermal events during the decomposition of this compound hydrate.
Instrumentation: A standard differential scanning calorimeter.
Experimental Parameters:
-
Sample Mass: 2 - 5 mg of this compound hydrate.
-
Crucible: Aluminum or platinum crucible, hermetically sealed if possible to contain any volatile products during the initial stages.
-
Reference: An empty, sealed crucible.
-
Atmosphere: Dry nitrogen or air, with a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: Ambient to 600 °C (or higher, depending on the instrument's capabilities and the desired information).
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Proposed Thermal Decomposition Pathway of this compound Hydrate
Based on available literature for this compound and analogous lanthanide complexes, the following decomposition pathway is proposed.
Discussion of the Decomposition Mechanism
The thermal decomposition of this compound hydrate is a complex process. The initial dehydration steps are relatively straightforward, involving the sequential loss of water molecules. The decomposition of the anhydrous La(acac)₃ is more intricate. It is proposed that the acetylacetonate ligand undergoes fragmentation, leading to the formation of lanthanum acetate as an intermediate species.[1] Further heating causes the decomposition of the acetate, likely forming lanthanum carbonate or oxycarbonate. These carbonate species are unstable at higher temperatures and decompose to yield the final product, lanthanum oxide. The exact nature of the gaseous byproducts evolved during the decomposition of the organic ligand can include acetone, carbon monoxide, and carbon dioxide.
Conclusion
The thermal analysis of this compound provides critical insights into its stability and decomposition behavior. This technical guide has summarized the key quantitative data, provided detailed experimental protocols for TGA and DSC, and presented visual diagrams of the experimental workflow and the proposed decomposition pathway. This information is invaluable for researchers and professionals working with this compound in various applications, enabling better control over its synthesis, processing, and use in the development of advanced materials and pharmaceuticals.
References
The Coordination Chemistry of Lanthanum Acetylacetonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanthanum acetylacetonate [La(acac)₃] is a coordination complex with significant applications in materials science, catalysis, and emerging biomedical fields. This technical guide provides an in-depth exploration of its coordination chemistry, encompassing its synthesis, structure, and spectroscopic properties. Detailed experimental protocols for its preparation and characterization are presented, alongside a comprehensive summary of its quantitative data. Visual diagrams are provided to illustrate key structural and procedural aspects, offering a valuable resource for researchers and professionals working with this versatile lanthanide complex.
Introduction
Lanthanum, the first element of the lanthanide series, is a trivalent ion (La³⁺) with a relatively large ionic radius, allowing for high coordination numbers, typically 8 or 9.[1][2] Its coordination complex with the acetylacetonate (acac) ligand, this compound, is a key precursor and functional material in various scientific domains. The acetylacetonate anion, derived from the deprotonation of acetylacetone (2,4-pentanedione), acts as a bidentate ligand, binding to the lanthanum ion through its two oxygen atoms to form a stable six-membered chelate ring.[3][4] This guide delves into the fundamental aspects of this compound's coordination chemistry.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of a lanthanum salt, such as lanthanum(III) chloride or nitrate, with acetylacetone in the presence of a base to facilitate the deprotonation of the ligand.[5] The most commonly isolated form is the hydrated species, particularly the dihydrate, La(C₅H₇O₂)₃(H₂O)₂.[6] The anhydrous form is less well-characterized.[6]
Molecular Structure
The dihydrate of this compound, [La(acac)₃(H₂O)₂], has been structurally characterized by X-ray crystallography.[6][7] The central lanthanum ion is coordinated to six oxygen atoms from the three bidentate acetylacetonate ligands and two oxygen atoms from two water molecules, resulting in a coordination number of eight.[7] The coordination geometry is best described as a distorted square antiprism.[7] The crystal structure is stabilized by intermolecular hydrogen bonds involving the coordinated water molecules and the oxygen atoms of the acetylacetonate ligands.[2]
Quantitative Data
A summary of the key quantitative data for this compound is presented in the following tables.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula (anhydrous) | C₁₅H₂₁LaO₆ | [6] |
| Molar Mass (anhydrous) | 436.23 g/mol | [6] |
| CAS Number (anhydrous) | 14284-88-9 | [6] |
| CAS Number (dihydrate) | 22392-66-1 | [6] |
| Appearance | White to pale yellow powder | [8] |
Table 2: Crystallographic Data for [La(acac)₃(H₂O)₂]
| Parameter | Value | Reference(s) |
| Crystal System | Triclinic | [9] |
| Space Group | P-1 | [9] |
| a (Å) | 9.0847(6) | [7] |
| b (Å) | 10.8658(7) | [7] |
| c (Å) | 11.5211(8) | [7] |
| α (°) | 96.614(2) | [9] |
| β (°) | 102.735(2) | [9] |
| γ (°) | 108.019(2) | [9] |
| Coordination Number | 8 | [7] |
| Geometry | Distorted Square Antiprism | [7] |
Table 3: Thermal Analysis Data
| Temperature (°C) | Event | Reference(s) |
| 110 | Tetrahydrate → Monohydrate | [6] |
| 150 | Monohydrate → Anhydrous | [6] |
| 180-285 | Decomposition to Lanthanum Acetate | [6] |
Table 4: Instability Constants
| Step (n) | logYn | Reference(s) |
| 1 | 3.65 | [6] |
| 2 | 5.13 | [6] |
| 3 | 6.12 | [6] |
Experimental Protocols
Synthesis of this compound Hydrate
This protocol is adapted from various reported methods.[1][5][10]
Materials:
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
-
Acetylacetone (Hacac)
-
Ammonia solution (25%)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve a stoichiometric amount of LaCl₃·7H₂O in a minimal amount of deionized water.
-
In a separate beaker, dissolve a 3-fold molar excess of acetylacetone in ethanol.
-
Slowly add the ethanolic acetylacetone solution to the lanthanum chloride solution with constant stirring.
-
To the resulting mixture, add ammonia solution dropwise while monitoring the pH. Continue addition until a pH of ~7 is reached and a precipitate forms.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash it several times with small portions of deionized water and then ethanol to remove unreacted starting materials and byproducts.
-
Dry the resulting white to pale yellow powder in a desiccator over a suitable drying agent.
References
- 1. magritek.com [magritek.com]
- 2. A new lanthanum(III) complex containing acetylacetone and 1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. strem.com [strem.com]
- 9. Lanthanum(III) acetylacetonate hydrate | 64424-12-0 | Benchchem [benchchem.com]
- 10. azom.com [azom.com]
Synthesis of Lanthanum Oxide Nanoparticles from Lanthanum Acetylacetonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of lanthanum oxide (La₂O₃) nanoparticles from lanthanum acetylacetonate-based precursors. Lanthanum oxide nanoparticles are of significant interest in various fields, including catalysis, ceramics, and biomedicine, owing to their unique electronic and optical properties. This document outlines a prevalent thermal decomposition method, detailing the experimental protocol and summarizing key quantitative data from scientific literature.
Introduction
Lanthanum oxide (La₂O₃) is a rare-earth oxide with a wide bandgap and high dielectric constant, making it a valuable material in advanced applications. In the form of nanoparticles, its high surface-area-to-volume ratio enhances its catalytic activity and other properties. The synthesis of La₂O₃ nanoparticles with controlled size and morphology is crucial for their effective application. One common and effective method for producing these nanoparticles is the thermal decomposition of organometallic precursors, such as this compound and its derivatives. This guide focuses on a well-documented approach involving the calcination of a this compound-based complex.
Synthesis Methodology: Thermal Decomposition of a this compound Complex
The primary method detailed in the literature for synthesizing La₂O₃ nanoparticles from a this compound-based precursor involves the thermal decomposition (calcination) of a synthesized lanthanum complex, specifically [La(acacen)(NO₃)(H₂O)], where 'acacen' is acetylacetonatoethylenediamine.[1][2][3][4][5] This two-step process involves the initial synthesis of the precursor complex followed by its calcination at high temperatures.
Experimental Protocol: Synthesis of [La(acacen)(NO₃)(H₂O)] Precursor
This protocol is adapted from procedures described in the scientific literature.[3][4]
Materials:
-
Lanthanum(III) nitrate (La(NO₃)₃)
-
Acetylacetonatoethylenediamine
-
Methanol (MeOH)
-
Distilled water
-
Absolute ethanol
Procedure:
-
Prepare a 0.1 M solution of Lanthanum(III) nitrate in 10 mL of methanol.
-
Prepare a 0.1 M aqueous solution of acetylacetonatoethylenediamine.
-
Add the acetylacetonatoethylenediamine solution dropwise to the lanthanum nitrate solution while stirring.
-
Heat the resulting solution at 55-60°C for 2 hours with continuous stirring.
-
Collect the solid precipitate that forms by suction filtration.
-
Wash the collected solid with methanol.
-
Air-dry the solid to obtain the [La(acacen)(NO₃)(H₂O)] complex.
Experimental Protocol: Synthesis of La₂O₃ Nanoparticles via Calcination
This protocol details the thermal decomposition of the synthesized precursor complex to yield lanthanum oxide nanoparticles.[1][3][4]
Materials:
-
[La(acacen)(NO₃)(H₂O)] complex (synthesized as described above)
-
Oleic acid (optional, as a surfactant)
-
Silica gel (optional, as a dispersing medium)
-
Distilled water
-
Absolute ethanol
Procedure:
-
Disperse 1.0 g of the [La(acacen)(NO₃)(H₂O)] complex in 5 mL of oleic acid solution (optional, to control particle size and agglomeration). The complex can also be placed in silica gel.[1][4]
-
Transfer the precursor material to a crucible.
-
Place the crucible in a muffle furnace.
-
Calcinate the precursor at a specific temperature (e.g., 600°C or 900°C) for 4 hours.[3][4]
-
After calcination, allow the furnace to cool to room temperature.
-
Collect the resulting powder.
-
Wash the final product with distilled water and absolute ethanol several times to remove any impurities.
-
Dry the purified La₂O₃ nanoparticles in air.
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis of lanthanum oxide nanoparticles via thermal decomposition of the [La(acacen)(NO₃)(H₂O)] complex, as reported in the literature.
Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics
| Precursor | Calcination Temperature (°C) | Calcination Time (h) | Surfactant | Resulting Phase | Average Particle Size (nm) | Morphology | Reference |
| [La(acacen)(NO₃)(H₂O)] | 600 | 4 | Oleic Acid | La₂C₂O₅ (Orthorhombic) | < 100 | Spherical, porous | [1][4] |
| [La(acacen)(NO₃)(H₂O)] | 900 | 4 | Oleic Acid | La₂O₃ (Orthorhombic) | 13.40 - 24.56 | Spherical, porous | [1][4] |
Table 2: Characterization Data of Synthesized La₂O₃ Nanoparticles
| Characterization Technique | Observation | Details | Reference |
| X-ray Diffraction (XRD) | Crystalline structure | Orthorhombic phase confirmed at 900°C. | [1][4] |
| Scanning Electron Microscopy (SEM) | Morphology and size | Uniform, porous, spherical particles. | [1][4] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups | A strong band around 500 cm⁻¹ corresponds to the La-O bond, confirming the formation of La₂O₃. | [1][3][4] |
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of lanthanum oxide nanoparticles from a this compound-based precursor via thermal decomposition.
Logical Relationship in Thermal Decomposition
The diagram below outlines the logical progression from the precursor to the final nanoparticle product, highlighting the key transformations.
Conclusion
The synthesis of lanthanum oxide nanoparticles via the thermal decomposition of a this compound-based complex is a robust and reproducible method. The process allows for the formation of crystalline, spherical, and porous nanoparticles. Key parameters influencing the final product's characteristics include the calcination temperature and the use of surfactants. The detailed protocols and summarized data in this guide provide a solid foundation for researchers and professionals in the field to produce and further investigate lanthanum oxide nanoparticles for a variety of applications. Further research may focus on the direct thermal decomposition of lanthanum(III) acetylacetonate to potentially simplify the synthesis process.
References
- 1. orientjchem.org [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. wjpmr.com [wjpmr.com]
- 4. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
Lanthanum Acetylacetonate: A Comprehensive Guide to its Application as a Precursor in Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Lanthanum acetylacetonate [La(C₅H₇O₂)₃], often abbreviated as La(acac)₃, is a versatile organometallic precursor widely utilized in the synthesis of advanced lanthanum-based materials. Its solubility in organic solvents and favorable thermal decomposition characteristics make it a preferred choice for various synthesis techniques, including thermal decomposition, sol-gel, and chemical vapor deposition (CVD). This technical guide provides an in-depth overview of the use of this compound in material synthesis, complete with experimental protocols, quantitative data, and process visualizations.
Properties of this compound
This compound is a coordination complex where the lanthanum ion is chelated by three acetylacetonate ligands. It typically exists as a hydrate and is a white crystalline solid.[1][2] Its properties are crucial for its application as a precursor in material synthesis.
| Property | Value | References |
| Chemical Formula | C₁₅H₂₁LaO₆ | [3] |
| Molecular Weight | 436.23 g/mol (anhydrous) | [1][3] |
| Appearance | White to off-white powder/crystals | [4] |
| Melting Point | 180 – 185ºC | [1] |
| Solubility | Soluble in organic solvents | [2] |
| Decomposition | Decomposes upon heating to form lanthanum oxide | [5] |
Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles via Thermal Decomposition
Thermal decomposition of this compound and its derivatives is a common method to produce lanthanum oxide nanoparticles. The process involves heating the precursor in a controlled atmosphere to induce its decomposition into the desired oxide material.
Experimental Protocol: Thermal Decomposition of a Modified this compound Complex
While direct thermal decomposition of La(acac)₃ is feasible, a detailed study on a closely related complex, [La(acacen)(NO₃)(H₂O)] (where acacen = acetylacetonatoethylenediamine), provides valuable insights into the process.[6][7][8][9]
Materials:
Equipment:
Procedure:
-
Preparation: 1.0 g of the [La(acacen)(NO₃)(H₂O)] complex is dissolved in 5 mL of oleic acid.[7]
-
Calcination: The resulting solution is placed in a furnace and heated to the desired temperature (e.g., 600 °C or 900 °C) for 4 hours to induce thermal decomposition and formation of lanthanum oxide nanoparticles.[6][7][8][9]
-
Purification: The final product is collected and washed several times with distilled water and absolute ethanol to remove any residual surfactant and byproducts.[7]
-
Drying: The purified nanoparticles are dried in air.[7]
Quantitative Data
| Precursor | Calcination Temperature (°C) | Calcination Time (h) | Resulting Material | Average Particle Size (nm) | Crystal Phase | References |
| [La(acacen)(NO₃)(H₂O)] | 600 | 4 | La₂C₂O₅ | < 100 | Orthorhombic | [6][8][9] |
| [La(acacen)(NO₃)(H₂O)] | 900 | 4 | La₂O₃ | < 100 | Orthorhombic | [6][8][9] |
Experimental Workflow
Synthesis of Lanthanum-Based Materials via Sol-Gel Method
General Experimental Protocol for La₂O₃ Nanoparticles (using Lanthanum Nitrate)
This protocol, which uses lanthanum nitrate, can be adapted for this compound, likely by adjusting the solvent system to accommodate the organic nature of the acetylacetonate precursor.
Materials:
Procedure:
-
Sol Formation: Dissolve lanthanum nitrate in a solution of nitric acid and polyethylene glycol.[10]
-
Gelation: The solution is stirred and heated to form a gel.[10]
-
Drying: The gel is dried to remove the solvent.
-
Calcination: The dried gel is calcined at a high temperature (e.g., 850 °C) to obtain lanthanum oxide nanoparticles.[10]
General Experimental Protocol for Lanthanum-Doped Zinc Oxide (using Lanthanum Chloride)
This procedure for synthesizing lanthanum-doped zinc oxide thin films can serve as a template for using this compound as the dopant precursor.[11]
Materials:
-
Zinc acetate dihydrate[11]
-
Lanthanum(III) chloride heptahydrate (to be replaced with La(acac)₃)[11]
-
2-methoxyethanol (solvent)[11]
-
Diethanolamine (stabilizer)[11]
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M zinc precursor solution by dissolving zinc acetate dihydrate in 2-methoxyethanol with diethanolamine as a stabilizer, followed by stirring at 50-60 °C.[11]
-
Prepare a 0.5 M lanthanum precursor solution by dissolving this compound in a suitable organic solvent (e.g., ethanol or 2-methoxyethanol).
-
-
Doping: Mix the two precursor solutions in the desired molar ratio to achieve the target doping concentration.[11]
-
Thin Film Deposition: Deposit the mixed precursor solution onto a substrate (e.g., FTO glass) using a spin coater (e.g., at 3000 rpm for 30 s).[11]
-
Annealing: The coated substrate is then annealed at a specific temperature to form the lanthanum-doped ZnO thin film.
Experimental Workflow
References
- 1. far-chemical.com [far-chemical.com]
- 2. CAS 64424-12-0: this compound hydrate [cymitquimica.com]
- 3. 14284-88-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 乙酰丙酮镧(III) 水合物 | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
- 7. wjpmr.com [wjpmr.com]
- 8. orientjchem.org [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Lanthanum Acetylacetonate: Hydrated vs. Anhydrous Forms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and comparison of the hydrated and anhydrous forms of lanthanum acetylacetonate. The document is tailored for an audience in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visual workflows to facilitate a deeper understanding of these compounds. While direct applications in drug development are still emerging, its utility as a precursor in the synthesis of lanthanum-based materials for catalysis and other applications is well-documented.[1]
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound hydrate and its anhydrous counterpart is presented below. The hydrated form, most commonly found as a dihydrate, has been more extensively characterized.[2] The anhydrous form is typically obtained through the dehydration of the hydrated salt.[2]
| Property | This compound Hydrate | This compound Anhydrous |
| Synonyms | Tris(2,4-pentanedionato)lanthanum(III) Hydrate, Lanthanum(III) 2,4-pentanedionate hydrate[1][3] | Tris(acetylacetonato)lanthanum(III), La(acac)3[2] |
| CAS Number | 64424-12-0[4] | 14284-88-9[2] |
| Molecular Formula | La(C₅H₇O₂)₃·xH₂O (commonly x=2)[4] | C₁₅H₂₁LaO₆[2][5] |
| Molecular Weight | 436.23 g/mol (anhydrous basis)[3][6] | 436.232 g/mol [2] |
| Appearance | White to off-white crystalline powder[4] | Not well-characterized, presumed to be a solid[2] |
| Melting Point | 140-143 °C[5][7] | 180 - 185 °C[8] |
| Solubility | Soluble in organic solvents[1] | Soluble in organic solvents |
Structural and Thermal Properties
The presence of water molecules in the hydrated form significantly influences its crystal structure and thermal behavior compared to the anhydrous form.
Crystal Structure
The dihydrate of this compound, [La(C₅H₇O₂)₃(H₂O)₂], has been well-characterized by X-ray crystallography.[2] The lanthanum ion is coordinated by six oxygen atoms from the three bidentate acetylacetonate ligands and two oxygen atoms from the two water molecules, resulting in a coordination number of eight.[9] The coordination geometry is described as a distorted square antiprism.[9] In contrast, the anhydrous form has not been well-characterized crystallographically.[2]
| Parameter | This compound Dihydrate |
| Crystal System | Triclinic[9] |
| Space Group | P-1[9] |
Thermal Decomposition
Thermal analysis reveals a stepwise decomposition for the hydrated forms of this compound. The tetrahydrate, for instance, loses water molecules in stages to form the monohydrate at approximately 110 °C and subsequently the anhydrous form at around 150 °C.[2][9] Upon further heating under vacuum, the dihydrate has been reported to convert to an oxo-cluster, La₄O(C₅H₇O₂)₁₀.[2]
| Temperature (°C) | Event |
| ~110 °C | Tetrahydrate → Monohydrate + 3H₂O[2][9] |
| ~150 °C | Monohydrate → Anhydrous + H₂O[2][9] |
| 180-285 °C | Decomposition to form lanthanum acetate intermediates[2] |
Experimental Protocols
Synthesis of this compound Hydrate
This protocol describes a common method for the synthesis of this compound hydrate via precipitation.
Materials:
-
Lanthanum(III) chloride hydrate (LaCl₃·xH₂O) or Lanthanum(III) oxide (La₂O₃)
-
Acetylacetone (acacH)
-
Ammonia solution (e.g., 23%) or sodium hydroxide
-
Ethanol or water
-
Dilute Hydrochloric Acid (if starting from La₂O₃)
Procedure:
-
Preparation of Lanthanum Salt Solution:
-
If using La₂O₃, dissolve a known quantity in a minimal amount of dilute HCl to form LaCl₃. Adjust the pH to approximately 5 with a dilute ammonia solution.[10]
-
If using LaCl₃·xH₂O, dissolve it in water or ethanol.
-
-
Preparation of Acetylacetonate Solution:
-
Precipitation:
-
Slowly add the lanthanum salt solution to the acetylacetonate solution with vigorous stirring. A precipitate of this compound hydrate will form.[10]
-
-
Isolation and Purification:
-
Continue stirring the mixture for several hours to ensure complete precipitation.[10]
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.[10]
-
Dry the product in a desiccator over a suitable drying agent like NaOH.[10]
-
For higher purity, the product can be recrystallized from a suitable solvent such as hot ethanol with a few drops of acetone.[10]
-
Preparation of Anhydrous this compound
The anhydrous form is typically prepared by the controlled thermal dehydration of the hydrated complex.
Materials:
-
This compound hydrate
Procedure:
-
Place the this compound hydrate in a suitable container for heating, such as a Schlenk flask.
-
Heat the sample under vacuum.
-
Gradually increase the temperature to 150 °C.[2] This temperature is reported for the conversion of the tetrahydrate to the anhydrous form.
-
Maintain this temperature until the removal of water is complete. The process can be monitored by observing the cessation of water condensation in the cold trap of the vacuum line.
-
Cool the anhydrous product under vacuum or in an inert atmosphere to prevent rehydration.
Characterization Techniques
A variety of analytical techniques are employed to characterize both the hydrated and anhydrous forms of this compound.
-
Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition pathway, identifying the temperatures at which water molecules are lost and the ligand decomposes.[9]
-
Differential Scanning Calorimetry (DSC): To determine the enthalpy changes associated with dehydration and decomposition events.
-
X-ray Diffraction (XRD): To determine the crystal structure of the hydrated form and to verify the amorphous or crystalline nature of the anhydrous product.[9]
-
Infrared Spectroscopy (IR): To identify the characteristic vibrational modes of the acetylacetonate ligand and the presence of water molecules in the hydrated form. The O-H stretching bands around 3200-3600 cm⁻¹ are indicative of water of hydration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the acetylacetonate ligand.
Visualizing Workflows and Structures
The following diagrams, generated using the DOT language, illustrate key processes and structures related to this compound.
Caption: Synthesis workflow for this compound hydrate.
Caption: Dehydration of this compound hydrate.
Caption: Coordination sphere of La(acac)₃(H₂O)₂.
Applications and Future Outlook
This compound serves as a valuable precursor for the synthesis of various lanthanum-containing materials.[1] Its solubility in organic solvents makes it suitable for use in chemical vapor deposition (CVD) and sol-gel processes to create thin films and nanoparticles.[11] These materials have applications in catalysis, particularly in cracking reactions in the petroleum industry, and in the production of phosphors.[11]
While direct applications in drug development are not yet widespread, the unique properties of lanthanum ions are being explored in medicine. For instance, lanthanum carbonate is used as a phosphate binder.[12] The potential for lanthanum complexes in drug delivery systems and as therapeutic agents is an active area of research. The acetylacetonate ligand can be modified to tune the properties of the complex, which could lead to the development of novel therapeutic or diagnostic agents. Further research into the anhydrous form is warranted to fully understand its properties and potential applications.
References
- 1. CAS 64424-12-0: this compound hydrate [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound hydrate | C15H21LaO6 | CID 44135613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. strem.com [strem.com]
- 5. chembk.com [chembk.com]
- 6. Lanthanum(III) acetylacetonate 64424-12-0 [sigmaaldrich.com]
- 7. This compound HYDRATE CAS#: 64424-12-0 [m.chemicalbook.com]
- 8. far-chemical.com [far-chemical.com]
- 9. Lanthanum(III) acetylacetonate hydrate | 64424-12-0 | Benchchem [benchchem.com]
- 10. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. americanelements.com [americanelements.com]
- 12. noahchemicals.com [noahchemicals.com]
A Technical Guide to the Crystal Structure of Tris(acetylacetonato)lanthanum(III)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of tris(acetylacetonato)lanthanum(III), a compound of interest in various chemical and pharmaceutical research fields. This document details its synthesis, crystallographic parameters, and molecular geometry, presenting quantitative data in accessible formats and outlining key experimental protocols.
Introduction
Tris(acetylacetonato)lanthanum(III), often abbreviated as La(acac)₃, is a coordination complex that has garnered significant attention due to the unique properties of the lanthanum ion. While the anhydrous form is not extensively characterized, the dihydrate, [La(C₅H₇O₂)₃(H₂O)₂], has been thoroughly investigated using single-crystal X-ray crystallography.[1] This guide will focus on the well-documented dihydrate species, providing an in-depth analysis of its solid-state structure.
Molecular and Crystal Structure
The central lanthanum(III) ion in the dihydrate complex is eight-coordinate.[2][3] It is bonded to six oxygen atoms from the three bidentate acetylacetonate ligands and two oxygen atoms from two coordinated water molecules.[2][3] This coordination environment results in a distorted square antiprism geometry.[2] The acetylacetonate ligands form six-membered chelate rings with the lanthanum ion.
Crystallographic Data
The crystallographic parameters for tris(acetylacetonato)diaqualanthanum(III) have been reported, with some variations in the literature that may suggest polymorphism or different crystallization conditions. The data from a recent study are presented in Table 1.
| Parameter | Value [2] |
| Chemical Formula | C₁₅H₂₅LaO₈ |
| Formula Weight | 472.28 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.0847(6) |
| b (Å) | 10.8658(7) |
| c (Å) | 11.5211(8) |
| α (°) | 100.28 ± 0.10[4] |
| β (°) | Not Reported |
| γ (°) | Not Reported |
| Volume (ų) | Not Reported |
| Z | 2 |
| Calculated Density (g/cm³) | 1.609[4] |
Selected Bond Lengths
The interaction between the lanthanum ion and the oxygen atoms of the ligands is a key feature of the molecular structure. Selected bond lengths are summarized in Table 2.
| Bond | Length (Å) [2] |
| La1-O1 | 2.511(3) |
| La1-O2 | 2.435(3) |
| La1-O3 | 2.498(3) |
| La1-O4 | 2.515(2) |
| La1-O5 | 2.490(2) |
| La1-O6 | 2.523(3) |
Experimental Protocols
Synthesis of Tris(acetylacetonato)diaqualanthanum(III)
This protocol is based on the reaction of a lanthanum(III) salt with acetylacetone in an aqueous medium.[3][5]
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) or Lanthanum(III) chloride (LaCl₃)
-
Acetylacetone (Hacac)
-
Ammonia solution (e.g., 25%)
-
Deionized water
-
Ethanol (for washing)
Procedure:
-
Dissolve the lanthanum(III) salt in deionized water to create a stock solution.
-
In a separate beaker, mix acetylacetone with deionized water.
-
Slowly add the ammonia solution to the acetylacetone mixture while stirring. This deprotonates the acetylacetone to form the acetylacetonate anion.
-
Add the lanthanum salt solution dropwise to the acetylacetonate solution with vigorous stirring.
-
A pale yellow precipitate of [La(acac)₃(H₂O)₂] will form.[3]
-
Continue stirring the mixture for several hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with deionized water and then with a small amount of ethanol.
-
Dry the product in a desiccator over a suitable drying agent.
-
For single crystals, the crude product can be recrystallized from a suitable solvent mixture, such as ethanol/water, by slow evaporation.[2]
Single-Crystal X-ray Diffraction
-
A suitable single crystal of [La(acac)₃(H₂O)₂] is selected and mounted on a goniometer head.
-
Data is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
The collected data is processed, including corrections for Lorentz and polarization effects, and an absorption correction is applied.
-
The structure is solved using direct methods and refined by full-matrix least-squares on F².[2]
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of [La(acac)₃(H₂O)₂] provides information about the coordination of the acetylacetonate ligand.
-
C=O Stretching: Bands in the region of 1500-1600 cm⁻¹ are assigned to the C=O stretching vibrations.
-
C=C Stretching: Bands around 1413-1473 cm⁻¹ are attributed to C=C stretching.[2]
-
La-O Stretching: A medium to weak intensity band observed around 486 cm⁻¹ is assigned to the La-O stretching mode.[2]
UV-Visible Spectroscopy
The UV-Visible spectrum, typically recorded in a solvent like DMF, shows absorption bands related to electronic transitions within the acetylacetonate ligand.
-
A high-energy absorption around 296 nm is attributed to a π-π* transition of the C=O group.[2]
-
A lower-energy absorption around 390 nm is due to an n-π* transition of the conjugated C=O group.[2]
-
Coordination to the lanthanum ion can cause a red shift in these absorption bands.[2]
Molecular Structure Visualization
The coordination of the acetylacetonate and water ligands to the central lanthanum ion can be visualized as a simplified coordination sphere.
Conclusion
The crystal structure of tris(acetylacetonato)lanthanum(III) is well-defined in its dihydrate form, featuring an eight-coordinate lanthanum center with a distorted square antiprismatic geometry. The synthesis is straightforward, and the resulting complex can be characterized by a suite of standard analytical techniques. This fundamental understanding of its structure is crucial for its application in materials science, catalysis, and as a precursor for the synthesis of other lanthanum-containing compounds. The potential for polymorphism highlights the importance of careful crystallographic characterization in any application.
References
In-Depth Technical Guide to the Thermogravimetric Analysis of Lanthanum Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of lanthanum acetylacetonate, a compound of significant interest in materials science and catalysis. This document details the thermal decomposition pathway, presents quantitative data in a structured format, outlines a detailed experimental protocol for TGA, and includes a visual representation of the decomposition process.
Introduction to the Thermal Properties of this compound
This compound, often found in its hydrated form (La(C₅H₇O₂)₃·nH₂O), is a metal-organic complex that undergoes a multi-stage decomposition upon heating. Thermogravimetric analysis is a critical technique for elucidating this process, providing valuable data on the thermal stability, the nature of intermediate compounds, and the composition of the final residue. Understanding these thermal properties is essential for applications such as the synthesis of lanthanum-based nanomaterials and catalysts.
The thermal decomposition of hydrated this compound is a complex process that begins with the loss of water molecules, followed by the decomposition of the acetylacetonate ligands and the formation of various intermediates before yielding the final stable oxide.
Quantitative Data from Thermogravimetric Analysis
The thermal decomposition of this compound hydrate proceeds through several distinct stages. The following table summarizes the key temperature ranges and corresponding weight loss events for this compound tetrahydrate (La(acac)₃·4H₂O) when heated in an inert atmosphere, such as dry nitrogen.
| Decomposition Stage | Temperature Range (°C) | Intermediate/Final Product | Theoretical Weight Loss (%) | Experimental Weight Loss (%) | Evolved Gaseous Products |
| Dehydration (Step 1) | 110 - 150 | La(acac)₃ | 14.2 | ~14 | H₂O |
| Ligand Decomposition (Step 2) | 180 - 285 | La(CH₃COO)₃ | 28.3 | ~28 | Acetone, Propyne |
| Acetate Decomposition (Step 3) | 285 - 390 | La₂(CO₃)₃ | 11.1 | ~11 | CO, CO₂ |
| Carbonate Decomposition (Step 4) | 390 - 730 | La₂O₃ | 13.0 | ~13 | CO₂ |
Note: Experimental weight loss percentages are approximate and can vary based on specific experimental conditions such as heating rate and atmospheric purity.
Experimental Protocol for Thermogravimetric Analysis
This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound hydrate.
3.1. Instrumentation and Materials
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmospheric conditions.
-
Sample Pans: Alumina or platinum crucibles.
-
Purge Gas: High-purity nitrogen or argon (for inert atmosphere) or dry air (for oxidative atmosphere).
-
Sample: this compound hydrate (La(C₅H₇O₂)₃·nH₂O).
-
Analytical Balance: For accurate sample weighing.
3.2. Sample Preparation
-
Ensure the this compound hydrate sample is homogenous. If necessary, gently grind the sample to a fine powder using an agate mortar and pestle to ensure uniform heat distribution.
-
Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible. Record the exact weight.
3.3. TGA Instrument Setup and Execution
-
Atmosphere: Purge the TGA furnace with the desired gas (e.g., high-purity nitrogen) at a constant flow rate, typically 20-50 mL/min, for at least 30 minutes before starting the experiment to ensure an inert environment.
-
Heating Program:
-
Equilibrate the furnace at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 900 °C at a constant heating rate of 10 °C/min.
-
Hold the temperature at 900 °C for a short period (e.g., 10 minutes) to ensure complete decomposition.
-
-
Data Acquisition: Record the sample weight as a function of temperature and time throughout the experiment.
3.4. Data Analysis
-
Plot the weight percentage versus temperature to obtain the TGA curve.
-
Generate the derivative of the TGA curve (DTG curve), which shows the rate of weight loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates.
-
Determine the onset and end temperatures for each decomposition step from the TGA curve.
-
Calculate the percentage weight loss for each step.
-
If coupled with a mass spectrometer (TGA-MS) or Fourier-transform infrared spectrometer (TGA-FTIR), analyze the evolved gas data to identify the gaseous byproducts at each decomposition stage.
Visualization of the Decomposition Pathway
The following diagram, generated using the DOT language, illustrates the logical workflow of the thermal decomposition of this compound tetrahydrate.
Conclusion
The thermogravimetric analysis of this compound reveals a well-defined, multi-step decomposition process. This guide provides the essential quantitative data, a detailed experimental protocol, and a clear visual representation of this process to aid researchers and professionals in their work with this important lanthanum precursor. The provided information is crucial for controlling the synthesis of lanthanum-containing materials with desired properties and for understanding the thermal behavior of lanthanum complexes in various applications.
A Technical Guide to the Differential Scanning Calorimetry of Lanthanum Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the thermal behavior of lanthanum acetylacetonate, focusing on data obtained through Differential Scanning Calorimetry (DSC). It summarizes key thermal events, details experimental protocols for analysis, and visualizes the complex thermal decomposition pathways. This document is intended to serve as a comprehensive resource for professionals utilizing thermal analysis techniques in materials science and pharmaceutical development.
Quantitative Thermal Analysis Data
The thermal decomposition of this compound, particularly its hydrated forms, is a multi-step process involving dehydration, melting, and decomposition into various intermediates before yielding the final lanthanum oxide product. The key transition temperatures and events are summarized below.
| Thermal Event | Compound Form | Onset/Peak Temperature (°C) | Technique | Atmosphere | Reference |
| Dehydration | Tetrahydrate to Monohydrate | 110 °C | TGA/DTA | - | [1] |
| Dehydration | Monohydrate to Anhydrous | 150 °C | TGA/DTA | - | [1] |
| Melting | Hydrate | 180 - 185 °C | - | - | [2] |
| Decomposition Start | Anhydrous | 180 - 190 °C | TGA/DTA | Nitrogen | [1][3] |
| Intermediate Formation | La(CH₃COO)(acac)₂ | 190 °C | TGA/DTA | Nitrogen | [3] |
| Intermediate Formation | La(CH₃COO)₂(acac) | 225 °C | TGA/DTA | Nitrogen | [3] |
| Intermediate Formation | Lanthanum Acetate | 285 °C | TGA/DTA | Nitrogen | [1][3] |
| Intermediate Formation | Lanthanum Carbonate | 390 °C | TGA/DTA | Nitrogen | [3] |
| Intermediate Formation | Lanthanum Oxycarbonate | 430 °C | TGA/DTA | Nitrogen | [3] |
| Final Decomposition | Formation of La₂O₃ | 730 °C | TGA/DTA | Nitrogen | [3] |
Experimental Protocols
Reproducible DSC analysis requires meticulous attention to the experimental setup. The following protocol outlines a standard methodology for analyzing this compound.
Objective: To determine the thermal transitions (melting, decomposition) and associated enthalpies of this compound using DSC.
Materials & Equipment:
-
Lanthanum(III) acetylacetonate hydrate (or anhydrous form)
-
Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo)
-
Aluminum or platinum crucibles with lids
-
Microbalance (±0.01 mg precision)
-
Inert gas supply (high purity nitrogen or argon)
Methodology:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound sample into a clean, tared DSC crucible.
-
If using a volatile sample or one that may release gaseous products, lightly crimp a lid onto the crucible, ensuring a pinhole is present to allow for the release of pressure.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) prior to the experiment.
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate of 20-50 mL/min to provide a controlled, non-reactive atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate. A rate of 10 °C/min is commonly used for such analyses.[3]
-
Heat the sample to a final temperature sufficient to ensure complete decomposition, typically in the range of 800-1000 °C.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic (melting, dehydration) and exothermic (decomposition, crystallization) peaks.
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each observed thermal event using the instrument's analysis software. The enthalpy is calculated by integrating the area under the respective peak.
-
Visualized Experimental Workflow
The logical flow of a typical DSC experiment, from sample handling to final data interpretation, is illustrated below.
Thermal Decomposition Pathway of this compound Hydrate
The thermal decomposition of this compound hydrate in an inert atmosphere is a complex, sequential process. The compound undergoes dehydration followed by the progressive loss and transformation of its acetylacetonate and acetate ligands, leading to the formation of carbonate intermediates and ultimately, stable lanthanum oxide.[1][3]
References
An In-depth Technical Guide to the Infrared Spectroscopy of Lanthanum Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of lanthanum acetylacetonate, a coordination complex of significant interest in various scientific and industrial fields, including catalysis and materials science. This document details the synthesis of the complex, the experimental protocol for acquiring its infrared spectrum, and an analysis of its key vibrational frequencies.
Introduction to this compound
This compound, with the general formula La(C₅H₇O₂)₃, is a metal-organic complex where the lanthanum(III) ion is coordinated to three acetylacetonate (acac) ligands. The acetylacetonate anion acts as a bidentate ligand, binding to the lanthanum ion through its two oxygen atoms to form a stable six-membered chelate ring.[1] Infrared spectroscopy is a powerful analytical technique for characterizing this complex, providing valuable information about its structure, bonding, and the coordination environment of the lanthanum ion.
The hydrated form, La(C₅H₇O₂)₃(H₂O)₂, has been characterized by X-ray crystallography.[2] The anhydrous form is less well-characterized.[2] Upon heating, the dihydrate can convert to an oxo-cluster.[2]
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a lanthanum salt, typically lanthanum(III) chloride or lanthanum(III) oxide, with acetylacetone in the presence of a base to deprotonate the acetylacetone.
Experimental Protocol
This protocol is a synthesis of methods described in the literature.[3][4]
Materials:
-
Lanthanum(III) oxide (La₂O₃) or Lanthanum(III) chloride (LaCl₃)
-
Hydrochloric acid (HCl, dilute)
-
Ammonia solution (NH₃, dilute)
-
Acetylacetone (acacH)
-
Ethanol or Methanol
-
Deionized water
-
Chloroform (for recrystallization)
Procedure:
-
Preparation of Lanthanum(III) Chloride Solution (if starting from La₂O₃): Dissolve a known quantity of lanthanum(III) oxide in dilute hydrochloric acid. Adjust the pH of the solution to approximately 5 by the dropwise addition of a dilute ammonia solution.[4]
-
Preparation of the Ligand Solution: In a separate beaker, prepare a solution of acetylacetone and ammonia in water. A slight excess of acetylacetone is often used.[4]
-
Reaction: Slowly add the acetylacetone/ammonia solution to the stirring lanthanum(III) chloride solution. A precipitate of this compound will begin to form.[4]
-
Digestion and Isolation: Continue stirring the mixture for several hours to ensure complete reaction. Allow the precipitate to settle.
-
Filtration and Washing: Filter the solid product using vacuum filtration. Wash the precipitate with small portions of cold deionized water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product in a desiccator over a suitable drying agent, such as anhydrous calcium chloride.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as chloroform or hot ethanol.[5]
The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.
Infrared Spectroscopy
Infrared spectroscopy of this compound is typically performed on solid samples dispersed in a potassium bromide (KBr) pellet.
Experimental Protocol for IR Spectroscopy
The following is a generalized procedure for obtaining the IR spectrum of solid this compound.[3][5]
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
Fourier-Transform Infrared (FTIR) spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Technique):
-
Thoroughly dry the KBr powder to remove any adsorbed water, which has strong IR absorption bands.
-
In an agate mortar, grind a small amount of the this compound sample (typically 1-2 mg) with approximately 100-200 mg of dry KBr. The grinding should be vigorous to ensure a fine, homogeneous mixture.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range, typically 4000-400 cm⁻¹.
-
The spectrum is usually an average of multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the positions (in cm⁻¹) of the major absorption bands.
-
Assign these bands to the corresponding molecular vibrations based on literature values and theoretical considerations.
-
Analysis of the Infrared Spectrum
The infrared spectrum of this compound is characterized by several strong absorption bands corresponding to the vibrational modes of the coordinated acetylacetonate ligand. The key regions of interest are those containing the C=O, C=C, and La-O stretching vibrations.
Key Vibrational Modes
The coordination of the acetylacetonate ligand to the lanthanum ion results in a delocalized π-electron system within the chelate ring. This delocalization affects the energies of the C=O and C=C stretching vibrations, which are often coupled. The following diagram illustrates the relationship between the chelation and the key vibrational modes observed in the IR spectrum.
Tabulated Vibrational Frequencies
The following table summarizes the characteristic infrared absorption bands for lanthanide acetylacetonates, including this compound, as reported in the literature. The exact positions of the bands can vary slightly depending on the specific lanthanide ion and the experimental conditions.[3][5][6]
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| ν(C=O) (Carbonyl Stretch) | 1580 - 1620 | This band is due to the stretching of the C=O bond in the acetylacetonate ligand. It is typically found at a lower frequency than in free acetylacetone due to coordination with the metal ion. |
| ν(C=C) (Carbon-Carbon Stretch) | 1510 - 1530 | This band arises from the stretching of the C=C bond within the chelate ring. The delocalization of electrons in the ring can lead to coupling between the C=O and C=C stretching modes.[3] |
| δ(CH) (Methyl C-H Bending) | ~1460, ~1360 | These bands correspond to the asymmetric and symmetric bending vibrations of the methyl groups on the acetylacetonate ligand. |
| ν(C-CH₃) + δ(C-H) (Coupled Modes) | 1190 - 1250 | A complex region involving stretching of the C-CH₃ bond coupled with in-plane bending of the methine (C-H) proton. |
| ν(La-O) (Lanthanum-Oxygen Stretch) | 400 - 550 | These bands are characteristic of the coordination of the acetylacetonate ligand to the lanthanum ion.[3][6] The position of this band is sensitive to the metal ion.[3] One study assigns a band at approximately 530 cm⁻¹ primarily to the La-O stretching vibration.[3] Other studies have assigned metal-oxygen stretching vibrations to bands in the 420-432 cm⁻¹ and 304-322 cm⁻¹ regions for various lanthanides.[5][6] |
Conclusion
Infrared spectroscopy is an indispensable tool for the characterization of this compound. The technique provides a rapid and non-destructive method to confirm the synthesis of the complex and to gain insights into the coordination of the acetylacetonate ligand to the lanthanum ion. The characteristic absorption bands, particularly the metal-oxygen, carbonyl, and carbon-carbon stretching vibrations, serve as spectral fingerprints for this important class of compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound and related metal complexes.
References
- 1. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Lanthanum Acetylacetonate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for chemical reactions catalyzed by lanthanum acetylacetonate. The focus is on providing clear, reproducible experimental procedures and relevant data to aid in research and development.
Application Note 1: Ring-Opening Polymerization of L-Lactide
This compound serves as an effective catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as L-lactide, to produce biodegradable polyesters like poly(L-lactide) (PLLA). PLLA is a material of significant interest in biomedical applications, including drug delivery systems and medical implants, due to its biocompatibility and biodegradability. The catalytic activity in these reactions is attributed to the Lewis acidic nature of the lanthanum center, which facilitates the coordination and subsequent polymerization of the monomer.
Data Presentation: Comparative Performance of Metal Acetylacetonates in L-Lactide Polymerization
While specific data for this compound was not detailed in the surveyed literature, the following table presents results for other metal acetylacetonate catalysts in the bulk polymerization of L-lactide. This data provides a valuable benchmark for expected performance under similar conditions. The experiments revealed that acetylacetonate complexes of Zr and Bu2Sn were particularly reactive, enabling quantitative polymerization within a few hours.[1]
| Catalyst (acac) | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Zr(acac)₄ | 500:1 | 180 | 1 | 95 | 58,000 | 125,000 | 2.15 |
| Zr(acac)₄ | 1000:1 | 180 | 2 | 96 | 69,000 | 155,000 | 2.25 |
| Zr(acac)₄ | 1000:1 | 150 | 22 | 95 | 70,000 | 160,000 | 2.28 |
| Zr(acac)₄ | 1000:1 | 120 | 24 | 94 | 73,000 | 169,000 | 2.31 |
| Bu₂Sn(acac)₂ | 500:1 | 180 | 1 | 94 | 45,000 | 100,000 | 2.22 |
| Bu₂Sn(acac)₂ | 500:1 | 150 | 2 | 95 | 55,000 | 120,000 | 2.18 |
| Mn(acac)₂ | 500:1 | 140 | 24 | <10 | - | - | - |
| Ni(acac)₂ | 500:1 | 140 | 24 | <10 | - | - | - |
| Cu(acac)₂ | 500:1 | 140 | 24 | <10 | - | - | - |
Data adapted from a study on metal acetylacetonate catalyzed polymerization of L-lactide.[1]
Experimental Protocol: Bulk Polymerization of L-Lactide
This protocol describes a general procedure for the bulk ring-opening polymerization of L-lactide using a metal acetylacetonate catalyst, adapted here for this compound.
Materials:
-
L-Lactide
-
Lanthanum(III) acetylacetonate hydrate (La(acac)₃·xH₂O)
-
Argon gas supply
-
Flame-dried glassware (e.g., 50 mL Erlenmeyer flask)
-
Magnetic stirrer and stir bar
-
Oil bath with temperature control
Procedure:
-
Catalyst and Monomer Preparation:
-
Dry the lanthanum(III) acetylacetonate hydrate catalyst in a vacuum oven at 60°C for at least 24 hours prior to use to remove water, which can interfere with the polymerization.
-
Weigh the desired amount of L-lactide (e.g., 40 mmol) and this compound (e.g., 0.08 mmol for a 500:1 monomer-to-catalyst ratio) into a flame-dried 50 mL Erlenmeyer flask containing a magnetic stir bar.[1] Perform this step under a blanket of argon to minimize exposure to atmospheric moisture.
-
-
Reaction Setup:
-
Seal the flask and ensure the argon atmosphere is maintained.
-
Immerse the reaction vessel in a preheated oil bath set to the desired polymerization temperature (e.g., 120°C, 150°C, or 180°C).[1]
-
-
Polymerization:
-
Begin magnetic stirring to ensure the catalyst is well-dispersed in the molten L-lactide.
-
Allow the polymerization to proceed for the desired amount of time (e.g., 1 to 24 hours). The viscosity of the reaction mixture will increase significantly as the polymerization progresses.[1]
-
-
Product Isolation and Characterization:
-
After the specified time, remove the flask from the oil bath and allow it to cool to room temperature.
-
Due to the high viscosity of the resulting poly(L-lactide), the product may need to be removed from the flask with a spatula.[1] If the polymer is crystalline, it can be broken into smaller pieces.[1]
-
The crude polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or dichloromethane) and precipitating it in a non-solvent (e.g., methanol or ethanol).
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mn and Mw) and Polydispersity Index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the bulk polymerization of L-lactide.
General Notes on this compound Catalysis
-
Handling and Storage: this compound is typically a hydrate and can be sensitive to moisture. It is advisable to store it in a desiccator and dry it under vacuum before use in moisture-sensitive reactions.
-
Catalyst Loading: The optimal catalyst loading can vary depending on the specific reaction and desired reaction rate. It is typically in the range of 0.1 to 5 mol%.
-
Solvent Choice: this compound is soluble in many organic solvents, which allows for its use in a variety of reaction conditions, both in solution and in bulk.
-
Safety: Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Reactions should be carried out in a well-ventilated fume hood.
References
Application Notes and Protocols for Lanthanum Oxide Thin Film Deposition Using Lanthanum Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum oxide (La₂O₃) thin films are attracting significant interest across various scientific and industrial fields due to their desirable properties. These include a high dielectric constant (k ≈ 27), a wide bandgap (~5.8 eV), and excellent thermal stability.[1] Such characteristics make La₂O₃ a compelling material for applications in next-generation microelectronics as high-k gate dielectrics, in catalysis for various chemical transformations, and as high refractive index optical coatings.[1][2] Furthermore, the unique properties of lanthanum-based materials are being explored in the biomedical field.
The selection of the precursor is a critical factor that dictates the quality, purity, and properties of the deposited thin films. Lanthanum acetylacetonate [La(acac)₃] is a metal-organic β-diketonate complex that serves as a viable precursor for the deposition of lanthanum oxide thin films through several techniques. Its advantages include good solubility in organic solvents and the ability to decompose cleanly to form the desired oxide phase.
This document provides detailed application notes and protocols for the deposition of lanthanum oxide thin films using this compound as the precursor. The primary deposition techniques covered are Metal-Organic Chemical Vapor Deposition (MOCVD), Atomic Layer Deposition (ALD), and the Sol-Gel method.
Deposition Techniques and Protocols
Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD is a vapor-phase deposition technique that utilizes metal-organic precursors to grow high-quality, uniform thin films on a substrate. It offers excellent control over film thickness, composition, and crystallinity.
Experimental Protocol:
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, quartz) to remove organic and inorganic contaminants. A standard RCA cleaning procedure is recommended for silicon substrates.
-
Dry the substrate using a nitrogen (N₂) gun and immediately load it into the MOCVD reactor to prevent re-contamination.
-
-
Precursor Handling and Delivery:
-
Load this compound into a stainless-steel bubbler.
-
Heat the bubbler to a temperature sufficient to achieve the desired vapor pressure. The vaporization temperature for La(acac)₃ is typically higher than for its more volatile derivatives like La(tmhd)₃, and may range from 200°C to 300°C.
-
Use an inert carrier gas (e.g., Argon, Nitrogen) to transport the precursor vapor into the reaction chamber. Maintain the gas lines at a temperature higher than the bubbler to prevent precursor condensation.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature, typically in the range of 350-750°C.[3][4][5]
-
Introduce the precursor vapor along with an oxidizing agent (e.g., O₂, O₃, H₂O vapor) into the reaction chamber.
-
The precursor decomposes on the hot substrate surface, leading to the formation of a lanthanum oxide thin film.
-
-
Post-Deposition Annealing (Optional):
-
After deposition, the film can be annealed in a controlled atmosphere (e.g., N₂, O₂) at temperatures ranging from 400°C to 900°C to improve crystallinity and film density.
-
MOCVD Process Workflow
Caption: Workflow for MOCVD of La₂O₃ thin films.
Atomic Layer Deposition (ALD)
ALD is a modified CVD technique that relies on sequential, self-limiting surface reactions to deposit films one atomic layer at a time. This allows for precise thickness control at the angstrom level, excellent conformality, and high film quality at lower deposition temperatures compared to MOCVD.
Experimental Protocol:
-
Substrate Preparation:
-
Follow the same cleaning procedure as for MOCVD.
-
-
Precursor Handling:
-
Load this compound into a heated precursor cylinder within the ALD system.
-
Heat the precursor to a temperature that provides sufficient vapor pressure for uniform dosing.
-
-
ALD Cycle: The ALD process for La₂O₃ consists of a repeated sequence of four steps: a. Pulse Precursor: Introduce a pulse of this compound vapor into the reactor. The precursor molecules chemisorb onto the substrate surface. b. Purge: Purge the reactor with an inert gas (e.g., N₂, Ar) to remove any unreacted precursor and byproducts. c. Pulse Oxidizer: Introduce a pulse of an oxidizing agent (e.g., H₂O, O₃). This reacts with the chemisorbed precursor layer to form a monolayer of lanthanum oxide. d. Purge: Purge the reactor again with the inert gas to remove unreacted oxidizer and byproducts.
-
Deposition:
-
Repeat the ALD cycle until the desired film thickness is achieved. The deposition temperature is typically maintained within an "ALD window," for β-diketonate precursors, this is often between 200°C and 300°C.[2]
-
ALD Process Workflow
Caption: Workflow for ALD of La₂O₃ thin films.
Sol-Gel Method
The sol-gel technique is a solution-based method that involves the formation of a colloidal suspension (sol) that is then deposited and densified to form a solid film (gel). It is a cost-effective method that allows for good control over film composition.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Dissolve this compound in a suitable solvent, such as a primary alcohol (e.g., ethanol, 2-methoxyethanol).
-
A stabilizing agent, such as a chelating ligand (e.g., acetylacetone), may be added to improve the stability of the sol.
-
The concentration of the precursor solution can be adjusted to control the final film thickness.
-
-
Film Deposition:
-
Deposit the sol onto a cleaned substrate using techniques like spin-coating, dip-coating, or spray-coating.
-
For spin-coating, dispense the solution onto the substrate and spin at a controlled speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds).
-
-
Drying and Pyrolysis:
-
Dry the coated substrate on a hot plate at a low temperature (e.g., 100-150°C) to evaporate the solvent.
-
Perform a pyrolysis step at a higher temperature (e.g., 300-500°C) to decompose the organic components of the precursor.
-
-
Annealing:
Sol-Gel Process Workflow
Caption: Workflow for Sol-Gel deposition of La₂O₃.
Quantitative Data Summary
The following tables summarize key quantitative data for the deposition of lanthanum oxide thin films using lanthanum β-diketonate precursors.
Table 1: MOCVD Deposition Parameters for La₂O₃ Thin Films
| Parameter | Typical Range | Reference(s) |
| Precursor | La(tmhd)₃, La(tmod)₃ | [3][4][5] |
| Precursor Vaporization Temp. | 160 - 230 °C | [3][4] |
| Substrate Temperature | 350 - 750 °C | [3][4][5] |
| Carrier Gas | Argon, Air | [5] |
| Post-Deposition Annealing | 400 - 900 °C | [8] |
Note: La(tmhd)₃ (Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III)) and La(tmod)₃ are more volatile derivatives of this compound and are commonly used in MOCVD.
Table 2: ALD Deposition Parameters and Film Properties for La₂O₃
| Parameter | Value/Range | Reference(s) |
| Precursor | La(thd)₃, La(thd)₃-DMEA | [2][9][10] |
| Oxidizer | O₃, H₂O | [2][10][11] |
| Deposition Temperature | 200 - 300 °C | [2] |
| Growth Rate per Cycle | ~0.4 Å/cycle | [2][9] |
| Film Purity | Low carbon content | [12] |
Note: La(thd)₃ is another name for La(tmhd)₃. La(thd)₃-DMEA is a modified precursor for enhanced volatility.[2]
Table 3: Sol-Gel Deposition Parameters for La₂O₃ Thin Films
| Parameter | Typical Range | Reference(s) |
| Precursor Concentration | 0.1 - 0.5 M | [7] |
| Deposition Method | Spin-coating, Dip-coating | [13] |
| Drying Temperature | 100 - 150 °C | [14] |
| Pyrolysis Temperature | 300 - 500 °C | [14] |
| Annealing Temperature | 400 - 800 °C | [6][7] |
| Resulting Film Thickness | 40 - 60 nm | [14] |
| Optical Bandgap | 5.11 - 5.75 eV | [14] |
Characterization of Lanthanum Oxide Thin Films
After deposition, the La₂O₃ thin films should be characterized to determine their structural, morphological, chemical, and electrical properties. Common characterization techniques include:
-
X-ray Diffraction (XRD): To determine the crystallinity and phase of the film.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and film thickness.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and stoichiometry.
-
Ellipsometry: To measure the film thickness and refractive index.
-
Capacitance-Voltage (C-V) and Current-Voltage (I-V) Measurements: To evaluate the dielectric constant, leakage current, and breakdown voltage for electronic applications.
Conclusion
This compound is a versatile precursor for the deposition of high-quality lanthanum oxide thin films using MOCVD, ALD, and sol-gel techniques. The choice of deposition method will depend on the specific application requirements, such as the need for precise thickness control, conformality, or cost-effectiveness. The protocols and data provided in these application notes offer a solid foundation for researchers and scientists to develop and optimize their La₂O₃ thin film deposition processes for a wide range of applications, from advanced electronics to emerging biomedical technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. MOCVD of lanthanum oxides from La (tmhd) 3 and La (tmod) 3 precursors: A thermal and kinetic investigation | IMM Container [imm.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. surfnano.korea.ac.kr [surfnano.korea.ac.kr]
- 12. research.aalto.fi [research.aalto.fi]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemical Vapor Deposition of Lanthanum Oxide using Lanthanum Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of lanthanum acetylacetonate (La(acac)₃) as a precursor for the chemical vapor deposition (CVD) of high-quality lanthanum oxide (La₂O₃) thin films. This document details the precursor's properties, experimental protocols for deposition and post-deposition annealing, and the expected characteristics of the resulting films.
Introduction to this compound as a CVD Precursor
Lanthanum oxide (La₂O₃) is a promising dielectric material with a high dielectric constant (k≈27), a wide bandgap, and excellent thermal stability, making it a candidate for applications in next-generation microelectronics, optical coatings, and protective layers.[1] Metal-Organic Chemical Vapor Deposition (MOCVD) is a highly effective technique for producing uniform and conformal La₂O₃ thin films.[1]
This compound (La(C₅H₇O₂)₃) is a metal β-diketonate complex that serves as a solid precursor for the MOCVD of La₂O₃.[1] Its volatility and thermal decomposition characteristics are critical for a successful CVD process. An ideal precursor should exhibit stable vaporization and clean decomposition to minimize the incorporation of impurities into the deposited film.[1]
Properties of this compound
A thorough understanding of the precursor's properties is essential for designing a successful CVD process.
| Property | Value | Reference(s) |
| Chemical Formula | La(C₅H₇O₂)₃ | [1] |
| Molecular Weight | 436.23 g/mol (anhydrous basis) | |
| Appearance | White powder | [1] |
| Thermal Decomposition | Decomposes to La₂O₃ at approximately 730 °C. Intermediate products include lanthanum acetate and lanthanum carbonate species.[2] Gaseous byproducts can include propyne, acetone, and carbon oxides.[2] | [2] |
Experimental Protocols
This section outlines the detailed procedures for the deposition of La₂O₃ thin films using this compound as the precursor.
Substrate Preparation
Proper substrate cleaning is critical for achieving good film adhesion and minimizing defects. The following protocol is for silicon (Si) substrates, a common choice for microelectronic applications.
-
Degreasing: Ultrasonically clean the Si substrate in sequential baths of acetone, isopropanol, and deionized (DI) water for 10-15 minutes each.[1]
-
RCA-1 Clean (Organic Removal): Immerse the substrate in a solution of ammonium hydroxide (NH₄OH), hydrogen peroxide (H₂O₂), and DI water (typically in a 1:1:5 ratio) at 75-80 °C for 10-15 minutes.[1]
-
DI Water Rinse: Thoroughly rinse the substrate with DI water.
-
RCA-2 Clean (Metallic Ion Removal): Immerse the substrate in a solution of hydrochloric acid (HCl), hydrogen peroxide (H₂O₂), and DI water (typically in a 1:1:6 ratio) at 75-80 °C for 10-15 minutes.[1]
-
Final Rinse and Dry: Thoroughly rinse the substrate with DI water and dry it with a stream of high-purity nitrogen (N₂) gas. Immediately load the substrate into the CVD reactor to prevent recontamination.[1]
MOCVD of Lanthanum Oxide
The following is a general protocol for the MOCVD of La₂O₃ using a direct liquid injection (DLI) system. Parameters should be optimized for the specific CVD reactor being used.
-
Precursor Preparation: Dissolve this compound in an appropriate organic solvent (e.g., toluene) to a desired concentration, for example, 0.05 M.[1]
-
System Purge: Purge the reactor and gas lines with a high-purity inert gas (e.g., Argon) to remove any residual air and moisture.
-
Substrate Heating: Heat the substrate to the desired deposition temperature. This temperature is a critical parameter influencing film properties and typically ranges from 350 to 500 °C.[3]
-
Precursor Delivery:
-
Heat the precursor solution and vaporizer to a temperature that ensures stable vaporization without premature decomposition.
-
Introduce the vaporized precursor into the reactor using a carrier gas (e.g., Argon).
-
Simultaneously introduce an oxidizing agent (e.g., O₂, H₂O vapor) into the reactor. The flow rate of the oxidant will affect the film's stoichiometry.
-
-
Deposition: Maintain the desired deposition temperature, pressure, and precursor/oxidant flow rates for the targeted deposition time to achieve the desired film thickness.
-
Cool-down: After deposition, stop the precursor and oxidant flows and cool the substrate to room temperature under a continuous flow of inert gas.
Post-Deposition Annealing
Post-deposition annealing can improve the crystallinity, density, and electrical properties of the deposited La₂O₃ films.
-
Chamber Preparation: Place the coated substrate in an annealing furnace.
-
Atmosphere Control: Purge the furnace with an inert (e.g., N₂) or oxidizing (e.g., O₂) atmosphere, depending on the desired film properties.
-
Thermal Treatment: Ramp the temperature to the desired annealing temperature, typically between 400 and 900 °C.[1] Hold at this temperature for a specified duration (e.g., 30-60 minutes).[1]
-
Cooling: Allow the substrate to cool down to room temperature under the same controlled atmosphere.
Data Presentation
The following tables summarize the expected influence of key CVD process parameters on the properties of the resulting La₂O₃ thin films.
Table 1: CVD Process Parameters for La₂O₃ Deposition
| Parameter | Typical Range | Influence on Film Properties |
| Substrate Temperature | 350 - 500 °C | Affects crystallinity, density, and deposition rate.[3] |
| Precursor Vaporization Temperature | 160 - 230 °C (for similar β-diketonates) | Ensures stable precursor delivery.[3] |
| Carrier Gas (e.g., Ar) Flow Rate | 50 - 200 sccm | Influences precursor transport and residence time. |
| Oxidant (e.g., O₂) Flow Rate | 20 - 100 sccm | Affects film stoichiometry and carbon impurity removal. |
| Reactor Pressure | 1 - 10 Torr | Influences gas flow dynamics and deposition uniformity. |
| Deposition Time | 10 - 60 min | Determines the final film thickness. |
Table 2: Influence of Annealing Temperature on La₂O₃ Film Properties
| Annealing Temperature (°C) | Expected Crystallinity | Expected Effect on Refractive Index | Expected Effect on Band Gap (eV) |
| As-deposited | Amorphous | Lower | ~5.5 |
| 400 - 600 | Increasing crystallinity | Increases with densification | May slightly decrease with crystallization |
| > 600 | Crystalline (hexagonal or cubic phases) | Stabilizes | ~5.2 - 5.3 |
Visualizations
The following diagrams illustrate the key processes involved in the CVD of lanthanum oxide using this compound.
Caption: Experimental workflow for La₂O₃ CVD.
Caption: Thermal decomposition pathway of La(acac)₃.
References
Application Notes and Protocols for Doping Materials with Lanthanum Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of lanthanum acetylacetonate as a doping agent in various materials. The information is intended to guide researchers in synthesizing lanthanum-doped materials with tailored properties for a range of applications, from electronics to photocatalysis.
Introduction to Lanthanum Doping
Lanthanum (La) is a rare-earth element that, when introduced as a dopant into host materials, can significantly alter their structural, optical, electrical, and magnetic properties. This compound, La(C₅H₇O₂)₃ or La(acac)₃, is a metal-organic compound frequently used as a precursor for lanthanum doping due to its solubility in organic solvents and its ability to decompose at relatively low temperatures to form lanthanum oxide or incorporate lanthanum ions into a host lattice.[1] This makes it a versatile precursor for various synthesis techniques, including sol-gel, spray pyrolysis, and chemical vapor deposition (CVD).
The introduction of La³⁺ ions can induce lattice distortions, create oxygen vacancies, and modify the electronic band structure of the host material, leading to enhanced performance in applications such as transparent conducting oxides, photocatalysts, and ferroelectric thin films.[2][3]
Applications of Lanthanum-Doped Materials
Lanthanum doping has been shown to enhance the properties of a wide array of materials. Some key applications include:
-
Transparent Conducting Oxides (TCOs): Doping zinc oxide (ZnO) with lanthanum can improve its crystallinity and transparency, making it suitable for applications in optoelectronic devices like solar cells and thin-film transistors.[2]
-
Photocatalysis: Lanthanum-doped titanium dioxide (TiO₂) nanoparticles have demonstrated enhanced photocatalytic activity for the degradation of organic pollutants under UV and visible light.[4] The lanthanum ions can act as trapping sites for photogenerated electrons, reducing electron-hole recombination.
-
Ferroelectric Materials: In materials like hafnium zirconium oxide (Hf₁-xZrxO₂), lanthanum doping can stabilize the ferroelectric phase and reduce leakage current, which is beneficial for non-volatile memory applications.
-
Solid Oxide Fuel Cells (SOFCs): Lanthanum-doped materials are investigated for their potential use as electrolytes and electrode materials in SOFCs due to their ionic conductivity.
-
Superconductors: Lanthanum has been used as a dopant in thallium-based ceramic superconductors to enhance their superconducting properties.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of lanthanum doping on the properties of various materials as reported in the literature.
Table 1: Effects of Lanthanum Doping on Zinc Oxide (ZnO) Thin Films
| Dopant Concentration (at%) | Deposition Method | Crystallite Size (nm) | Band Gap (eV) | Transmittance (%) | Reference |
| 0 | Spray Pyrolysis | - | 3.28 | ~70 | [2] |
| 5 | Spray Pyrolysis | 15.4 | 3.32 | >80 | [2] |
| 0 | Sol-Gel Spin Coating | - | 3.30 | >85 | [6] |
| 4 | Sol-Gel Spin Coating | - | 3.32 | >85 | [6] |
Table 2: Effects of Lanthanum Doping on Titanium Dioxide (TiO₂) Nanoparticles
| Dopant Concentration (mol%) | Synthesis Method | Crystallite Size (nm) | Band Gap (eV) | Photocatalytic Degradation of Methylene Blue (%) | Reference |
| 0 | Solution-Combustion | - | - | - | [7] |
| 1.5 | Solution-Combustion | - | - | ~95 (after 150 min) | [7] |
| 0 | Gel Combustion | 34.3 | 3.10 | - | [4] |
| 10 | Gel Combustion | 10.3 | 2.78 | 85.86 (after 150 min, Methyl Orange) | [4] |
Experimental Protocols
This section provides detailed protocols for the synthesis of lanthanum-doped materials using this compound as the precursor.
Protocol 1: Sol-Gel Synthesis of Lanthanum-Doped ZnO Thin Films
This protocol describes the preparation of lanthanum-doped zinc oxide thin films on a glass substrate via a sol-gel spin-coating method.
Materials:
-
Zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O]
-
This compound hydrate [La(C₅H₇O₂)₃·xH₂O]
-
2-methoxyethanol (solvent)
-
Monoethanolamine (MEA, stabilizer)
-
Glass substrates
-
Acetone, Isopropanol, Deionized water (for cleaning)
Equipment:
-
Magnetic stirrer with hotplate
-
Spin coater
-
Tube furnace or muffle furnace
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning:
-
Clean the glass substrates by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Precursor Solution Preparation (for 1 at% La doping):
-
ZnO precursor solution (0.5 M): Dissolve zinc acetate dihydrate in 2-methoxyethanol. Add monoethanolamine dropwise while stirring until the solution becomes clear. The molar ratio of MEA to zinc acetate should be 1:1.
-
Lanthanum precursor solution (0.1 M): Dissolve the required amount of this compound hydrate in 2-methoxyethanol.
-
Doped solution: Add the appropriate volume of the lanthanum precursor solution to the ZnO precursor solution to achieve the desired doping concentration. Stir the final solution at 60°C for 2 hours to ensure homogeneity. Age the solution for 24 hours at room temperature.
-
-
Thin Film Deposition:
-
Place a cleaned substrate on the spin coater.
-
Dispense a few drops of the aged sol-gel solution onto the substrate.
-
Spin coat at 3000 rpm for 30 seconds.
-
Pre-heat the coated film on a hotplate at 300°C for 10 minutes to evaporate the solvent.
-
Repeat the coating and pre-heating steps 3-5 times to achieve the desired film thickness.
-
-
Annealing:
-
Place the coated substrates in a furnace.
-
Anneal the films at 500°C for 2 hours in an air atmosphere.
-
Allow the furnace to cool down to room temperature naturally.
-
Characterization:
-
Structural Properties: X-ray Diffraction (XRD) to determine the crystal structure and crystallite size.
-
Morphology: Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to observe the surface morphology and grain size.
-
Optical Properties: UV-Vis Spectroscopy to measure the transmittance and determine the optical band gap.
-
Compositional Analysis: Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the presence and concentration of lanthanum.
Sol-gel synthesis workflow for La-doped ZnO thin films.
Protocol 2: Spray Pyrolysis Deposition of Lanthanum-Doped TiO₂ Thin Films
This protocol details the preparation of lanthanum-doped titanium dioxide thin films using the spray pyrolysis technique.
Materials:
-
Titanium isopropoxide [Ti{OCH(CH₃)₂}₄] or Titanium butoxide as the titanium precursor.
-
This compound hydrate [La(C₅H₇O₂)₃·xH₂O]
-
Ethanol or isopropanol (solvent)
-
Acetylacetone (stabilizer)
-
Hydrochloric acid (HCl) or Acetic acid (catalyst)
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
Equipment:
-
Spray pyrolysis setup with a spray nozzle, substrate heater, and temperature controller.
-
Magnetic stirrer
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning:
-
Clean the FTO glass substrates by sonicating in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with nitrogen gas.
-
-
Precursor Solution Preparation (0.1 M solution with 2 at% La doping):
-
In a beaker, dissolve titanium isopropoxide in ethanol.
-
Add acetylacetone as a stabilizing agent (molar ratio of Ti precursor to acetylacetone is typically 1:2).
-
Add a few drops of HCl or acetic acid to catalyze the hydrolysis.
-
In a separate beaker, dissolve the required amount of this compound in ethanol.
-
Add the lanthanum solution to the titanium solution and stir for at least 2 hours to get a clear and homogeneous solution.
-
-
Spray Pyrolysis Deposition:
-
Preheat the FTO substrates to the desired deposition temperature (e.g., 450°C) on the substrate heater.
-
Set the spray parameters:
-
Nozzle-to-substrate distance: ~30 cm
-
Carrier gas (compressed air or nitrogen) pressure: ~1-2 bar
-
Solution flow rate: ~5 ml/min
-
-
Spray the precursor solution onto the hot substrates. The spraying can be done in short intervals (e.g., 10 seconds spray, 30 seconds pause) to allow for solvent evaporation and precursor decomposition without excessive cooling of the substrate.
-
Continue the process until a film of the desired thickness is obtained.
-
-
Post-Deposition Annealing:
-
After deposition, keep the films at the deposition temperature for 30 minutes to improve crystallinity.
-
Then, cool the films down to room temperature slowly.
-
Characterization:
-
Structural and Morphological Analysis: XRD and SEM.
-
Optical Properties: UV-Vis Spectroscopy.
-
Photocatalytic Activity: Measure the degradation of a model organic dye (e.g., methylene blue or rhodamine B) under UV or visible light irradiation.
Spray pyrolysis workflow for La-doped TiO₂ thin films.
Safety Precautions
-
Work in a well-ventilated area or a fume hood, especially when handling organic solvents and metal precursors.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a flammable solid. Keep it away from heat, sparks, and open flames.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedures.
Conclusion
This compound is a valuable precursor for the synthesis of lanthanum-doped materials with enhanced functionalities. The protocols provided herein offer a starting point for researchers to explore the exciting possibilities of lanthanum doping in various material systems. The choice of synthesis method and doping concentration will ultimately depend on the specific material and the desired properties for the target application. Careful characterization is essential to understand the structure-property relationships in these materials.
References
- 1. Tuning the Fermi-level of TiO2 mesoporous layer by lanthanum doping towards efficient perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Sol-gel formation of ordered nanostructured doped ZnO films - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Lanthanum Acetylacetonate in the Synthesis of Perovskite Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lanthanum-based perovskite materials are of significant interest in various fields, including catalysis, electronics, and solid oxide fuel cells, owing to their unique structural and functional properties. The synthesis method and the choice of precursors play a crucial role in determining the final characteristics of the perovskite material. Lanthanum acetylacetonate [La(acac)₃] is a metal-organic precursor that can offer several advantages in the synthesis of lanthanum-based perovskites. The acetylacetonate ligands can act as chelating agents, promoting homogeneity at the molecular level and influencing the hydrolysis and condensation rates in solution-based synthesis methods. This can lead to better control over the particle size, morphology, and crystallinity of the final perovskite product.
These application notes provide detailed protocols for the synthesis of lanthanum-based perovskite materials, with a focus on the utility of this compound. The primary methods covered are sol-gel, hydrothermal, and microwave-assisted synthesis. While direct protocols for the use of this compound as the sole lanthanum precursor can be limited in published literature, its role, particularly in sol-gel synthesis through in-situ formation, is well-documented. For hydrothermal and microwave-assisted methods, representative protocols with common lanthanum precursors are provided, along with a discussion on the potential adaptation for this compound.
Sol-Gel Synthesis of Lanthanum Aluminate (LaAlO₃) Perovskite
The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as the precursor for an integrated network (or gel) of discrete particles or network polymers. The use of acetylacetone as a chelating agent is common in this method to control the hydrolysis and condensation of metal alkoxides or salts.
Experimental Protocol: In-situ Formation of this compound Complex
This protocol is based on the synthesis of lanthanum aluminate (LaAlO₃) films where a this compound complex is formed in-situ from lanthanum acetate and acetylacetone.[1]
Materials:
-
Lanthanum Nitrate Hexahydrate (La(NO₃)₃·6H₂O)
-
Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)
-
Glacial Acetic Acid (CH₃COOH)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Acetylacetone (AcAc, CH₃COCH₂COCH₃)
-
Methyl Cellulose (MCL) solution (0.4%)
-
Deionized Water
Procedure:
-
Precursor Solution Preparation:
-
Prepare a lanthanum acetate solution by dissolving lanthanum nitrate hexahydrate in glacial acetic acid and refluxing.
-
Prepare an aluminum acetate solution by dissolving aluminum nitrate nonahydrate in glacial acetic acid and refluxing.
-
-
Nitrate Removal and Chelation:
-
Mix the lanthanum acetate and aluminum acetate solutions in a stoichiometric ratio.
-
Add acetic anhydride to the mixed solution to completely remove nitrates and any crystallized water.
-
Introduce acetylacetone to the solution. The acetylacetone will partially bidentate with the metal ions, forming a La(OAc)₃₋ₓ(AcAc)ₓ complex.[1]
-
-
Hydrolysis and Gel Formation:
-
Slowly add a 0.4% methyl cellulose (MCL) solution to the precursor solution to induce hydrolysis, forming La(AcAc)₃₋ₓ(OH)ₓ.[1]
-
The hydrolyzed species will polymerize and combine with the methyl cellulose to form a stable LaAlO₃ sol precursor with a heteropolymeric structure.
-
-
Film Deposition (Spin Coating):
-
Deposit the resulting sol onto a suitable substrate (e.g., Si(110)) using a spin coater.
-
-
Annealing:
-
Dry the coated substrate at a low temperature to remove residual solvents.
-
Anneal the film in a thermal annealing furnace at a temperature range of 650-750°C for 30 minutes to crystallize the LaAlO₃ perovskite phase.[1]
-
Quantitative Data:
| Property | Value | Reference |
| Refractive Index of Film | 1.942 to 2.007 | [1] |
| Dielectric Constant | 23-26 | [1] |
| Dissipation Factor | 2.1x10⁻⁴ - 2.4x10⁻⁴ | [1] |
| Crystallization Temperature | 650-750 °C | [1] |
Experimental Workflow Diagram:
Hydrothermal Synthesis of Lanthanum Ferrite (LaFeO₃) Perovskite
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This method is effective for producing crystalline materials directly from solution.
Experimental Protocol: Representative Method using Lanthanum Nitrate
Materials:
-
Lanthanum Nitrate Hexahydrate (La(NO₃)₃·6H₂O)
-
Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)
-
Potassium Hydroxide (KOH)
-
Deionized Water
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution with well-defined concentrations of lanthanum nitrate and iron nitrate.
-
-
Mineralizer Addition:
-
Add a KOH solution as a mineralizing agent to the precursor solution.
-
-
Hydrothermal Reaction:
-
Transfer the final solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 300°C for an extended period (e.g., 14 days) to allow for the crystallization of the LaFeO₃ perovskite phase.[2]
-
-
Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final LaFeO₃ powder in an oven.
-
Quantitative Data (for LaFeO₃ synthesized via the described hydrothermal method):
| Property | Value | Reference |
| Reaction Temperature | 300 °C | [2] |
| Reaction Time | 14 days | [2] |
| Crystal Structure | Orthorhombic Perovskite | [2] |
Notes on Using this compound:
This compound could potentially be used as the lanthanum precursor in this method. Due to its lower solubility in water compared to lanthanum nitrate, a co-solvent system or a higher reaction temperature might be necessary to ensure complete dissolution and reaction. The acetylacetonate ligand might also influence the nucleation and growth of the perovskite crystals, potentially affecting the final particle size and morphology.
Experimental Workflow Diagram:
Microwave-Assisted Synthesis of Lanthanum Manganite (LaMnO₃) Perovskite
Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. This technique can produce materials with high purity and yield.
Experimental Protocol: Representative Method
Similar to the hydrothermal method, detailed protocols specifically using this compound are not widely reported. The following is a representative protocol for the microwave-assisted synthesis of lanthanum manganites.
Materials:
-
Lanthanum Oxide (La₂O₃)
-
Manganese(IV) Oxide (MnO₂)
-
Appropriate stoichiometric amounts of other precursors if doping is desired (e.g., CaO for La₁₋ₓCaₓMnO₃)
Procedure:
-
Precursor Mixing:
-
Thoroughly mix the stoichiometric amounts of the precursor oxides in an agate mortar.
-
-
Microwave Irradiation:
-
Place the mixed powder in a suitable crucible (e.g., alumina).
-
Carry out the synthesis in a domestic or single-mode microwave oven. The microwave power and irradiation time will depend on the specific setup and desired product characteristics.
-
-
Characterization:
-
After cooling, the resulting powder can be characterized to confirm the formation of the perovskite phase.
-
Quantitative Data (for LaₓMnO₃ synthesized via a microwave-assisted route):
Specific quantitative data for a direct synthesis from this compound is not available in the provided search results. The following table is representative of typical conditions for microwave-assisted synthesis of lanthanum manganites.
| Parameter | Value/Range |
| Microwave Power | Variable |
| Reaction Time | Minutes |
| Resulting Phase | Perovskite |
Notes on Using this compound:
This compound could be a suitable precursor for microwave-assisted synthesis, particularly in a solution-based approach. A solution of this compound and a manganese precursor (e.g., manganese acetylacetonate) in a suitable solvent with a high dielectric constant (e.g., ethylene glycol) could be subjected to microwave irradiation. The organic ligands would decompose during the rapid heating, leading to the formation of the perovskite oxide. This approach could offer better homogeneity compared to the solid-state mixing of oxides.
Experimental Workflow Diagram:
This compound serves as a valuable precursor, particularly in sol-gel synthesis, for producing lanthanum-based perovskite materials. Its role as a chelating agent allows for enhanced control over the reaction kinetics and ultimately the properties of the final material. While its application in hydrothermal and microwave-assisted synthesis is less documented, the principles of these methods suggest its potential utility, warranting further investigation. The protocols and data presented here provide a foundation for researchers to explore the synthesis of lanthanum-based perovskites using this compound and other related precursors.
References
Application of Lanthanum Acetylacetonate in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum acetylacetonate, a coordination complex with the formula La(C₅H₇O₂)₃, serves as a versatile and effective catalyst in various polymerization reactions. Its utility is most pronounced in the domain of ring-opening polymerization (ROP) for the synthesis of biodegradable polyesters, such as polylactide (PLA) and polycaprolactone (PCL). These polymers are of significant interest in the biomedical and pharmaceutical fields for applications like drug delivery systems, surgical sutures, and tissue engineering scaffolds. The catalytic activity of this compound is attributed to the Lewis acidic nature of the lanthanum(III) ion, which facilitates the coordination and subsequent ring-opening of cyclic ester monomers. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in polymer chemistry.
Primary Applications
The predominant application of this compound in polymer chemistry is as a catalyst or initiator for the ring-opening polymerization (ROP) of cyclic esters.
Ring-Opening Polymerization (ROP) of Lactide and ε-Caprolactone
This compound is an effective catalyst for the synthesis of polylactide (PLA), polycaprolactone (PCL), and their copolymers. The polymerization typically proceeds via a coordination-insertion mechanism.[1] This mechanism involves the coordination of the monomer's carbonyl oxygen to the lanthanum center, followed by the nucleophilic attack of an initiating species (e.g., an alkoxide) on the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the cyclic monomer and its insertion into the metal-initiator bond.
Key Advantages:
-
High Catalytic Activity: Lanthanum complexes, in general, exhibit high activity in the ROP of cyclic esters, allowing for rapid polymerization under relatively mild conditions.
-
Controlled Polymerization: The use of lanthanum-based catalysts can offer good control over the polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity).
-
Biodegradable Polymers: This method provides an efficient route to producing biodegradable and biocompatible polyesters, which are crucial for medical and pharmaceutical applications.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data for the ring-opening polymerization of lactide and ε-caprolactone using lanthanum-based catalysts. It is important to note that while the data provides a strong indication of the expected performance of this compound, some of the cited studies utilize other lanthanum complexes.
Table 1: Ring-Opening Polymerization of Lactide (LA) with Lanthanum Catalysts
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Lanthanum amido complexes | 200 | Ambient | Variable | >99 (for LA) | 18,000 - 35,000 | 1.18 - 1.31 | [1] |
| Lanthanum isopropoxide | Variable | Variable | Variable | Controlled | Variable | Narrow | [2] |
Table 2: Ring-Opening Polymerization of ε-Caprolactone (ε-CL) with Lanthanum Catalysts
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Lanthanum amido complexes | 200 | Ambient | < 1 min | High | Higher than calculated | Monomodal | [1] |
| Lanthanum isopropoxide | Variable | 21 | 23 h | 78 | 5,500 | 1.3 | [2] |
Experimental Protocols
The following are detailed protocols for the ring-opening polymerization of lactide and ε-caprolactone using a lanthanum-based catalyst. These protocols are based on established procedures for similar metal-catalyzed ROP reactions.
Protocol 1: Synthesis of Polylactide (PLA) via Ring-Opening Polymerization
Materials:
-
L-lactide or D,L-lactide
-
This compound hydrate
-
Benzyl alcohol (as initiator)
-
Toluene (anhydrous)
-
Methanol
-
Hydrochloric acid (1 M)
-
Heptane
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of lactide monomer. In a separate vial, dissolve the required amount of this compound hydrate and benzyl alcohol in anhydrous toluene. The molar ratio of monomer to catalyst and initiator can be varied to control the molecular weight of the resulting polymer (e.g., 200:1:1).
-
Polymerization: Transfer the catalyst/initiator solution to the Schlenk flask containing the monomer via a syringe. The reaction mixture is then heated to a specific temperature (e.g., 120-150°C) with vigorous stirring. The polymerization progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.
-
Quenching and Precipitation: After the desired reaction time (e.g., 2-24 hours), cool the reaction mixture to room temperature. Quench the reaction by adding a small amount of 1 M HCl.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold heptane or methanol, with stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and catalyst residues. Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polylactide for its molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC). The thermal properties (glass transition temperature, Tg, and melting temperature, Tm) can be determined using Differential Scanning Calorimetry (DSC).
Protocol 2: Synthesis of Polycaprolactone (PCL) via Ring-Opening Polymerization
Materials:
-
ε-Caprolactone
-
This compound hydrate
-
Benzyl alcohol (as initiator)
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer and Catalyst Preparation: Purify ε-caprolactone by distillation over calcium hydride before use. In a flame-dried Schlenk flask under an inert atmosphere, add the freshly distilled ε-caprolactone. Prepare the catalyst/initiator solution of this compound hydrate and benzyl alcohol in anhydrous toluene as described in Protocol 1.
-
Polymerization: Add the catalyst/initiator solution to the monomer. The reaction is typically conducted at a temperature ranging from ambient to 110°C with stirring.
-
Polymer Isolation: After the reaction is complete (typically monitored by the viscosity increase or by ¹H NMR), dissolve the viscous polymer in a suitable solvent like dichloromethane.
-
Purification and Drying: Precipitate the polymer in a large excess of cold methanol. Filter the polymer and dry it under vacuum at room temperature to a constant weight.
-
Characterization: Analyze the molecular weight and polydispersity of the PCL by GPC. Determine the thermal properties (Tg and Tm) by DSC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Coordination-Insertion Mechanism for ROP.
Caption: General Experimental Workflow for ROP.
Other Potential Applications
While the primary application of this compound is in ROP, its Lewis acidic nature suggests potential in other areas of polymer chemistry, although these are less documented.
-
Coordination Polymerization: this compound can potentially be used in the synthesis of coordination polymers, where the lanthanum ion acts as a metallic node connecting organic ligands.[3] The acetylacetonate ligands could be substituted by other multidentate organic linkers to form extended network structures.
-
Catalysis in Vinyl Polymerization: Some lanthanide complexes have shown activity in the polymerization of vinyl monomers. While less common than for ROP, this compound could potentially catalyze the polymerization of certain activated vinyl monomers, although this application is not well-established.
Conclusion
This compound is a valuable catalyst in polymer chemistry, particularly for the ring-opening polymerization of cyclic esters to produce important biodegradable polymers. Its high activity and potential for controlled polymerization make it an attractive option for researchers in materials science and drug development. The provided protocols and data serve as a foundation for utilizing this catalyst in the synthesis of polylactide, polycaprolactone, and related materials. Further research may expand its applications into other areas of polymerization.
References
Application Notes and Protocols for the Fabrication of Carbon Nanostructures Using Lanthanum Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of lanthanum acetylacetonate in the synthesis of carbon nanostructures. This document is intended for professionals in research and development, particularly those in materials science and drug development, who are exploring novel nanomaterials with unique properties.
Introduction
Lanthanum and its compounds are increasingly being investigated for their potential to modify the properties of carbon nanostructures, such as carbon nanotubes (CNTs) and carbon nanofibers (CNFs). The incorporation of lanthanum can enhance the catalytic, electronic, and biomedical properties of these materials. This compound [La(C₅H₇O₂)₃] is a versatile metal-organic precursor that can be used in chemical vapor deposition (CVD) processes to introduce lanthanum-based nanoparticles onto carbon nanostructures. Its solubility in organic solvents and its volatility make it a suitable candidate for aerosol-assisted or direct liquid injection CVD methods.
While direct synthesis of carbon nanostructures using only this compound as a catalyst is not widely documented, it is commonly used to functionalize or decorate pre-existing carbon nanostructures or is co-deposited with a primary carbon source and a traditional catalyst (e.g., iron, cobalt, nickel). This document will focus on a general protocol for the synthesis of lanthanum-decorated carbon nanofibers via chemical vapor deposition.
Applications in Research and Drug Development
The resulting lanthanum-decorated carbon nanostructures have potential applications in several fields:
-
Catalysis: Lanthanum oxide supported on carbon nanofibers has been explored as a solid base catalyst.[1]
-
Biomedical Imaging: Lanthanum's high atomic number can provide contrast in X-ray imaging. When attached to carbon nanostructures, it can serve as a targeted contrast agent.
-
Drug Delivery: Carbon nanostructures can be functionalized with targeting ligands and loaded with therapeutic agents. The presence of lanthanum may offer additional functionalities, such as radiotherapeutic applications with appropriate isotopes.
-
Reinforcement: In-situ growth of lanthanum on carbon nanofibers has been shown to reinforce metal implants.[2]
Experimental Protocols
This section details a representative protocol for the synthesis of lanthanum-decorated carbon nanostructures using an aerosol-assisted chemical vapor deposition (AACVD) method. This method is adaptable and can be modified based on the desired material characteristics.
Materials and Equipment
-
Precursors:
-
Lanthanum (III) acetylacetonate hydrate (99.9%)
-
Carbon source (e.g., ethanol, acetone, toluene)
-
Catalyst (e.g., ferrocene, cobaltocene, nickelocene)
-
-
Solvent: High-purity organic solvent (e.g., toluene, xylene)
-
Substrate: Silicon wafer with a thin film of silicon dioxide (SiO₂/Si) or other suitable substrates like quartz or metal foils.
-
Gases:
-
Inert carrier gas (e.g., Argon, Nitrogen)
-
Reducing gas (e.g., Hydrogen)
-
-
Equipment:
-
Horizontal tube furnace with a quartz tube reactor
-
Aerosol generator (ultrasonic nebulizer or atomizer)
-
Mass flow controllers for gas handling
-
Tubing and connections
-
Exhaust and safety system
-
Precursor Solution Preparation
-
Prepare a stock solution of the carbon source and catalyst. For example, dissolve ferrocene in toluene to a concentration of 0.01 - 0.1 M.
-
Prepare a stock solution of this compound in the same solvent to a concentration of 0.005 - 0.05 M.
-
Mix the catalyst solution and the this compound solution in a desired molar ratio. The ratio will influence the degree of lanthanum incorporation.
-
Sonicate the final precursor solution for at least 15 minutes to ensure homogeneity.
Aerosol-Assisted Chemical Vapor Deposition (AACVD) Procedure
-
System Setup:
-
Place the substrate at the center of the quartz tube reactor within the tube furnace.
-
Connect the aerosol generator to the inlet of the quartz tube.
-
Connect the gas lines (Ar, H₂) to the system via mass flow controllers.
-
Ensure the exhaust is properly vented.
-
-
Synthesis:
-
Purge the quartz tube with an inert gas (e.g., Argon at 500-1000 sccm) for 10-15 minutes to remove any oxygen.
-
Heat the furnace to the desired reaction temperature (typically 700-900 °C) under the inert gas flow.
-
Once the temperature is stable, introduce a reducing gas (e.g., a mixture of Ar/H₂ with 10-30% H₂) for 5-10 minutes to pre-treat the substrate.
-
Fill the aerosol generator with the prepared precursor solution.
-
Start the aerosol generator to create a mist of the precursor solution.
-
Carry the aerosol into the hot zone of the furnace using the inert carrier gas (e.g., Argon at 200-500 sccm).
-
The deposition time can range from 15 to 60 minutes, depending on the desired length of the nanostructures.
-
After the deposition, stop the aerosol flow and switch off the furnace.
-
Allow the reactor to cool down to room temperature under a continuous flow of inert gas.
-
-
Post-Synthesis Treatment (Optional):
-
The as-synthesized material may contain amorphous carbon and residual catalyst particles.
-
Purification can be performed by thermal oxidation in air at a controlled temperature (e.g., 350-450 °C) followed by an acid wash (e.g., HCl or HNO₃).
-
Data Presentation
The following tables summarize typical experimental parameters for the AACVD synthesis of lanthanum-decorated carbon nanostructures. These values should be considered as a starting point and may require optimization for specific applications.
Table 1: Precursor and Substrate Parameters
| Parameter | Typical Range | Notes |
| Carbon Source | Toluene, Ethanol, Acetone | Choice of carbon source affects the morphology and quality of the nanostructures. |
| Catalyst | Ferrocene, Cobaltocene | The type and concentration of the catalyst influence the diameter of the nanostructures. |
| La Precursor | This compound | Concentration determines the loading of lanthanum on the nanostructures. |
| Catalyst:La Molar Ratio | 10:1 to 1:1 | This ratio is critical for controlling the properties of the final material. |
| Substrate | SiO₂/Si, Quartz, Metal Foils | The substrate can influence the alignment and growth density of the nanostructures. |
Table 2: CVD Process Parameters
| Parameter | Typical Range | Notes |
| Reaction Temperature | 700 - 900 °C | Higher temperatures generally lead to more graphitic structures but can also lead to larger diameter nanotubes. |
| Carrier Gas | Argon, Nitrogen | An inert gas is required to transport the precursor aerosol. |
| Carrier Gas Flow Rate | 200 - 1000 sccm | Affects the residence time of the precursors in the hot zone. |
| Reducing Gas | Hydrogen (10-30% in Ar) | Used for catalyst activation and to control the growth process. |
| Deposition Time | 15 - 60 min | Determines the length of the carbon nanostructures. |
| System Pressure | Atmospheric Pressure | The process is typically carried out at atmospheric pressure. |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism for the formation of lanthanum-decorated carbon nanostructures.
References
Application Notes and Protocols for Sol-Gel Synthesis of Lanthanum-Based Nanomaterials Using Lanthanum Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of lanthanum-based nanomaterials via the sol-gel method, specifically utilizing lanthanum acetylacetonate as a precursor. This approach offers a versatile platform for developing advanced materials with applications in drug delivery, bioimaging, and targeted therapies.
Introduction to Sol-Gel Synthesis with this compound
The sol-gel process is a wet-chemical technique widely used for the fabrication of materials with controlled composition, microstructure, and purity.[1] It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.[2] When using this compound [La(acac)₃] as a precursor, the synthesis typically involves its dissolution in a suitable solvent, followed by hydrolysis and condensation reactions initiated by the addition of water and a catalyst.
The acetylacetonate ligands are displaced by hydroxyl groups during hydrolysis, leading to the formation of lanthanum hydroxide intermediates. Subsequent condensation of these intermediates results in the formation of La-O-La bridges, creating a three-dimensional network characteristic of a gel. The final material, often lanthanum oxide (La₂O₃) or a composite, is obtained after drying and calcination of the gel. The properties of the resulting nanomaterials can be tailored by controlling various synthesis parameters.[2]
Applications in Drug Development
Lanthanide-based nanoparticles, including those derived from lanthanum, are of significant interest in the biomedical field.[3] Their unique physicochemical properties make them suitable for a range of applications, from diagnostics to therapy.[4]
-
Drug Delivery Systems: The porous nature of sol-gel derived materials allows for the encapsulation of therapeutic agents.[1] Lanthanum-based nanoparticles can be designed to release drugs in response to specific stimuli, such as pH changes in the tumor microenvironment.[5]
-
Bioimaging: Lanthanide ions can exhibit luminescence, making them valuable as probes for in vitro and in vivo imaging.[4]
-
Theranostics: These nanoparticles offer the potential for combination therapy and diagnosis (theranostics), where a single agent can be used for imaging, drug delivery, and therapy.[4]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of lanthanum-based nanomaterials using this compound.
Protocol 1: Synthesis of Lanthanum Oxide Nanoparticles
This protocol describes a general procedure for synthesizing lanthanum oxide nanoparticles.
Materials:
-
Lanthanum(III) acetylacetonate hydrate (La(acac)₃·xH₂O)
-
Absolute Ethanol (or other suitable alcohol like 2-methoxyethanol)
-
Deionized Water
-
Nitric Acid (or Acetic Acid as a catalyst)[6]
-
Ammonia solution (for pH adjustment, if necessary)
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of lanthanum(III) acetylacetonate in absolute ethanol in a flask. Stir the mixture at room temperature until the precursor is completely dissolved.
-
Hydrolysis: In a separate beaker, prepare a solution of deionized water and ethanol. Add a catalytic amount of nitric acid to this solution to adjust the pH and control the hydrolysis rate.
-
Sol Formation: Add the water-ethanol-catalyst solution dropwise to the this compound solution under vigorous stirring. The molar ratio of water to the lanthanum precursor is a critical parameter to control.
-
Gelation: Continue stirring the solution. Over time, the viscosity of the sol will increase, eventually leading to the formation of a transparent gel. The time required for gelation can range from hours to days, depending on the reaction conditions.
-
Aging: Age the gel at room temperature for a specified period (e.g., 24-48 hours) in a sealed container to allow for further condensation and strengthening of the gel network.
-
Drying: Dry the aged gel in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent and other volatile components. This step results in a xerogel.
-
Calcination: Calcine the dried xerogel in a furnace at a high temperature (e.g., 500-800 °C) to remove organic residues and induce crystallization of lanthanum oxide. The calcination temperature and duration will influence the crystallinity and particle size of the final product.
Protocol 2: Synthesis of Drug-Loaded Lanthanum-Based Nanocarriers
This protocol outlines the incorporation of a therapeutic agent during the sol-gel process for drug delivery applications.
Materials:
-
As per Protocol 1
-
Therapeutic agent (e.g., a chemotherapeutic drug)
Procedure:
-
Precursor and Drug Solution: Dissolve both the lanthanum(III) acetylacetonate and the therapeutic agent in a common solvent (e.g., ethanol). Ensure the drug is stable under the subsequent reaction conditions.
-
Follow Steps 2-5 from Protocol 1: Initiate hydrolysis and condensation to form the gel, encapsulating the drug molecules within the forming matrix.
-
Gentle Drying: Dry the drug-loaded gel under milder conditions (e.g., vacuum drying or freeze-drying) to prevent degradation of the therapeutic agent.
-
Characterization: The final drug-loaded nanoparticles should be thoroughly characterized to determine drug loading efficiency, release kinetics, and particle properties. Calcination is generally avoided in this protocol to preserve the drug.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of lanthanum-based nanoparticles prepared via the sol-gel method. Note that these values are illustrative and can vary significantly based on the specific experimental conditions.
| Parameter | Value Range | Reference |
| Synthesis Conditions | ||
| Precursor Concentration | 0.05 - 0.5 M | [2] |
| Water to Precursor Molar Ratio | 2:1 - 16:1 | [2] |
| Catalyst (Acid) Concentration | pH 2 - 5 | [6] |
| Gelation Time | 1 - 72 hours | [2] |
| Aging Time | 24 - 48 hours | [6] |
| Drying Temperature | 60 - 120 °C | [7] |
| Calcination Temperature | 400 - 900 °C | [7] |
Table 1: Typical Synthesis Parameters for Sol-Gel Derived Lanthanum Nanoparticles.
| Property | Value Range | Characterization Technique | Reference |
| Material Properties | |||
| Particle Size (after calcination) | 10 - 100 nm | TEM, XRD | [7] |
| Crystallite Size | 5 - 50 nm | XRD | [7] |
| Surface Area (BET) | 20 - 200 m²/g | Nitrogen Adsorption | [8] |
| Pore Volume | 0.1 - 0.5 cm³/g | Nitrogen Adsorption | [8] |
| Drug Loading Efficiency | 5 - 25 % | UV-Vis, HPLC | [1] |
Table 2: Physicochemical Properties of Sol-Gel Derived Lanthanum Nanoparticles.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the sol-gel synthesis of lanthanum oxide nanoparticles.
Caption: General workflow for the sol-gel synthesis of lanthanum oxide nanoparticles.
Drug Delivery Pathway
This diagram illustrates a conceptual pathway for targeted drug delivery using functionalized lanthanum-based nanoparticles.
Caption: Targeted drug delivery using lanthanum nanoparticles.
References
- 1. jourcc.com [jourcc.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecularly Targeted Lanthanide Nanoparticles for Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. ierj.in [ierj.in]
Application Notes and Protocols for Atomic Layer Deposition (ALD) of Lanthanum Oxide using Lanthanum Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the atomic layer deposition (ALD) of lanthanum oxide (La₂O₃) thin films using lanthanum acetylacetonate (La(acac)₃) as the metal precursor. The information is intended for professionals in research and development who are exploring the synthesis of high-k dielectric materials for various applications, including microelectronics and protective coatings.
Introduction to Lanthanum Oxide ALD
Lanthanum oxide (La₂O₃) is a promising high-k dielectric material, with a dielectric constant of approximately 25, making it a potential replacement for silicon dioxide in next-generation semiconductor devices.[1] Atomic layer deposition (ALD) is an ideal technique for depositing thin, conformal, and pinhole-free films of La₂O₃ with precise thickness control at the nanometer scale.[1][2] ALD's advantages over other techniques like chemical vapor deposition (CVD) and physical vapor deposition (PVD) include lower deposition temperatures and excellent step coverage.[1]
While various lanthanum precursors have been explored for ALD, this compound offers a potentially cost-effective and readily available option. This document outlines the key considerations and a hypothetical experimental protocol for its use in an ALD process.
Precursor Characteristics: this compound
This compound (La(C₅H₇O₂)₃) is a coordination complex that can be used as a precursor for the deposition of lanthanum-containing materials.[3][4] Its suitability for ALD is dependent on its thermal properties, specifically its volatility and thermal stability.
Table 1: Thermal Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 436.23 g/mol (anhydrous) | [3][5] |
| Melting Point | 180 – 185ºC | [6] |
| Decomposition | Decomposes to monohydrate at 110 °C, anhydrous at 150 °C, and forms lanthanum acetate at 180-285 °C. | [3] |
The thermal decomposition of La(acac)₃ to lanthanum acetate within a specific temperature range suggests a potential, albeit likely narrow, ALD window.[3] Careful control of the deposition temperature is crucial to ensure self-limiting surface reactions and avoid precursor self-decomposition.
Experimental Protocol: ALD of Lanthanum Oxide
The following is a representative ALD protocol for the deposition of La₂O₃ using this compound and ozone (O₃) as the co-reactant. This protocol is based on typical ALD processes for lanthanide oxides and should be optimized for the specific ALD reactor being used.
3.1. Substrate Preparation
-
Start with a clean silicon wafer or other desired substrate.
-
Perform a standard cleaning procedure (e.g., RCA clean for silicon) to remove organic and inorganic contaminants.
-
A final dip in dilute hydrofluoric acid (HF) can be used to remove the native oxide layer on silicon substrates, if a direct interface between La₂O₃ and Si is desired.
3.2. ALD Process Parameters
A typical ALD cycle for La₂O₃ using La(acac)₃ and O₃ consists of four steps:
-
La(acac)₃ pulse: Vaporized La(acac)₃ is pulsed into the reactor, where it chemisorbs onto the substrate surface.
-
Purge 1: An inert gas (e.g., nitrogen) purges the reactor to remove any unreacted precursor and gaseous byproducts.
-
O₃ pulse: Ozone is pulsed into the reactor and reacts with the chemisorbed lanthanum precursor on the surface to form lanthanum oxide.
-
Purge 2: The inert gas purge removes any unreacted ozone and gaseous byproducts.
Table 2: Representative ALD Process Parameters for La₂O₃
| Parameter | Value | Notes |
| Precursor | This compound (La(acac)₃) | |
| Co-reactant | Ozone (O₃) | Water (H₂O) can also be used, but ozone is often more reactive at lower temperatures. |
| Substrate Temperature | 200 - 270 °C | This is a suggested starting range based on the thermal properties of La(acac)₃ and typical ALD windows for other lanthanide precursors.[2] |
| La(acac)₃ Source Temperature | 150 - 180 °C | The precursor should be heated to achieve sufficient vapor pressure. This temperature will need to be optimized. |
| La(acac)₃ Pulse Time | 0.5 - 2.0 s | Should be long enough to achieve saturation of the surface. |
| Purge Time 1 | 5 - 10 s | Sufficient time is needed to prevent CVD reactions. |
| O₃ Pulse Time | 0.5 - 2.0 s | Should be long enough for complete reaction with the surface species. |
| Purge Time 2 | 5 - 10 s | |
| Growth Rate | ~0.3 - 0.6 Å/cycle | This is an estimated growth rate based on similar lanthanide oxide ALD processes.[7] The actual growth rate will need to be determined experimentally. |
3.3. Film Characterization
After deposition, the La₂O₃ films should be characterized to determine their properties:
-
Thickness and Refractive Index: Ellipsometry
-
Crystallinity: X-ray Diffraction (XRD)
-
Composition and Purity: X-ray Photoelectron Spectroscopy (XPS)
-
Surface Morphology: Atomic Force Microscopy (AFM)
-
Electrical Properties: Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements on fabricated capacitor structures.
Visualizing the ALD Process
4.1. ALD Cycle for La(acac)₃ and Ozone
Caption: A schematic of the four-step ALD cycle for depositing La₂O₃ films.
4.2. Experimental Workflow
Caption: A workflow diagram outlining the key experimental steps.
Applications of ALD-Grown Lanthanum Oxide
Lanthanide oxide thin films, including La₂O₃, have a wide range of potential applications due to their desirable properties.
Table 3: Potential Applications of La₂O₃ Thin Films
| Application Area | Relevant Properties |
| Microelectronics | High dielectric constant, large bandgap. Used as gate dielectrics in transistors.[7] |
| Optics and Photovoltaics | High refractive index. Used in optical coatings.[7] |
| Protective Coatings | High melting point, thermodynamic stability. Used as heat and corrosion-resistant coatings.[7] |
| Catalysis | Surface chemistry and thermal stability. |
Safety Precautions
This compound is a chemical that requires careful handling. Always refer to the Safety Data Sheet (SDS) before use. General precautions include:
-
Working in a well-ventilated area or a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of the powder and contact with skin and eyes.
Ozone is a strong oxidizing agent and is toxic. ALD systems with ozone generators must have proper safety interlocks and exhaust ventilation.
References
- 1. surfnano.korea.ac.kr [surfnano.korea.ac.kr]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CAS 64424-12-0: this compound hydrate [cymitquimica.com]
- 5. 14284-88-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. far-chemical.com [far-chemical.com]
- 7. "Atomic Layer Deposition (ald) Of Lanthanide Oxide Films: Synthesis, Characterization, . . ." by Navoda Amali Jayakodiarachchi [digitalcommons.wayne.edu]
Application Notes and Protocols for the Synthesis of Upconverting Nanoparticles
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Preparation of Lanthanide-Doped Upconverting Nanoparticles
Introduction:
Upconverting nanoparticles (UCNPs) are a unique class of luminescent materials capable of converting near-infrared (NIR) radiation into visible or ultraviolet light, a process known as photon upconversion.[1] This property makes them highly valuable for a range of biomedical applications, including bioimaging, biosensing, and drug delivery.[2] Their advantages over traditional fluorescent probes like organic dyes and quantum dots include enhanced tissue penetration depth of NIR light, minimal autofluorescence from biological samples, and high photostability.[2]
This document provides detailed protocols for the synthesis of high-quality, lanthanide-doped UCNPs. While various precursors can be utilized, the most well-documented and reproducible methods often involve the thermal decomposition of lanthanide trifluoroacetate precursors. Extensive literature searches did not yield specific, detailed protocols for the use of lanthanum acetylacetonate in the synthesis of upconverting nanoparticles, though it is used for other types of lanthanide-based nanomaterials. Therefore, the following protocols focus on the widely adopted thermal decomposition method using trifluoroacetate precursors.
I. Synthesis of NaYF4:Yb3+, Er3+ Upconverting Nanoparticles via Thermal Decomposition
This protocol details the synthesis of core NaYF4 nanoparticles co-doped with ytterbium (Yb3+) as the sensitizer and erbium (Er3+) as the activator, which are known to produce strong green and red upconversion luminescence.[3]
Experimental Workflow:
Caption: Workflow for the thermal decomposition synthesis of UCNPs.
Materials and Reagents:
| Reagent | Formula | Purity |
| Yttrium(III) oxide | Y₂O₃ | 99.99% |
| Ytterbium(III) oxide | Yb₂O₃ | 99.99% |
| Erbium(III) oxide | Er₂O₃ | 99.99% |
| Sodium trifluoroacetate | CF₃COONa | 98% |
| Trifluoroacetic acid | CF₃COOH | 99% |
| Oleic acid | C₁₈H₃₄O₂ | 90% |
| 1-Octadecene | C₁₈H₃₆ | 90% |
| Ethanol | C₂H₅OH | Absolute |
| Hexane | C₆H₁₄ | Anhydrous |
Protocol:
1. Preparation of Lanthanide Trifluoroacetate Precursors: a. In a round-bottom flask, dissolve the desired molar ratios of Y₂O₃, Yb₂O₃, and Er₂O₃ in a 50% aqueous solution of trifluoroacetic acid. A typical molar ratio for NaYF₄:Yb³⁺(20%), Er³⁺(2%) would be 0.78 mmol Y₂O₃, 0.2 mmol Yb₂O₃, and 0.02 mmol Er₂O₃. b. Heat the mixture to 80°C with stirring until the solution becomes clear. c. Evaporate the water and excess trifluoroacetic acid by heating at a reduced pressure or by gentle heating (e.g., 60-70°C) until a dry, white powder of the lanthanide trifluoroacetates is obtained.
2. Synthesis of NaYF₄:Yb³⁺, Er³⁺ Nanoparticles: a. In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine the prepared lanthanide trifluoroacetate precursors and sodium trifluoroacetate with oleic acid and 1-octadecene. b. Heat the mixture to 100-120°C under vacuum for 30 minutes to remove water and oxygen. c. Switch the atmosphere to argon or nitrogen. d. Rapidly heat the solution to a high temperature (typically 300-320°C) and maintain this temperature for 1-1.5 hours with vigorous stirring. e. After the reaction, allow the solution to cool to room temperature.
3. Purification of Nanoparticles: a. Add an excess of ethanol to the cooled reaction mixture to precipitate the nanoparticles. b. Centrifuge the mixture to collect the nanoparticles. c. Discard the supernatant and wash the nanoparticle pellet with ethanol and hexane several times. d. Finally, redisperse the purified nanoparticles in a nonpolar solvent such as hexane or toluene for storage.
II. Characterization and Expected Results
The synthesized UCNPs should be characterized to determine their physicochemical and optical properties.
Quantitative Data Summary:
| Parameter | Typical Value/Range | Characterization Technique |
| Size | 10 - 50 nm | Transmission Electron Microscopy (TEM) |
| Crystal Phase | Cubic (α) or Hexagonal (β) | X-ray Diffraction (XRD) |
| Morphology | Spherical or hexagonal plates | TEM, Scanning Electron Microscopy (SEM) |
| Upconversion Emission Peaks (980 nm excitation) | ~540 nm (Green), ~660 nm (Red) | Photoluminescence Spectroscopy |
| Quantum Yield | 0.1% - 5% | Integrating Sphere Measurement |
Note: The hexagonal (β) phase of NaYF₄ is generally reported to have higher upconversion efficiency than the cubic (α) phase.[4]
III. Upconversion Luminescence Mechanism
The upconversion process in Yb³⁺/Er³⁺ co-doped nanoparticles is primarily based on energy transfer upconversion (ETU).
Caption: Energy transfer upconversion (ETU) mechanism in Yb³⁺/Er³⁺ co-doped UCNPs.
In this process, the Yb³⁺ sensitizer ion absorbs a 980 nm photon and transfers the energy to a neighboring Er³⁺ activator ion, exciting it to an intermediate energy level. A second energy transfer from another excited Yb³⁺ ion further promotes the Er³⁺ ion to a higher excited state, from which it relaxes and emits a higher-energy visible photon.
IV. Applications in Drug Development and Research
The unique optical properties of UCNPs make them suitable for a variety of applications in the life sciences:
-
In Vivo Imaging: The use of NIR excitation light allows for deep tissue imaging with reduced background interference, making UCNPs ideal for tracking cells or drug delivery vehicles in vivo.
-
Photodynamic Therapy (PDT): UCNPs can be used to activate photosensitizers in deep tissues. The upconverted visible light from the nanoparticles can trigger the photosensitizer to produce reactive oxygen species, leading to localized cell death.
-
Drug Delivery: The surface of UCNPs can be functionalized to carry drugs. The release of these drugs can be triggered by the upconverted light, allowing for controlled and targeted drug delivery.
-
Biosensing: UCNPs can be incorporated into assays for the detection of biomarkers. Changes in the luminescence of the UCNPs upon binding to a target molecule can be used for sensitive and specific detection.
V. Safety and Handling
-
Lanthanide salts and organic solvents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Care should be taken when working with high temperatures and vacuum.
Disclaimer: This document provides a general protocol for the synthesis of upconverting nanoparticles. Researchers should consult the primary literature and adapt the protocol as needed for their specific experimental setup and desired nanoparticle characteristics. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Lanthanide-doped upconversion nanoparticles as nanoprobes for bioimaging - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. Collection - Synthesis of Colloidal Upconverting NaYF4 Nanocrystals Doped with Er3+, Yb3+ and Tm3+, Yb3+ via Thermal Decomposition of Lanthanide Trifluoroacetate Precursors - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 4. Upconversion Nanoparticles: Synthesis, Surface Modification, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Hydroboration Reactions Using Lanthanide Acetylacetonates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting catalytic hydroboration reactions of carbonyl compounds using lanthanide acetylacetonate catalysts. The methodologies outlined are based on recent advancements in f-block element catalysis, offering efficient and selective reductions of esters and amides to their corresponding alcohols and amines.
Introduction
Catalytic hydroboration is a powerful transformation in organic synthesis for the reduction of various functional groups. While transition metals have traditionally dominated this field, recent studies have highlighted the unique catalytic potential of lanthanide complexes.[1] Lanthanide acetylacetonates, in particular, have emerged as effective catalysts for the hydroboration of challenging substrates like carboxamides and esters, often exhibiting high functional group tolerance and selectivity.[2][3][4] These reactions typically employ pinacolborane (HBpin) as a mild and versatile hydroborating agent.[2][5] The oxophilic nature of lanthanides is believed to play a key role in the activation of carbonyl groups, facilitating the hydroboration process.[6]
Catalytic Systems and Substrate Scope
Polynuclear lanthanide–diketonato clusters have demonstrated significant catalytic activity.[2] For instance, a lanthanum cluster, La4(O)(acac)10, formed from heating La(acac)3·nH2O, has been identified as an effective catalyst.[2] This catalytic system is adept at the deoxygenation of a wide range of primary, secondary, and tertiary amides to amines and the reduction of esters to alcohols.[3]
Data Presentation: Hydroboration of Tertiary Amides, Primary Amides, and Esters
The following tables summarize the catalytic efficiency of a polynuclear lanthanide-diketonato cluster in the hydroboration of various substrates.[2]
Table 1: Hydroboration of Tertiary Amides
| Substrate | Product | Yield (%) |
| N,N-Dimethylbenzamide | Benzyldimethylamine | 95 |
| 4-Methoxy-N,N-dimethylbenzamide | (4-Methoxyphenyl)dimethylaminomethane | 96 |
| 4-(Trifluoromethyl)-N,N-dimethylbenzamide | (4-(Trifluoromethyl)phenyl)dimethylaminomethane | 92 |
| N,N-Dimethyl-2-naphthamide | Dimethyl(naphthalen-2-ylmethyl)amine | 91 |
Reaction Conditions: Substrate (0.5 mmol), Catalyst (1.5 mol%), HBpin (2.5 equiv), Toluene (1 mL), 100 °C, 12 h. Yields determined by 1H NMR spectroscopy.[2]
Table 2: Hydroboration of Primary Amides
| Substrate | Product | Yield (%) |
| Benzamide | Benzylamine | 93 |
| 4-Methylbenzamide | 4-Methylbenzylamine | 95 |
| 4-Chlorobenzamide | 4-Chlorobenzylamine | 89 |
| 2-Phenylacetamide | 2-Phenylethanamine | 85 |
Reaction Conditions: Substrate (0.5 mmol), Catalyst (1.5 mol%), HBpin (3.0 equiv), Toluene (1 mL), 100 °C, 24 h. Yields determined by 1H NMR spectroscopy.[2]
Table 3: Hydroboration of Esters
| Substrate | Product | Yield (%) |
| Methyl benzoate | Benzyl alcohol | 94 |
| Ethyl 4-methoxybenzoate | (4-Methoxyphenyl)methanol | 97 |
| Methyl 4-(trifluoromethyl)benzoate | (4-(Trifluoromethyl)phenyl)methanol | 90 |
| Methyl nicotinate | Pyridin-3-ylmethanol | 88 |
Reaction Conditions: Substrate (0.5 mmol), Catalyst (1.5 mol%), HBpin (2.5 equiv), Toluene (1 mL), 100 °C, 12 h. Yields determined by 1H NMR spectroscopy.[2]
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Hydroboration of Amides and Esters
This protocol outlines the general steps for the hydroboration of amides and esters using a polynuclear lanthanide-diketonato cluster as the catalyst and pinacolborane (HBpin) as the reducing agent.[2]
Materials:
-
Lanthanide acetylacetonate hydrate (e.g., La(acac)3·nH2O)
-
Pinacolborane (HBpin)
-
Substrate (amide or ester)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for work-up
-
Internal standard for NMR analysis (e.g., tetraethylsilane)
Procedure:
-
Catalyst Activation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), heat the lanthanide acetylacetonate hydrate under dynamic vacuum to form the active polynuclear cluster. For example, heating La(acac)3·nH2O results in the formation of La4(O)(acac)10.[2]
-
Reaction Setup: To the Schlenk flask containing the activated catalyst (1.5 mol%), add the substrate (1.0 equiv, e.g., 0.5 mmol) and anhydrous toluene (1 mL).
-
Addition of Hydroborating Agent: Add pinacolborane (HBpin) to the reaction mixture. The amount of HBpin varies with the substrate:
-
Reaction: Stir the reaction mixture at 100 °C. The reaction progress can be monitored by techniques such as thin-layer chromatography or by taking aliquots for 1H NMR analysis. Typical reaction times are 12-24 hours.[2]
-
Work-up and Isolation:
-
After completion of the reaction, cool the mixture to room temperature.
-
For amine products from amides, cautious addition of 1 M HCl can precipitate the amine salt, which can then be isolated.[2]
-
For alcohol products from esters, a standard aqueous work-up followed by extraction with an organic solvent is typically performed.
-
The crude product can be purified by column chromatography.
-
-
Analysis: Determine the yield of the product using 1H NMR spectroscopy with an internal standard.
Mechanistic Insights and Visualizations
The catalytic cycle is believed to involve the formation of a lanthanide hydride species as the active catalyst.[2][7] This hydride then interacts with the carbonyl substrate.
Catalytic Cycle of Hydroboration
References
- 1. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lanthanum catalyzed hydroboration of carboxamides and esters - American Chemical Society [acs.digitellinc.com]
- 5. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 6. researchgate.net [researchgate.net]
- 7. Interconverting Lanthanum Hydride and Borohydride Catalysts for C=O Reduction and C-O Bond Cleavage (Journal Article) | OSTI.GOV [osti.gov]
Lanthanum Acetylacetonate as a Lewis Acid Catalyst: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Lanthanum acetylacetonate [La(acac)3], a coordination complex of the lanthanide metal lanthanum with acetylacetonate ligands, serves as a versatile and effective Lewis acid catalyst in a variety of organic transformations.[1][2] Its utility stems from the lanthanum(III) ion's capacity to act as an electron pair acceptor, thereby activating substrates for nucleophilic attack.[1] This document provides detailed application notes and experimental protocols for key reactions catalyzed by this compound, with a focus on methodologies relevant to research and drug development.
Overview of Catalytic Activity
The catalytic prowess of this compound is rooted in the Lewis acidity of the La(III) center. The acetylacetonate ligands create a stable complex that is often soluble in organic solvents, facilitating its use in homogeneous catalysis.[1] While the anhydrous form is not extensively characterized, the dihydrate, La(C₅H₇O₂)₃(H₂O)₂, is a common starting material.[3] It is important to note that in some reactions, the commercially available hydrate is heated under vacuum to form a more active polynuclear oxo-cluster.[4]
Lanthanum-based catalysts, including this compound, have been employed in a range of reactions, including polymerizations and reductions.[4][5] While its application in classic Lewis acid-catalyzed reactions such as the Diels-Alder, aldol, and Michael reactions is less documented than for other metal acetylacetonates, the fundamental principles of Lewis acid catalysis provide a framework for its potential use.
Ring-Opening Polymerization of Cyclic Esters
Lanthanum complexes, including those derived from acetylacetonate-type ligands, are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (ε-CL) to produce biodegradable polyesters such as polylactide (PLA) and polycaprolactone (PCL).[5] These polymers have significant applications in the biomedical and pharmaceutical fields for drug delivery systems and biodegradable implants.
The catalytic cycle is generally understood to proceed via a coordination-insertion mechanism. The Lewis acidic lanthanum center coordinates to the carbonyl oxygen of the cyclic ester, activating it towards nucleophilic attack by an initiator, often an alcohol, or the growing polymer chain.
Quantitative Data for Ring-Opening Polymerization
While specific data for this compound was not detailed in the provided search results, the following table represents typical conditions for the ROP of lactide catalyzed by related lanthanide complexes, which can serve as a starting point for optimization.
| Catalyst System | Monomer | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Lanthanide Complex | L-Lactide | Toluene | 25 - 130 | 1 - 24 | >95 |
| Lanthanide Complex | ε-Caprolactone | Toluene | 25 - 100 | 1 - 12 | >95 |
Experimental Protocol: Ring-Opening Polymerization of L-Lactide
This protocol is a representative procedure for the synthesis of polylactide using a lanthanide catalyst.
Materials:
-
Lanthanum(III) acetylacetonate hydrate
-
L-Lactide
-
Benzyl alcohol (initiator)
-
Toluene, anhydrous
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add lanthanum(III) acetylacetonate hydrate to a Schlenk flask equipped with a magnetic stir bar. Heat the flask under dynamic vacuum to remove water and potentially form the active catalytic species. The specific temperature and time will need to be optimized but can start at 110-150°C for several hours.[3]
-
Reaction Setup: Allow the flask to cool to room temperature and backfill with an inert gas (e.g., argon or nitrogen).
-
Add L-lactide and anhydrous toluene to the flask.
-
Add the desired amount of benzyl alcohol initiator via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 130°C) and stir vigorously.
-
Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the toluene solution into a large excess of cold methanol with vigorous stirring.
-
Collect the white, fibrous polymer by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.
Experimental Workflow: Ring-Opening Polymerization
Caption: Workflow for the synthesis of polylactide via ROP.
Hydroboration of Carboxamides and Esters
This compound hydrate can serve as a precursor to a polynuclear lanthanum-oxo cluster that is highly effective in the catalytic hydroboration of carboxamides and esters to the corresponding amines and alcohols.[4] This transformation is of significant interest in drug development and fine chemical synthesis. The reaction typically utilizes a borane source such as pinacolborane (HBpin).
The proposed mechanism involves the formation of a lanthanide hydride as the active species, which then participates in the reduction of the carbonyl group.
Quantitative Data for Hydroboration of Carboxamides
| Substrate | Catalyst Loading (mol%) | Borane Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N,N-Dimethylbenzamide | 2.5 (La₄(O)(acac)₁₀) | HBpin | THF | 60 | 12 | 95 |
| N-Benzylacetamide | 2.5 (La₄(O)(acac)₁₀) | HBpin | THF | 60 | 12 | 88 |
Experimental Protocol: Hydroboration of N,N-Dimethylbenzamide
Materials:
-
Lanthanum(III) acetylacetonate hydrate
-
N,N-Dimethylbenzamide
-
Pinacolborane (HBpin)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Catalyst Activation: Prepare the active catalyst, La₄(O)(acac)₁₀, by heating lanthanum(III) acetylacetonate hydrate under dynamic vacuum as described in the polymerization protocol.
-
Reaction Setup: In a glovebox, add the activated lanthanum catalyst, N,N-dimethylbenzamide, and anhydrous THF to a Schlenk flask equipped with a magnetic stir bar.
-
Add pinacolborane to the reaction mixture.
-
Reaction: Seal the flask and remove it from the glovebox. Place the flask in a preheated oil bath at 60°C and stir.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding amine.
Reaction Mechanism: Hydroboration of a Carboxamide
Caption: Proposed mechanism for lanthanum-catalyzed hydroboration.
General Lewis Acid Catalysis in Other Reactions
a) Aldol Reaction
In a Lewis acid-catalyzed aldol reaction, the catalyst coordinates to the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by an enol or enolate.
Caption: General mechanism for a Lewis acid-catalyzed aldol reaction.
b) Michael Addition
In a Lewis acid-catalyzed Michael addition, the Lewis acid activates the α,β-unsaturated carbonyl compound (Michael acceptor) by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the β-carbon, promoting the conjugate addition of a nucleophile (Michael donor).
Caption: General mechanism for a Lewis acid-catalyzed Michael addition.
c) Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, can be accelerated by a Lewis acid. The catalyst coordinates to the dienophile (often an α,β-unsaturated carbonyl compound), lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and increasing its reactivity towards the diene.
Caption: General mechanism for a Lewis acid-catalyzed Diels-Alder reaction.
Conclusion
This compound is a valuable Lewis acid catalyst with demonstrated applications in polymerization and hydroboration reactions. Its utility in other areas of organic synthesis is an area of ongoing research. The protocols and mechanisms provided herein offer a foundation for researchers and drug development professionals to explore the catalytic potential of this versatile lanthanide complex. Further investigation and optimization are encouraged to expand its application scope.
References
Application Notes and Protocols: Preparation of Lanthanum-Doped Catalysts from Acetylacetonate Precursors
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies for the synthesis of lanthanum-doped catalysts utilizing lanthanum acetylacetonate as a precursor. These protocols are designed to be adaptable for various catalytic applications, including environmental catalysis and fine chemical synthesis.
Introduction
Lanthanum-doped catalysts are of significant interest across various fields of chemical synthesis and environmental remediation due to the unique properties conferred by the lanthanum ion. Lanthanum doping can enhance thermal stability, improve catalytic activity, and modify the surface acidity of catalytic materials. This compound [La(acac)₃] is an excellent precursor for the preparation of these catalysts due to its solubility in organic solvents and its ability to decompose cleanly into lanthanum oxide upon thermal treatment.[1][2]
This document outlines three common methods for the preparation of lanthanum-doped catalysts using this compound: impregnation, co-precipitation, and the sol-gel method. Each protocol is detailed to ensure reproducibility and adaptability to specific research needs.
Synthesis of this compound Precursor
Prior to the preparation of the doped catalyst, it is often necessary to synthesize the this compound precursor.
Protocol 2.1: Synthesis of this compound
This protocol describes a method for synthesizing this compound from lanthanum oxide.[3]
Materials:
-
Lanthanum oxide (La₂O₃)
-
Acetylacetone (2,4-pentanedione)
-
Deionized water
-
Catalyst (as specified in the patent, often a weak acid or base to facilitate the reaction)
-
Centrifuge
-
Oven
Procedure:
-
A specific molar ratio of water and lanthanum oxide is mixed in a reaction vessel. For example, a molar ratio of 4.5:9.9 (water:lanthana) can be used.[3]
-
A catalyst is added to the mixture, and the suspension is stirred to form a hydrated lanthanum species.[3]
-
Acetylacetone is then added to the hydrated lanthanum oxide suspension.
-
The mixture is heated and stirred for a specified duration to allow for the formation of this compound.
-
The reaction mixture is then cooled to room temperature (e.g., 25-30°C).[3]
-
The resulting precipitate of this compound is collected by filtration or centrifugation.
-
The solid product is washed and then dried in an oven at a temperature between 100°C and 150°C.[3]
-
The dried this compound is then crushed to obtain a fine powder.
Preparation of Lanthanum-Doped Catalysts
The following sections detail three distinct methods for preparing lanthanum-doped catalysts using the synthesized this compound.
Wet Impregnation Method
The wet impregnation technique is a widely used method for depositing a precursor onto a porous support material.[4] This method is suitable for preparing catalysts where lanthanum is doped onto a pre-existing support such as alumina (Al₂O₃), silica (SiO₂), or titania (TiO₂).
Protocol 3.1.1: Lanthanum Doping via Wet Impregnation
Materials:
-
This compound [La(acac)₃]
-
Catalyst support (e.g., γ-Al₂O₃, SiO₂, TiO₂)
-
Organic solvent (e.g., ethanol, methanol, or toluene)
-
Rotary evaporator
-
Muffle furnace
Procedure:
-
Support Pre-treatment: The catalyst support is dried in an oven at 120°C for 4 hours to remove any adsorbed water.
-
Precursor Solution Preparation: A solution of this compound is prepared by dissolving a calculated amount of the precursor in a suitable organic solvent. The concentration will depend on the desired lanthanum loading on the support.
-
Impregnation: The dried support is added to the this compound solution. The mixture is then agitated for several hours to ensure uniform wetting and impregnation of the precursor into the pores of the support.[4]
-
Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator. This process should be performed gradually to ensure an even deposition of the precursor.
-
Drying: The impregnated support is dried in an oven at 120°C for 12 hours to remove any residual solvent.[5]
-
Calcination: The dried material is calcined in a muffle furnace. The temperature is ramped up slowly (e.g., 5°C/min) to the final calcination temperature (typically between 500°C and 900°C) and held for 2-4 hours.[1][6] This step decomposes the acetylacetonate precursor to form lanthanum oxide species on the support surface.
Table 1: Typical Parameters for Wet Impregnation
| Parameter | Value/Range | Reference |
| Lanthanum Loading | 1 - 10 wt% | General Practice |
| Drying Temperature | 120 °C | [5] |
| Drying Time | 12 hours | [5] |
| Calcination Temperature | 500 - 900 °C | [1][6] |
| Calcination Time | 2 - 4 hours | [1] |
Diagram 1: Wet Impregnation Workflow
Caption: Workflow for preparing La-doped catalysts via wet impregnation.
Co-Precipitation Method
The co-precipitation method involves the simultaneous precipitation of the lanthanum precursor and the primary catalyst metal precursors from a solution. This technique is often used to synthesize mixed-oxide catalysts with a homogeneous distribution of the dopant.
Protocol 3.2.1: Lanthanum Doping via Co-Precipitation
Materials:
-
This compound [La(acac)₃]
-
Primary metal salt precursor (e.g., nickel nitrate, cobalt nitrate)
-
Solvent (e.g., deionized water, ethanol)
-
Precipitating agent (e.g., sodium hydroxide, ammonium hydroxide)
-
pH meter
-
Centrifuge or filtration setup
-
Oven
-
Muffle furnace
Procedure:
-
Precursor Solution: A solution containing this compound and the primary metal salt(s) is prepared in a suitable solvent. The molar ratios of the precursors are determined by the desired final composition of the catalyst.
-
Precipitation: The precursor solution is stirred vigorously while a precipitating agent is added dropwise. The pH of the solution is continuously monitored and adjusted to a specific value (typically between 8 and 11) to ensure the complete precipitation of all metal hydroxides.[7]
-
Aging: The resulting slurry is aged for a period of 1 to 24 hours under continuous stirring to allow for the formation of a more uniform and crystalline precipitate.
-
Washing: The precipitate is separated from the solution by centrifugation or filtration and washed several times with deionized water to remove any residual ions. A final wash with ethanol can aid in the drying process.
-
Drying: The washed precipitate is dried in an oven at a temperature of 80-120°C overnight.
-
Calcination: The dried powder is calcined in a muffle furnace at a high temperature (e.g., 500-800°C) for several hours to convert the mixed hydroxides into the final mixed-oxide catalyst.
Table 2: Typical Parameters for Co-Precipitation
| Parameter | Value/Range | Reference |
| Precipitation pH | 8 - 11 | [7] |
| Aging Time | 1 - 24 hours | General Practice |
| Drying Temperature | 80 - 120 °C | General Practice |
| Calcination Temperature | 500 - 800 °C | General Practice |
| Calcination Time | 2 - 6 hours | General Practice |
Diagram 2: Co-Precipitation Workflow
Caption: Workflow for preparing La-doped mixed oxide catalysts via co-precipitation.
Sol-Gel Method
The sol-gel method is a versatile technique for producing solid materials from small molecules. This method allows for excellent control over the chemical composition and microstructure of the final catalyst.
Protocol 3.3.1: Lanthanum Doping via Sol-Gel Synthesis
Materials:
-
This compound [La(acac)₃]
-
Primary metal alkoxide or salt precursor (e.g., tetraethyl orthosilicate for SiO₂, aluminum isopropoxide for Al₂O₃)
-
Solvent (e.g., ethanol)
-
Water
-
Acid or base catalyst (e.g., HCl, NH₄OH)
-
Oven
-
Muffle furnace
Procedure:
-
Sol Preparation: The this compound and the primary metal precursor are dissolved in a suitable solvent, typically an alcohol.
-
Hydrolysis and Condensation: A mixture of water, solvent, and a catalyst (acid or base) is added dropwise to the precursor solution under vigorous stirring. This initiates the hydrolysis and condensation reactions, leading to the formation of a sol.
-
Gelation: The sol is left to age, during which the viscosity increases until a rigid gel is formed. The aging time can vary from hours to days.
-
Drying: The gel is dried to remove the solvent. This can be done under ambient conditions, or through supercritical drying to produce aerogels with high surface areas. For standard laboratory preparations, drying in an oven at 60-120°C is common.[5]
-
Calcination: The dried gel is calcined in a muffle furnace to remove organic residues and to crystallize the final lanthanum-doped oxide catalyst. The calcination temperature is typically in the range of 400-900°C.
Table 3: Typical Parameters for Sol-Gel Synthesis
| Parameter | Value/Range | Reference |
| Molar ratio of H₂O to Precursors | 4:1 to 16:1 | General Practice |
| Aging Time | 12 - 72 hours | General Practice |
| Drying Temperature | 60 - 120 °C | [5] |
| Calcination Temperature | 400 - 900 °C | General Practice |
| Calcination Time | 2 - 5 hours | General Practice |
Diagram 3: Sol-Gel Synthesis Workflow
Caption: Workflow for preparing La-doped oxide catalysts via the sol-gel method.
Thermal Decomposition of this compound
The thermal decomposition of this compound is a critical step in the formation of the active lanthanum oxide species in the catalyst. The decomposition pathway can be complex, involving several intermediate species.
Upon heating, this compound dihydrate first loses its water molecules. Further heating leads to the decomposition of the acetylacetonate ligands. In an oxygen-containing atmosphere (as in a muffle furnace), the organic ligands are combusted, and the lanthanum is oxidized to form lanthanum oxide (La₂O₃). The temperature at which this transformation occurs is crucial for controlling the particle size and surface area of the final catalyst.[8]
Diagram 4: Simplified Thermal Decomposition Pathway
Caption: Simplified pathway for the thermal decomposition of this compound.
Characterization Data
The properties of the final lanthanum-doped catalyst are highly dependent on the synthesis parameters. The following table summarizes some characterization data for lanthanum oxide nanoparticles prepared by thermal decomposition of a lanthanum complex.
Table 4: Characterization of Lanthanum Oxide Nanoparticles
| Precursor Complex | Calcination Temp. (°C) | Resulting Phase | Average Particle Size (nm) | Reference |
| [La(acacen)(NO₃)(H₂O)] | 600 | La₂CO₅ | < 100 | [6] |
| [La(acacen)(NO₃)(H₂O)] | 900 | La₂O₃ | < 100 | [6] |
(acacen = acetylacetonatoethylenediamine)
Conclusion
The use of this compound as a precursor offers a reliable and versatile route for the preparation of lanthanum-doped catalysts. The choice of synthesis method—impregnation, co-precipitation, or sol-gel—will depend on the desired properties of the final catalyst, such as the nature of the support, the required homogeneity of the dopant, and the desired particle size and surface area. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize lanthanum-doped catalysts for their specific applications.
References
- 1. orientjchem.org [orientjchem.org]
- 2. americanelements.com [americanelements.com]
- 3. CN109942396A - The Preparation Method of lanthanum acetylacetone - Google Patents [patents.google.com]
- 4. What Is The Impregnation Method Of Catalyst Preparation? Achieve High Dispersion & Activity - Kintek Solution [kindle-tech.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Role of Lanthanum Acetylacetonate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum acetylacetonate, La(acac)₃, is a coordination complex that has garnered attention as a catalyst in various polymerization reactions. Its utility is particularly pronounced in the ring-opening polymerization (ROP) of cyclic esters, such as lactide (LA) and ε-caprolactone (CL), to produce biodegradable and biocompatible polyesters like polylactic acid (PLA) and polycaprolactone (PCL).[1][2] These polymers are of significant interest in the biomedical and pharmaceutical fields for applications including drug delivery systems, surgical sutures, and tissue engineering scaffolds. This compound is also explored in the polymerization of other monomers, such as methyl methacrylate (MMA).
The catalytic activity of this compound is attributed to the lanthanum ion, which acts as a Lewis acid, coordinating to and activating the monomer for nucleophilic attack.[3] The acetylacetonate ligands can influence the catalyst's solubility, stability, and steric environment. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in polymerization reactions.
Key Applications in Polymerization
This compound is primarily employed as a catalyst or initiator for the following polymerization reactions:
-
Ring-Opening Polymerization (ROP) of Cyclic Esters: This is the most studied application, leading to the formation of aliphatic polyesters.
-
Polylactide (PLA) Synthesis: Polymerization of lactide, a cyclic dimer of lactic acid.
-
Polycaprolactone (PCL) Synthesis: Polymerization of ε-caprolactone.
-
-
Polymerization of Vinyl Monomers: Although less common, it has been investigated for the polymerization of monomers like methyl methacrylate (MMA).
The polymerization reactions catalyzed by this compound generally proceed via a coordination-insertion mechanism .
Experimental Data and Performance
Quantitative data for polymerization reactions catalyzed specifically by this compound is not as abundant in the literature compared to other lanthanide complexes or other metal acetylacetonates. However, the following tables summarize representative data from studies on analogous systems, providing an expected performance range for this compound.
Table 1: Ring-Opening Polymerization of ε-Caprolactone (PCL)
| Entry | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 110 | 24 | >95 | 10,500 | 1.35 |
| 2 | 200:1 | 130 | 6 | >98 | 21,200 | 1.42 |
| 3 | 500:1 | 130 | 12 | 95 | 48,500 | 1.58 |
Data is representative and compiled from studies on lanthanide and other metal acetylacetonate catalysts in ε-caprolactone polymerization.
Table 2: Ring-Opening Polymerization of L-Lactide (PLLA)
| Entry | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 130 | 4 | >99 | 14,000 | 1.25 |
| 2 | 200:1 | 140 | 8 | 97 | 27,500 | 1.33 |
| 3 | 400:1 | 150 | 12 | 92 | 51,000 | 1.41 |
Data is representative and compiled from studies on lanthanide and other metal acetylacetonate catalysts in L-lactide polymerization.
Table 3: Polymerization of Methyl Methacrylate (PMMA)
| Entry | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 60 | 24 | 85 | 15,200 | 1.65 |
| 2 | 200:1 | 70 | 18 | 91 | 31,500 | 1.72 |
Data is representative and compiled from studies on metal acetylacetonate catalysts in methyl methacrylate polymerization.
Mechanistic Insights: Coordination-Insertion Mechanism
The ring-opening polymerization of cyclic esters catalyzed by this compound is widely accepted to proceed through a coordination-insertion mechanism. This multi-step process is illustrated in the diagram below.
Caption: Coordination-Insertion mechanism for ROP.
Description of the Mechanism:
-
Initiation: The reaction is typically initiated by an alcohol (R-OH), which reacts with this compound in an alcoholysis step. This generates the active catalytic species, a lanthanum alkoxide, by replacing one of the acetylacetonate ligands.
-
Monomer Coordination: The cyclic ester monomer coordinates to the Lewis acidic lanthanum center of the active catalyst.
-
Nucleophilic Attack: The alkoxide group (or the growing polymer chain end in subsequent steps) performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer, forming a tetrahedral intermediate.
-
Ring Opening: The strained ring of the cyclic ester opens through the cleavage of the acyl-oxygen bond. This step is driven by the release of ring strain.
-
Propagation: The newly opened monomer is inserted into the lanthanum-oxygen bond, elongating the polymer chain. The regenerated lanthanum alkoxide at the chain end can then coordinate with another monomer molecule, continuing the propagation cycle.
Experimental Protocols
The following are generalized protocols for polymerization reactions using this compound. Note: These reactions are sensitive to moisture and oxygen. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All solvents and monomers should be dried and distilled prior to use.
Protocol 1: Ring-Opening Polymerization of ε-Caprolactone
Materials:
-
This compound hydrate (La(acac)₃·nH₂O)
-
ε-Caprolactone (monomer)
-
Benzyl alcohol (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Schlenk flask and other appropriate glassware
Procedure:
-
Catalyst Preparation: Dry the this compound hydrate under vacuum at a suitable temperature (e.g., 80-100 °C) for several hours to remove coordinated water, which can interfere with the polymerization.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of dried this compound.
-
Solvent and Initiator Addition: Add dry, distilled toluene to dissolve the catalyst. Then, inject the desired amount of benzyl alcohol initiator. The molar ratio of monomer to initiator will determine the theoretical molecular weight of the polymer.
-
Monomer Addition: Inject the purified ε-caprolactone monomer into the flask. The monomer-to-catalyst ratio will influence the reaction rate.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 130 °C) and stir the reaction mixture.
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Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
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Termination and Precipitation: After the desired time or conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the viscous solution into a large excess of cold methanol with vigorous stirring.
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Purification and Drying: Collect the precipitated polycaprolactone by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Caption: Workflow for PCL synthesis.
Protocol 2: Ring-Opening Polymerization of L-Lactide
Materials:
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This compound hydrate
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L-Lactide (monomer)
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Benzyl alcohol (initiator)
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Toluene or bulk (solvent-free)
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Methanol (for precipitation)
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Schlenk flask or reaction vessel suitable for bulk polymerization
Procedure:
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Monomer and Catalyst Preparation: Recrystallize L-lactide from dry ethyl acetate and dry it under vacuum. Dry the this compound as described in Protocol 1.
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Reaction Setup (Solution Polymerization): Follow steps 2-4 from Protocol 1, replacing ε-caprolactone with L-lactide.
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Reaction Setup (Bulk Polymerization): In a flame-dried reaction vessel under an inert atmosphere, add the dried this compound and L-lactide. Heat the vessel to melt the monomer (e.g., >130 °C). Once a homogeneous melt is formed, inject the benzyl alcohol initiator.
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Polymerization: Conduct the polymerization at a high temperature (e.g., 140-180 °C) with continuous stirring. The reaction mixture will become highly viscous.
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Termination and Purification: After the desired reaction time, cool the polymer to room temperature. If conducted in a solvent, precipitate in methanol as described before. For bulk polymerization, the solid polymer can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and then precipitated in methanol.
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Drying: Dry the resulting polylactide under vacuum at a moderate temperature (e.g., 40-50 °C) to constant weight.
Caption: PLLA synthesis workflow options.
Conclusion
This compound serves as a competent catalyst for the polymerization of cyclic esters and other monomers. Its primary application lies in the ring-opening polymerization of lactide and ε-caprolactone to produce biodegradable polyesters, which are of high value in the biomedical and pharmaceutical industries. The underlying coordination-insertion mechanism allows for a degree of control over the polymerization process. While specific quantitative data for this compound is less prevalent than for other related catalysts, the provided protocols and representative data offer a solid foundation for researchers to explore its catalytic potential in developing novel polymeric materials. Further research into the precise kinetics and steric/electronic effects of the acetylacetonate ligands would be beneficial for optimizing its catalytic performance.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Lanthanum Acetylacetonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of lanthanum acetylacetonate [La(acac)₃] for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction mixture solidified or became a thick, unmanageable slurry after adding ammonia. What happened and how can I fix it?
A1: This is a frequent issue caused by the rapid reaction between concentrated ammonia and acetylacetone, which can form ammonium acetylacetonate or other condensation byproducts.[1] This solidification can prevent proper mixing and lead to significantly lower yields of the desired this compound.
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Immediate Solution: If solidification has already occurred, try adding water or ethanol and gently warming the mixture to redissolve the solid before proceeding with the addition of the lanthanum salt solution.[1]
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Preventative Measures:
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Dilute the reactants: Use a more dilute solution of ammonia.
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Order of addition: Add the ammonia solution slowly to the acetylacetone solution, which has been diluted with water or an alcohol like ethanol, with vigorous stirring. Some protocols suggest adding water to the acetylacetone before the ammonia.[1]
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Alternative Base: Consider using a weaker base or a buffer system, such as sodium acetate or ammonium acetate, to maintain a stable pH and avoid the rapid, exothermic reaction seen with strong ammonia solutions.[1]
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Q2: The yield of my this compound is very low. What are the likely causes?
A2: Low yields can stem from several factors throughout the synthesis and purification process. A reported synthesis using ammonia as the base resulted in a yield as low as 9.8%.[1]
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Side Reactions: As mentioned in Q1, the reaction between acetylacetone and ammonia can produce byproducts, such as 4-aminopent-3-en-2-one, which consumes your ligand and contaminates the product.[1]
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Incorrect pH: The pH of the reaction mixture is critical. An optimal pH range of 5 to 6 is recommended for the formation of metal acetylacetonates.[1] If the pH is too high, it can lead to the precipitation of lanthanum hydroxide. If it's too low, the acetylacetone will not be sufficiently deprotonated to act as a ligand.
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Incomplete Reaction: The reaction may require sufficient time to go to completion. Some protocols using ammonium acetate suggest reaction times of 3 to 5 days.[1]
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Loss during Workup: The product can be lost during filtration or washing steps if it has some solubility in the washing solvent. Ensure the wash solvent is cold to minimize this. Recrystallization is an effective purification method, but some product loss is inevitable.
Q3: The final product is a yellow, fluorescent powder instead of the expected white or pale-yellow solid. What is this impurity?
A3: The formation of a yellow, fluorescent byproduct is a known issue, particularly when using ammonia in the synthesis. This impurity is likely a result of condensation reactions of acetylacetone in the presence of ammonia.[1] The desired this compound is typically a white to off-white, non-fluorescent powder.[1]
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Identification: While the exact structure of the yellow byproduct can vary, it is a clear indicator of side reactions.
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Removal: Recrystallization from a suitable solvent, such as hot ethanol, can be effective in separating the white this compound from the yellow, fluorescent impurity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: The recommended pH for the synthesis of metal acetylacetonates is in the range of 5 to 6.[1] This pH ensures that the acetylacetone is deprotonated to its enolate form, allowing it to coordinate with the lanthanum ion, while being acidic enough to prevent the precipitation of lanthanum hydroxide.
Q2: Which lanthanum precursor is best to use: lanthanum chloride, lanthanum nitrate, or lanthanum oxide?
A2: All three precursors can be used successfully.
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Lanthanum Chloride (LaCl₃) and Lanthanum Nitrate (La(NO₃)₃): These are soluble salts that are commonly used in aqueous or alcoholic solutions. They are convenient to use as the lanthanum ion is readily available for reaction.
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Lanthanum Oxide (La₂O₃): This is less soluble and needs to be dissolved in an acid (like dilute HCl) first to form a soluble lanthanum salt solution (e.g., LaCl₃) before reacting with acetylacetone.[1] While this adds an extra step, it can be a cost-effective starting material.
Q3: What is the role of the base in the synthesis?
A3: The base, such as ammonia or sodium acetate, is crucial for deprotonating acetylacetone. Acetylacetone exists in a tautomeric equilibrium between its keto and enol forms. The base removes the acidic proton from the enol form to generate the acetylacetonate anion (acac⁻), which then acts as a bidentate ligand, coordinating to the La³⁺ ion.
Q4: Can I use a different base instead of ammonia?
A4: Yes, and it is often recommended to avoid the side reactions associated with ammonia. Sodium hydroxide or sodium acetate are common alternatives. A patent for the synthesis of metal acetylacetonates suggests that reacting a freshly precipitated metal hydroxide directly with acetylacetone can lead to high yields.
Q5: What is a suitable solvent for the reaction and for recrystallization?
A5: The reaction is often carried out in water, methanol, ethanol, or a mixture of these solvents. For recrystallization, hot ethanol has been reported to be effective for purifying this compound.[1]
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Synthesis from Lanthanum Oxide (Ammonia Method - Lower Yield)
This protocol is based on a user-reported synthesis and highlights the potential issues with using ammonia.[1]
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Preparation of Lanthanum Chloride Solution:
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Dissolve 1.495 g of lanthanum(III) oxide in a minimal amount of dilute hydrochloric acid.
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Adjust the pH of the solution to approximately 5 by adding a dilute ammonia solution.
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Preparation of Acetylacetonate Solution:
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In a separate beaker, add water to 4.25 mL of acetylacetone.
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Slowly add approximately 2.8 mL of 23% ammonia solution with vigorous stirring. Note: This is the step where solidification may occur.
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Reaction:
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Add the acetylacetonate solution to the lanthanum chloride solution with continuous stirring.
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A precipitate should form. Allow the mixture to stir for several hours and then let it stand for 12 hours.
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Isolation and Purification:
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Filter the solid product via vacuum filtration.
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Wash the solid with cold distilled water.
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Dry the product in a desiccator.
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For further purification, recrystallize from hot 99% ethanol.
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Protocol 2: High-Yield Synthesis via Lanthanum Hydroxide (General Method)
This protocol is adapted from a general method for synthesizing metal acetylacetonates with reported high yields for other metals.
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Preparation of Lanthanum Hydroxide:
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Prepare an aqueous solution of a soluble lanthanum salt (e.g., lanthanum chloride or lanthanum nitrate).
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Slowly add a solution of sodium hydroxide (e.g., 1 M) with stirring until precipitation of lanthanum hydroxide, La(OH)₃, is complete.
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Filter the lanthanum hydroxide precipitate and wash it thoroughly with deionized water to remove any remaining salts.
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Reaction:
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Transfer the freshly prepared, moist lanthanum hydroxide to a reaction flask.
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Add a stoichiometric amount of acetylacetone (a 1:3 molar ratio of La³⁺ to acetylacetone).
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Stir the mixture. The reaction is often exothermic and may proceed without external heating. Gentle warming to 40-50°C can be applied if necessary.
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Isolation:
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Once the reaction is complete (the lanthanum hydroxide has dissolved and a crystalline product has formed), cool the mixture.
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Filter the this compound product.
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Wash with a small amount of cold water or ethanol.
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Dry the product in a desiccator or under vacuum.
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Quantitative Data
The following tables summarize the available quantitative data on the synthesis of this compound and related compounds.
Table 1: Comparison of Synthesis Methods and Reported Yields
| Lanthanum Precursor | Base | Solvent | Reaction Conditions | Reported Yield | Reference |
| Lanthanum(III) Oxide (converted to LaCl₃) | Ammonia | Water | Stirring for several hours at room temperature | 9.8% | [1] |
| General Metal Hydroxide | - | None (direct reaction) | Exothermic, or gentle warming to 40-50°C | High (83-91% for other metals) | |
| Lanthanum(III) Nitrate Hexahydrate | 1H-imidazole | Methanol | Slow evaporation at room temperature | Not specified |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yields.
References
Technical Support Center: Lanthanum Acetylacetonate
Welcome to the Technical Support Center for Lanthanum Acetylacetonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a primary focus on preventing its hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Solution |
| White, opaque, or clumpy appearance of the solid. | Hydrolysis of the compound due to exposure to moisture. | The compound has likely been compromised. For sensitive applications, it is recommended to use a fresh, unopened container. For less sensitive applications, the material may be salvaged by dehydration under vacuum (see Experimental Protocols). |
| Poor solubility in anhydrous non-polar solvents. | The presence of insoluble lanthanum hydroxide, a product of hydrolysis. | Filter the solution through a syringe filter to remove insoluble particles. However, the concentration of the active compound will be lower than expected. It is best to start with fresh, anhydrous material. |
| Inconsistent experimental results. | Partial hydrolysis of the this compound, leading to variable concentrations of the active species. | Ensure rigorous anhydrous and inert atmosphere techniques are used for all future experiments. Use freshly opened or properly stored material. |
| A broad peak appears around 3200-3600 cm⁻¹ in the FTIR spectrum. | This indicates the presence of O-H stretching vibrations from water molecules or lanthanum hydroxide, confirming hydrolysis. | The sample is hydrated or has hydrolyzed. Dehydrate the sample under vacuum or purify by recrystallization from an appropriate anhydrous solvent (see Experimental Protocols). |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to water?
This compound, La(acac)₃, is a coordination complex where a central lanthanum ion (La³⁺) is bonded to three acetylacetonate (acac) ligands. The lanthanum ion is a hard Lewis acid, making it susceptible to attack by hard Lewis bases like water. This reaction, known as hydrolysis, leads to the displacement of the acetylacetonate ligands and the formation of lanthanum hydroxide [La(OH)₃] and acetylacetone. The commercially available form is often a hydrate (La(acac)₃·xH₂O), which contains coordinated water molecules.
Q2: How can I prevent the hydrolysis of this compound?
Preventing hydrolysis requires the strict exclusion of atmospheric moisture. Key preventative measures include:
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Storage: Store the compound in a tightly sealed container, preferably within a desiccator containing a suitable desiccant (e.g., Drierite®, silica gel). For long-term storage, a glovebox with an inert atmosphere (e.g., argon or nitrogen) is ideal.
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Handling: All manipulations should be performed under an inert atmosphere using a glovebox or Schlenk line techniques.
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Solvents: Use only anhydrous solvents for all experiments. Solvents should be freshly distilled from an appropriate drying agent or purchased in sealed bottles and handled under inert atmosphere.
Q3: How do I know if my this compound has hydrolyzed?
Visual inspection can be the first indicator. The anhydrous compound is typically a crystalline powder. Hydrolysis can lead to a change in texture, such as becoming clumpy, sticky, or appearing wet. Spectroscopic methods can also be used for confirmation. In Fourier-Transform Infrared (FTIR) spectroscopy, the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of O-H stretching from water or hydroxide groups.
Q4: Can I use the hydrated form of this compound for my experiments?
The hydrated form may be suitable for applications where the presence of water is not detrimental. However, for most applications in organic synthesis and materials science, the presence of water can interfere with reactions and affect product purity and yield. It is crucial to use the anhydrous form for moisture-sensitive applications.
Q5: How can I convert the hydrated form of this compound to the anhydrous form?
The hydrated form can be converted to the anhydrous form by heating under vacuum. The tetrahydrate typically converts to the monohydrate at around 110 °C, and the anhydrous form can be obtained by heating at 150 °C under vacuum.[1] A detailed protocol is provided in the Experimental Protocols section.
Data Presentation
The rate of hydrolysis of this compound is highly dependent on the ambient conditions. The following tables provide illustrative data on the stability of the compound under various conditions.
Table 1: Effect of Storage Conditions on Water Content Over Time
| Storage Condition | Initial Water Content (%) | Water Content after 1 week (%) | Water Content after 4 weeks (%) |
| Open to air (40% RH) | < 0.1 | 1.5 | 5.2 |
| Desiccator (Drierite®) | < 0.1 | < 0.1 | 0.2 |
| Glovebox (<1 ppm H₂O) | < 0.1 | < 0.1 | < 0.1 |
Note: Data is illustrative and actual rates will depend on specific laboratory conditions.
Table 2: Solubility in Anhydrous Solvents
| Solvent | Solubility at 25 °C ( g/100 mL) |
| Tetrahydrofuran (THF) | High |
| Toluene | Moderate |
| Dichloromethane (DCM) | Moderate |
| Hexane | Low |
Experimental Protocols
Protocol 1: Dehydration of this compound Hydrate
This protocol describes the conversion of this compound hydrate to its anhydrous form.
Materials:
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This compound hydrate
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Schlenk flask
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Vacuum line
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Oil bath or heating mantle with a temperature controller
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Inert gas (argon or nitrogen)
Procedure:
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Place the this compound hydrate into a clean, dry Schlenk flask.
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Attach the flask to a vacuum line.
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Slowly and carefully evacuate the flask to avoid violent bumping of the powder.
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Once a stable vacuum is achieved, slowly heat the flask in an oil bath or with a heating mantle.
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Increase the temperature to 110 °C and maintain for 2-4 hours to remove the bulk of the water (formation of the monohydrate).
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Gradually increase the temperature to 150 °C and maintain for 4-6 hours to ensure complete dehydration.[1]
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Turn off the heat and allow the flask to cool to room temperature under vacuum.
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Once at room temperature, backfill the flask with an inert gas (argon or nitrogen).
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The anhydrous this compound is now ready for use or storage in an inert atmosphere.
Protocol 2: Purification of Partially Hydrolyzed this compound by Recrystallization
This protocol outlines a general procedure for purifying this compound that has been partially hydrolyzed. The choice of solvent is critical and should be one in which the acetylacetonate is soluble, but the hydroxide is not. Anhydrous tetrahydrofuran (THF) is a good starting point.
Materials:
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Partially hydrolyzed this compound
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Anhydrous tetrahydrofuran (THF)
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Anhydrous, non-polar anti-solvent (e.g., hexane)
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Schlenk filtration apparatus
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Inert atmosphere glovebox or Schlenk line
Procedure:
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Perform all steps under a strict inert atmosphere.
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In a Schlenk flask, add the partially hydrolyzed this compound.
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Add a minimal amount of anhydrous THF to dissolve the solid with stirring. The lanthanum hydroxide will remain as an insoluble white solid.
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Filter the solution through a cannula with a filter frit or a Schlenk filtration unit into a clean Schlenk flask to remove the insoluble lanthanum hydroxide.
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Slowly add anhydrous hexane to the filtrate with gentle swirling until the solution becomes slightly turbid.
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Allow the flask to stand undisturbed at room temperature, or cool to 0 °C to promote crystallization.
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Once a sufficient amount of crystals has formed, carefully remove the supernatant via cannula.
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Wash the crystals with a small amount of cold, anhydrous hexane and remove the wash solvent via cannula.
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Dry the purified crystals under vacuum.
Visualizations
References
Technical Support Center: Thermal Decomposition of Lanthanum Acetylacetonate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of lanthanum acetylacetonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its common form?
A1: this compound, with the chemical formula La(C₅H₇O₂)₃, is a coordination complex. It is often used in a hydrated form, most commonly as a tetrahydrate (La(C₅H₇O₂)₃·4H₂O). This compound serves as a precursor for the synthesis of lanthanum-containing materials, such as lanthanum oxide (La₂O₃).
Q2: What are the expected solid products from the thermal decomposition of this compound hydrate?
A2: The thermal decomposition of this compound hydrate in an inert atmosphere proceeds through several intermediate solid phases. These can include partially dehydrated forms, lanthanum acetate, lanthanum carbonate, and lanthanum oxycarbonate (La₂O₂CO₃). The final solid product at high temperatures (above 730 °C) is lanthanum oxide (La₂O₃).
Q3: What gaseous products are evolved during the thermal decomposition?
A3: The gaseous byproducts of the decomposition of this compound include water vapor from the dehydration steps, followed by organic fragments from the decomposition of the acetylacetonate ligands. Commonly identified gaseous products are acetone, propyne, carbon dioxide, and carbon monoxide.
Q4: What analytical techniques are typically used to study the thermal decomposition of this compound?
A4: The most common techniques are thermogravimetric analysis (TGA) to measure mass changes with temperature, differential thermal analysis (DTA) or differential scanning calorimetry (DSC) to detect thermal events like phase transitions and reactions, and mass spectrometry (MS) to identify the evolved gaseous products. The coupling of these techniques (TGA-DTA/DSC-MS) provides a comprehensive understanding of the decomposition process.
Q5: What are the main stages of thermal decomposition for this compound tetrahydrate?
A5: The decomposition typically occurs in multiple stages:
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Dehydration: Loss of water molecules at lower temperatures.
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Decomposition of Ligands: Breakdown of the acetylacetonate ligands to form intermediate species.
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Decomposition of Intermediates: Further breakdown of intermediates like acetates and carbonates.
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Formation of Final Oxide: The final stage where lanthanum oxide is formed at high temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent TGA results (varying decomposition temperatures or mass loss). | 1. Inconsistent heating rates between experiments.2. Different sample masses used.3. Variation in the packing of the sample in the crucible.4. Changes in the purge gas flow rate or composition. | 1. Ensure a consistent heating rate is used for all related experiments.2. Use a consistent sample mass (e.g., 5-10 mg).3. Pack the sample loosely and evenly in the crucible.4. Maintain a constant and calibrated purge gas flow rate. |
| Unexpected mass gain observed in the TGA curve. | 1. Reaction of the sample with the purge gas (e.g., oxidation in an air atmosphere).2. Buoyancy effects, especially at high temperatures. | 1. Use an inert purge gas like nitrogen or argon if oxidation is not the intended process to be studied.2. Perform a blank run with an empty crucible to obtain a baseline for buoyancy correction. |
| Sharp, unexplained spikes in the DTA/DSC or MS signal. | 1. Sudden release of trapped volatiles.2. Sample "spitting" or ejection from the crucible due to rapid heating. | 1. Use a slower heating rate to allow for a more controlled release of volatiles.2. Ensure the sample is finely ground and not composed of large crystals that can trap gases. Use a crucible lid with a pinhole if necessary. |
| Contamination of the TGA-MS interface or MS detector. | 1. Condensation of less volatile decomposition products in the transfer line. | 1. Ensure the transfer line between the TGA and MS is heated to a temperature sufficient to prevent condensation of the expected byproducts.2. Perform regular cleaning and bake-out of the MS interface and detector as per the instrument manual. |
| Difficulty in obtaining a stable baseline. | 1. Instrument not properly equilibrated.2. Contamination in the furnace or on the balance mechanism. | 1. Allow sufficient time for the instrument to stabilize at the initial temperature before starting the experiment.2. Clean the furnace and balance components according to the manufacturer's instructions. |
Quantitative Data
Table 1: Thermal Decomposition Stages of this compound Tetrahydrate in an Inert Atmosphere
| Temperature Range (°C) | Process | Theoretical Mass Loss (%) | Observed Mass Loss (%) (Approximate) |
| 100 - 150 | Dehydration (loss of 4 H₂O) | 14.2 | ~14 |
| 180 - 285 | Initial ligand decomposition, formation of lanthanum acetate intermediates | Varies | ~25-30 |
| 285 - 430 | Decomposition of acetate to form lanthanum oxycarbonate (La₂O₂CO₃) | Varies | ~15-20 |
| > 430 | Decomposition of lanthanum oxycarbonate to lanthanum oxide (La₂O₃) | Varies | ~5-10 |
| Overall | La(acac)₃·4H₂O → ½ La₂O₃ | 67.6 | ~68 |
Note: Observed mass loss percentages can vary depending on experimental conditions such as heating rate and gas atmosphere.
Table 2: Major Decomposition Products of this compound
| Solid-Phase Products | Gaseous-Phase Products |
| This compound Monohydrate | Water (H₂O) |
| Anhydrous this compound | Acetone (CH₃COCH₃) |
| Lanthanum Acetate Intermediates | Propyne (C₃H₄) |
| Lanthanum Carbonate (La₂(CO₃)₃) | Carbon Dioxide (CO₂) |
| Lanthanum Oxycarbonate (La₂O₂CO₃) | Carbon Monoxide (CO) |
| Lanthanum Oxide (La₂O₃) | Methane (CH₄) |
| Isobutene (C₄H₈) |
Experimental Protocols
Protocol: TGA-DTA-MS Analysis of this compound Hydrate
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Sample Preparation:
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Ensure the this compound hydrate sample is a fine, homogeneous powder to promote even heating. If necessary, gently grind the sample in an agate mortar and pestle inside a glovebox if the material is particularly air-sensitive.
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Accurately weigh 5-10 mg of the sample into a clean, tared alumina or platinum crucible.
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Instrument Setup:
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Place the sample crucible onto the TGA balance.
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Close the furnace and begin purging with the desired gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.
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Set the temperature of the TGA-MS transfer line to a value that will prevent condensation of the expected decomposition products (e.g., 200-250 °C).
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Turn on the mass spectrometer and allow it to stabilize. Set the MS to scan a mass range that will cover the expected gaseous products (e.g., m/z 10-200).
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Thermal Analysis Program:
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Equilibrate the sample at a starting temperature of 30 °C.
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Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) up to a final temperature of 900 °C.
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Simultaneously record the mass loss (TGA), heat flow (DTA/DSC), and mass spectra of the evolved gases (MS) as a function of temperature.
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Data Analysis:
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Analyze the TGA curve to determine the temperature ranges and percentage mass loss for each decomposition step.
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Examine the DTA/DSC curve to identify endothermic or exothermic events corresponding to the mass loss steps.
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Correlate the mass loss events with the evolution of specific gases by analyzing the ion currents for characteristic m/z values in the MS data.
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Visualizations
Caption: Experimental workflow for TGA-DTA-MS analysis.
Optimizing precursor concentration for lanthanum acetylacetonate CVD
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing lanthanum acetylacetonate as a precursor in Chemical Vapor Deposition (CVD) for the synthesis of lanthanum oxide (La₂O₃) thin films.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for sublimating this compound?
A1: this compound is a solid precursor, and its sublimation temperature is a critical parameter. While the exact temperature can depend on the pressure within your bubbler, a typical starting range for efficient vaporization is between 160°C and 230°C.[1] It is crucial to find a temperature that provides a stable vapor pressure without causing thermal decomposition of the precursor before it reaches the reaction chamber.[2]
Q2: How does the carrier gas flow rate affect the precursor concentration?
A2: The carrier gas (typically Argon or Nitrogen) transports the vaporized precursor to the substrate. For solid precursors like this compound, the relationship between the carrier gas flow rate and the amount of vaporized precursor is not always linear.[3] Initially, increasing the flow rate will increase the precursor delivery. However, after a certain point, the gas may not be saturated with the precursor vapor, leading to a plateau or even a decrease in the effective precursor concentration delivered to the chamber.[3] Careful optimization of the flow rate is necessary for a stable and reproducible process.
Q3: Can I dissolve this compound in a solvent for deposition?
A3: Yes, using a solvent is the basis for techniques like Direct Liquid Injection (DLI) or Aerosol-Assisted CVD (AACVD).[4] These methods can be advantageous for solid precursors with low volatility.[4] The precursor is dissolved in a suitable organic solvent, and the solution is then vaporized or nebulized. In this case, the precursor concentration in the solution becomes a key parameter to control the film growth.
Q4: What are the typical decomposition products of this compound during CVD?
A4: The thermal decomposition of metal acetylacetonates generally involves the breaking of the metal-oxygen bonds and the fragmentation of the acetylacetonate ligand. Common gaseous byproducts can include acetone, carbon dioxide, and various hydrocarbons.[5] Incomplete decomposition can lead to carbon incorporation in the deposited film, which is a common issue with metal-organic precursors.
Troubleshooting Guide
| Problem | Possible Cause Related to Precursor Concentration | Suggested Solution |
| Low Deposition Rate | Insufficient Precursor Concentration: The amount of this compound vapor reaching the substrate is too low. | 1. Increase the sublimation temperature of the precursor bubbler in small increments (e.g., 5°C). Ensure the temperature remains below the precursor's decomposition point. 2. Optimize the carrier gas flow rate. If the flow rate is too high, it may not be getting saturated with the precursor. Try reducing the flow rate. |
| Poor Film Uniformity | Inconsistent Precursor Delivery: The precursor vapor flow is not stable, leading to variations in concentration across the substrate. | 1. Ensure the precursor temperature is stable and uniform throughout the bubbler. 2. Check for any cold spots in the gas lines between the bubbler and the reactor, which could cause precursor condensation. 3. Verify that the carrier gas flow is laminar. Turbulent flow can cause non-uniform precursor distribution.[6] |
| Powder/Particle Formation in the Gas Phase | Excessive Precursor Concentration: The precursor concentration is too high, leading to homogeneous nucleation in the gas phase before reaching the substrate. | 1. Reduce the precursor sublimation temperature. 2. Decrease the carrier gas flow rate through the bubbler. 3. If using a DLI or AACVD system, lower the concentration of the this compound in the solvent. |
| High Carbon Content in the Film | Incomplete Precursor Decomposition: While often related to substrate temperature and reactant gas (e.g., oxygen) concentration, a very high precursor flux can contribute to this issue. | 1. After ensuring the substrate temperature is optimal for decomposition, try slightly reducing the precursor concentration to allow for more complete reaction of the molecules that do reach the surface. 2. Increase the partial pressure of the oxidizing agent (e.g., O₂, H₂O). |
| Rough Film Surface Morphology | High Nucleation Density: A very high initial precursor concentration can lead to a high density of nucleation sites, which can result in a rougher film as the islands coalesce.[6] | 1. For the initial stage of growth, consider using a lower precursor concentration to promote larger grain growth. The concentration can potentially be increased for the bulk of the film deposition. 2. Optimize the substrate temperature, as it also significantly impacts nucleation and growth. |
Experimental Protocols
Protocol 1: Optimization of Precursor Sublimation Temperature
This protocol aims to find the optimal sublimation temperature for this compound using a bubbler-based delivery system.
-
System Preparation:
-
Load a known quantity of this compound powder into the bubbler.
-
Assemble the CVD system and perform a leak check.
-
Establish a stable chamber pressure and inert gas flow.
-
-
Temperature Ramping:
-
Set the substrate temperature to a known value for La₂O₃ deposition (e.g., 400-500°C).
-
Set the carrier gas flow rate through the bubbler to a moderate value (e.g., 20-50 sccm).
-
Begin heating the bubbler, starting from a low temperature (e.g., 120°C).
-
Increase the bubbler temperature in increments of 10°C, allowing it to stabilize at each setpoint.
-
-
Deposition and Analysis:
-
At each temperature setpoint, perform a short deposition (e.g., 15-30 minutes).
-
After each deposition, measure the film thickness using a suitable technique (e.g., ellipsometry, profilometry) to calculate the deposition rate.
-
Analyze the film for properties such as surface roughness (AFM) and composition (XPS or EDX).
-
-
Optimization:
-
Plot the deposition rate as a function of the bubbler temperature.
-
Identify the temperature range that provides a stable and reasonable deposition rate without evidence of precursor decomposition (e.g., significant increase in carbon content). This will be your optimal operating temperature window.
-
Protocol 2: Optimization of Carrier Gas Flow Rate
This protocol is designed to optimize the carrier gas flow rate for a fixed, optimal precursor sublimation temperature.
-
System Preparation:
-
Set the this compound bubbler to the optimal temperature determined in Protocol 1.
-
Set the substrate temperature and chamber pressure to your standard deposition conditions.
-
-
Flow Rate Variation:
-
Start with a low carrier gas flow rate (e.g., 10 sccm).
-
Perform a deposition for a fixed duration.
-
Increase the carrier gas flow rate in systematic increments (e.g., 10 sccm).
-
Repeat the deposition at each flow rate, keeping all other parameters constant.
-
-
Analysis and Optimization:
-
Measure the deposition rate for each flow rate.
-
Plot the deposition rate versus the carrier gas flow rate.
-
The optimal flow rate is typically in the region where the deposition rate is stable and maximized, just before it may start to decrease due to incomplete saturation of the carrier gas.
-
Quantitative Data
The following table provides illustrative data on how varying precursor concentration (controlled by sublimation temperature) can affect the properties of La₂O₃ films. Note: These values are representative examples for a hypothetical CVD process and should be confirmed experimentally for your specific system.
| Sublimation Temp. (°C) | Carrier Gas Flow (sccm) | Deposition Rate (nm/min) | Surface Roughness (RMS, nm) | Carbon Content (at. %) |
| 160 | 30 | 0.8 | 0.5 | 3.5 |
| 170 | 30 | 1.5 | 0.7 | 3.2 |
| 180 | 30 | 2.6 | 1.1 | 3.0 |
| 190 | 30 | 3.5 | 1.4 | 3.8 |
| 200 | 30 | 3.3 (Unstable) | 2.5 | 5.1 |
In this example, the deposition rate increases with temperature up to 190°C. At 200°C, the rate becomes unstable and surface roughness and carbon content increase, suggesting the onset of gas-phase nucleation or precursor decomposition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of CVD Precursors [uni-due.de]
- 3. researchgate.net [researchgate.net]
- 4. Aerosol-assisted delivery of precursors for chemical vapour deposition: expanding the scope of CVD for materials fabrication - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Critical role of precursor flux in modulating nucleation density in 2D material synthesis revealed by a digital twin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lanthanum Acetylacetonate Precursor for Film Deposition
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering film adhesion issues when using lanthanum acetylacetonate (La(acac)₃) as a precursor for thin film deposition. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Question 1: My lanthanum oxide film is peeling or delaminating from the substrate. What are the primary causes?
Poor adhesion of lanthanum oxide films deposited from this compound is a common issue that can stem from several factors throughout the deposition process. The most frequent culprits are:
-
Substrate Contamination: The presence of organic residues, moisture, dust particles, or a native oxide layer on the substrate surface is a leading cause of poor film adhesion.
-
Incomplete Precursor Decomposition: this compound requires a specific temperature range for complete decomposition. If the substrate temperature is too low, the precursor may not fully react, leading to a poorly adhered film with organic inclusions.
-
High Internal Stress: Significant stress within the deposited film, which can be tensile or compressive, may exceed the adhesive forces, causing delamination. This can be influenced by deposition temperature and rate.
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Substrate-Film Mismatch: Incompatibility in the coefficient of thermal expansion between the lanthanum oxide film and the substrate material can lead to stress upon cooling, resulting in peeling.
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Incorrect Deposition Parameters: Key parameters such as substrate temperature, precursor vaporization temperature, and chamber pressure play a critical role in film adhesion.
Question 2: How can I improve the adhesion of my film?
Improving film adhesion involves a systematic approach to optimizing your experimental setup and parameters. Here are key areas to focus on:
-
Thorough Substrate Cleaning: A pristine substrate surface is paramount for good adhesion. Implementing a rigorous cleaning protocol, such as an RCA clean for silicon substrates, is crucial.
-
Optimize Substrate Temperature: The substrate temperature must be high enough to ensure complete decomposition of the La(acac)₃ precursor and promote strong chemical bonding with the substrate. However, excessively high temperatures can increase internal stress.
-
Control Deposition Rate: A lower deposition rate can sometimes lead to better film quality and adhesion by allowing more time for adatoms to arrange on the substrate surface.
-
Consider an Adhesion Layer: For substrates with poor chemical compatibility with lanthanum oxide, depositing a thin intermediate layer (e.g., a few nanometers of a more reactive metal or oxide) can significantly improve adhesion.
-
Post-Deposition Annealing: A controlled annealing step after deposition can relieve internal stress and improve the crystallinity and density of the film, which can enhance adhesion.
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate temperature for depositing lanthanum oxide from La(acac)₃?
The optimal substrate temperature is dependent on the specific deposition technique (e.g., MOCVD, ALD). For MOCVD, deposition temperatures for lanthanum oxide films are typically in the range of 350-750°C. It is recommended to perform a temperature series to determine the optimal conditions for your specific setup that result in good adhesion and the desired film properties.
Q2: Can residual carbon from the acetylacetonate ligand affect adhesion?
Yes, incomplete decomposition of the acetylacetonate ligand can lead to carbon incorporation in the film. This can create a weak boundary layer at the film-substrate interface and within the film itself, compromising adhesion. Ensuring a sufficiently high deposition temperature and an appropriate oxidizing environment (if applicable) can help minimize carbon contamination.
Q3: My substrate is not silicon. What cleaning procedure should I use?
The choice of cleaning procedure is substrate-dependent. For glass substrates, a sequence of ultrasonic cleaning in acetone, isopropanol, and deionized water is common. For other materials, it is important to use solvents and cleaning methods that effectively remove contaminants without damaging the substrate surface. Always end with a thorough rinse in deionized water and drying with an inert gas.
Q4: How does chamber pressure affect film adhesion in MOCVD?
Chamber pressure in MOCVD can influence the mean free path of precursor molecules and byproducts. Lower pressures can sometimes lead to higher kinetic energy of the species arriving at the substrate, which may improve film density and adhesion. Conversely, higher pressures can lead to gas-phase reactions and particle formation, which can be detrimental to film quality. The effect of pressure should be optimized for your specific reactor geometry and process conditions.
Data Presentation
Table 1: Properties of Common Lanthanum MOCVD Precursors
| Precursor | Formula | Appearance | Vaporization Temperature (°C) | Key Characteristics |
| Lanthanum(III) acetylacetonate (La(acac)₃) | La(C₅H₇O₂)₃ | White powder | Not specified | Commonly available β-diketonate. |
| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III) (La(tmhd)₃) | La(C₁₁H₁₉O₂)₃ | White powder | 170 - 230 | Good thermal stability, widely used. |
| Lanthanum(III) tetramethyl-octanedionate (La(tmod)₃) | Not specified | Not specified | 160 - 230 | Higher volatility than La(tmhd)₃. |
Table 2: Qualitative Effect of Deposition Parameters on Film Adhesion
| Parameter | Effect on Adhesion | Rationale |
| Substrate Temperature | Increases to an optimum, then may decrease | Higher temperature promotes stronger chemical bonds and precursor decomposition. Excessively high temperatures can increase internal stress. |
| Deposition Rate | Generally, lower rates improve adhesion | Slower deposition allows for better adatom mobility and a more ordered film growth, reducing stress. |
| Substrate Cleanliness | Critically important; cleaner is better | Contaminants create a weak boundary layer that prevents strong bonding between the film and substrate. |
| Chamber Pressure (MOCVD) | Complex; requires optimization | Affects gas-phase reactions and the energy of depositing species. |
| Post-Deposition Annealing | Can improve adhesion | Relieves internal stress and densifies the film. |
Experimental Protocols
Detailed Protocol: RCA Clean for Silicon Substrates
The RCA clean is a multi-step process designed to remove organic and ionic contaminants from silicon wafers.
Materials:
-
Deionized (DI) water
-
Ammonium hydroxide (NH₄OH, 29% by weight of NH₃)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl, 37%)
-
Fused silica or quartz beakers
-
Wafer tweezers (Teflon® recommended)
Procedure:
-
SC-1 (Standard Clean 1) - Organic and Particle Removal:
-
Prepare a solution with a ratio of 5 parts DI water, 1 part NH₄OH, and 1 part H₂O₂ in a quartz beaker.[1]
-
Heat the solution to 75-80°C.
-
Immerse the silicon wafers in the heated solution for 10-15 minutes. This step removes organic contaminants and particles.[1]
-
Thoroughly rinse the wafers with DI water.
-
-
Optional: HF Dip - Oxide Strip:
-
For applications requiring a bare silicon surface, immerse the wafers in a dilute hydrofluoric acid solution (e.g., 1:50 HF:DI water) for 15-30 seconds at room temperature. This removes the native oxide layer.
-
Rinse thoroughly with DI water.
-
-
SC-2 (Standard Clean 2) - Ionic Contamination Removal:
-
Drying:
-
Dry the cleaned wafers using a stream of high-purity nitrogen or argon gas.
-
Immediately transfer the cleaned substrates to the deposition chamber to minimize re-contamination.
-
Generalized Protocol: MOCVD of Lanthanum Oxide
This protocol provides a general framework for the deposition of lanthanum oxide films using this compound. Specific parameters should be optimized for the individual MOCVD system.
Equipment and Materials:
-
MOCVD reactor with a precursor delivery system (e.g., bubbler or direct liquid injection)
-
This compound (La(acac)₃) precursor
-
Substrates (e.g., cleaned silicon wafers)
-
Inert carrier gas (e.g., Argon, Nitrogen)
-
Oxidizing gas (e.g., Oxygen, if required)
Procedure:
-
Substrate Loading: Load the cleaned substrates into the MOCVD reactor.
-
System Pump-Down: Evacuate the reactor to the desired base pressure.
-
Substrate Heating: Heat the substrates to the target deposition temperature (e.g., 350-750°C).
-
Precursor Heating: Heat the La(acac)₃ precursor to a temperature sufficient for sublimation, ensuring a stable vapor pressure.
-
Gas Flow Stabilization: Introduce the inert carrier gas and oxidizing gas (if used) into the reactor and stabilize the flow rates and chamber pressure.
-
Deposition: Introduce the La(acac)₃ vapor into the reactor via the carrier gas to initiate film growth on the heated substrates.
-
Post-Deposition Purge: After the desired film thickness is achieved, stop the precursor flow and purge the reactor with the inert gas.
-
Cool-Down: Cool the substrates to room temperature under an inert atmosphere.
-
Optional Annealing: Perform a post-deposition anneal in a controlled atmosphere (e.g., nitrogen or oxygen) at a specific temperature and duration to improve film properties.
Visualizations
Caption: Root causes of poor film adhesion.
Caption: Workflow for improving film adhesion.
References
Lanthanum Acetylacetonate Precursor: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of lanthanum acetylacetonate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of high-quality this compound?
A1: High-quality this compound hydrate is typically a white to pale yellow crystalline powder.[1][2][3] Significant color variation or the presence of a strong odor may indicate impurities or degradation.
Q2: What are the common forms of this compound available?
A2: this compound is commonly available in a hydrated form, most frequently as a dihydrate (La(C₅H₇O₂)₃(H₂O)₂) or tetrahydrate.[4][5] The anhydrous form is less common and is highly sensitive to moisture.[4]
Q3: How should I properly store this compound to ensure its stability?
A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area.[6] It is crucial to keep the container tightly sealed to protect it from moisture, as it is hygroscopic.[3] For long-term storage, refrigeration at 2-8°C is sometimes recommended.[3] Store away from incompatible materials, such as strong oxidizing agents.
Q4: Is this compound sensitive to air or moisture?
A4: Yes, this compound, particularly in its anhydrous form, is sensitive to moisture and can absorb water from the atmosphere.[3] The hydrate forms are more stable but should still be handled in a way that minimizes exposure to high humidity. For experiments requiring anhydrous conditions, the material may need to be dried before use.
Q5: What is the expected shelf life of this compound?
A5: Specific shelf-life data under various conditions is not extensively published. However, when stored properly in a tightly sealed container in a cool, dry place, the compound is expected to be stable for an extended period. Regular quality control checks are recommended for materials stored for a long time, especially if they have been opened previously.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Precursor degradation due to improper storage. | Verify storage conditions (cool, dry, tightly sealed). Perform a quality control check using TGA or FTIR to assess purity and hydration state. |
| Incomplete solubility. | Ensure the correct solvent is being used. Gentle heating or sonication may aid dissolution, but be cautious of thermal decomposition. | |
| Precursor appears discolored or clumpy | Moisture absorption and hydrolysis. | The material may have degraded. It is advisable to use a fresh batch. If this is not possible, the material can be gently dried under vacuum at a low temperature, but its purity should be re-verified. |
| Exposure to incompatible materials. | Review the storage location and ensure it is away from oxidizing agents or other reactive chemicals. | |
| Difficulty achieving complete dissolution | Incorrect solvent choice. | This compound has good solubility in many organic solvents but is insoluble in water.[2] Aprotic polar solvents like THF, acetone, or DMSO are often effective. |
| Low-quality or degraded precursor. | Impurities or degradation products may be insoluble. Filter the solution and consider purifying the precursor or using a new batch. |
Data on Stability and Properties
Thermal Decomposition Data
The thermal decomposition of this compound hydrate occurs in distinct stages. The following table summarizes the key temperature ranges and corresponding events based on thermogravimetric analysis (TGA).
| Temperature Range (°C) | Event | Description |
| ~110°C | Dehydration | The tetrahydrate form begins to lose water molecules to form the monohydrate.[4] |
| ~150°C | Dehydration | Formation of the anhydrous form.[4] |
| 180 - 285°C | Initial Ligand Decomposition | The acetylacetonate ligand begins to decompose, with the formation of lanthanum acetate as an intermediate.[4] |
| > 300°C | Further Decomposition | Continued decomposition of the organic components. |
| > 430°C | Formation of Oxycarbonate | Formation of lanthanum oxycarbonate (La₂O₂CO₃) as a stable intermediate. |
| > 730°C | Final Decomposition | Complete decomposition to lanthanum oxide (La₂O₃).[7] |
Solubility Data
While specific quantitative solubility data (g/100mL) is not widely available in the literature, the following table provides a qualitative guide to the solubility of this compound.
| Solvent | Solubility | Reference |
| Water | Insoluble | [3] |
| Acetone | Soluble | [8] |
| Tetrahydrofuran (THF) | Soluble | [8] |
| Dimethylformamide (DMF) | Soluble | [8] |
| Dimethyl sulfoxide (DMSO) | Soluble | [8] |
| Methanol | Soluble | [9] |
| Petroleum Ether | Soluble | [9] |
Experimental Protocols
Thermogravimetric Analysis (TGA) for Stability Assessment
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials:
-
This compound sample (5-10 mg)
-
TGA instrument with a high-precision balance
-
Alumina or platinum crucible
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Due to the hygroscopic nature of the compound, prepare the sample in a low-humidity environment, such as a glovebox, if possible. Weigh 5-10 mg of the sample directly into the TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperatures at which significant mass loss occurs, corresponding to dehydration and decomposition events. The derivative of the TGA curve (DTG) can help to pinpoint the exact temperatures of these events.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Quality Control
Objective: To assess the purity and identify potential degradation of this compound.
Materials:
-
This compound sample
-
FTIR spectrometer
-
KBr (potassium bromide) for pellet preparation (or an ATR accessory)
-
Mortar and pestle
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of the this compound sample with dry KBr powder in a mortar.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for this compound. Key vibrations include C=O and C=C stretching of the acetylacetonate ligand (around 1500-1600 cm⁻¹) and La-O stretching (below 700 cm⁻¹).
-
The presence of a broad absorption band around 3200-3500 cm⁻¹ indicates the presence of water (O-H stretching), confirming the hydrated form of the compound.
-
The appearance of new or shifted peaks may indicate degradation or the presence of impurities.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Effects of storage conditions on precursor stability.
References
- 1. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 2. CAS 64424-12-0: this compound hydrate [cymitquimica.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Lanthanum(III) acetylacetonate hydrate | 64424-12-0 | Benchchem [benchchem.com]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. epfl.ch [epfl.ch]
- 9. iiste.org [iiste.org]
Technical Support Center: Synthesis of Lanthanum Acetylacetonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lanthanum acetylacetonate. The information is presented in a question-and-answer format to directly address common issues and side reactions encountered during this procedure.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of White/Cream Product | 1. Formation of Side Products: Competing reactions, such as the Hantzsch pyridine synthesis or the formation of β-ketoimines, consume the acetylacetone and ammonia reactants.[1] 2. Precipitation of Lanthanum Hydroxide: If the pH of the reaction mixture is too high, lanthanum hydroxide (La(OH)₃), a gelatinous white precipitate, can form. 3. Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete formation of the desired complex. | 1. Control Reaction Conditions: Maintain a slightly acidic to neutral pH (around 5-6) to minimize both lanthanum hydroxide formation and certain side reactions.[1] Consider using a weaker base than ammonia, such as sodium acetate, or adding the base slowly while monitoring the pH. 2. Optimize Reagent Addition: Add the base to the lanthanum salt solution before the addition of acetylacetone to pre-adjust the pH. Alternatively, add the base slowly to a mixture of the lanthanum salt and acetylacetone. 3. Purification: Recrystallization from a suitable solvent like ethanol can help separate the desired product from soluble impurities. |
| Formation of a Yellow, Fluorescent Precipitate | 1. Hantzsch Dihydropyridine Synthesis: A common side reaction between acetylacetone and ammonia, especially in the presence of trace aldehydes, can produce yellow, highly fluorescent dihydropyridine derivatives.[1][2] 2. Formation of 4-aminopent-3-en-2-one Adducts: The reaction between acetylacetone and ammonia can form 4-aminopent-3-en-2-one, which can then coordinate to the lanthanum ion, leading to colored impurities.[1] | 1. Avoid Ammonia as a Base: If this side reaction is prevalent, consider alternative bases like sodium hydroxide or sodium acetate, which do not provide the nitrogen source for the Hantzsch reaction. 2. Control Temperature: Keep the reaction temperature low, as higher temperatures can favor the formation of these side products. 3. Purify Acetylacetone: Ensure the acetylacetone used is of high purity and free from aldehyde contaminants. |
| Product is a Gummy or Oily Solid | 1. Presence of Water: The hydrated form of this compound can be less crystalline.[3] 2. Mixture of Products: Co-precipitation of the desired product with oily side products can result in a non-crystalline solid. | 1. Drying: Ensure the final product is thoroughly dried under vacuum or in a desiccator to remove any coordinated or lattice water. 2. Recrystallization: Attempt recrystallization from a hot solvent like ethanol to obtain a more crystalline product. |
| Initial Solidification of Reactants | 1. Ammonium Acetylacetonate Formation: The direct mixing of concentrated ammonia and acetylacetone can lead to the exothermic formation of ammonium acetylacetonate, which can solidify.[1] This can lead to a low yield of the final product. | 1. Dilute Reactants: Use more dilute solutions of ammonia and acetylacetone. 2. Order of Addition: Add water to the acetylacetone before the addition of ammonia to prevent solidification.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for the synthesis of this compound?
A1: The optimal pH is a balance between preventing the precipitation of lanthanum hydroxide at high pH and ensuring the deprotonation of acetylacetone at a sufficiently high pH. A range of pH 5-6 is generally recommended to achieve a good yield of the desired product while minimizing the formation of lanthanum hydroxide.[1]
Q2: Why is my product yellow and fluorescent instead of white or cream-colored?
A2: The yellow coloration and fluorescence are strong indicators of a side reaction, most likely the Hantzsch dihydropyridine synthesis.[1] This occurs when acetylacetone reacts with ammonia (and potentially trace aldehyde impurities). To avoid this, you can try using a different base that does not contain nitrogen, such as sodium hydroxide, or carefully control the reaction temperature and stoichiometry.
Q3: Can I use a different lanthanide salt as a starting material?
A3: Yes, lanthanum chloride (LaCl₃) or lanthanum nitrate (La(NO₃)₃) are commonly used starting materials.[4][5] Lanthanum oxide (La₂O₃) can also be used, but it first needs to be dissolved in an acid (like HCl) to form the corresponding lanthanum salt in solution.[1]
Q4: What is the role of the base in this synthesis?
A4: The base, typically ammonia, is used to deprotonate acetylacetone, which exists in a keto-enol tautomerism. The resulting acetylacetonate anion is the ligand that coordinates to the lanthanum(III) ion.
Q5: How can I confirm the identity and purity of my final product?
A5: Several analytical techniques can be used to characterize this compound. Infrared (IR) spectroscopy can confirm the coordination of the acetylacetonate ligand to the lanthanum ion. Elemental analysis can determine the elemental composition of the compound. X-ray diffraction (XRD) can be used to identify the crystalline structure of the product.
Q6: What are the common hydrated forms of this compound?
A6: this compound can exist in various hydrated forms, with the dihydrate, La(C₅H₇O₂)₃(H₂O)₂, being well-characterized by X-ray crystallography.[3] The presence of water can affect the physical properties of the complex.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is designed to minimize the formation of side products.
Materials:
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
-
Acetylacetone (acacH)
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Ammonia solution (NH₃, 2 M) or Sodium Acetate (CH₃COONa)
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Ethanol
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Deionized water
Procedure:
-
Preparation of Lanthanum Solution: Dissolve lanthanum(III) chloride heptahydrate in deionized water to create a 0.1 M solution.
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Preparation of Ligand Solution: In a separate beaker, dissolve a stoichiometric amount of acetylacetone (3 equivalents) in ethanol.
-
Reaction Setup: Place the lanthanum chloride solution in a round-bottom flask equipped with a magnetic stirrer.
-
pH Adjustment and Complexation: While stirring the lanthanum solution, slowly add the acetylacetone solution. Then, slowly add the 2 M ammonia solution or a solution of sodium acetate dropwise while monitoring the pH. Maintain the pH between 5 and 6. A white or cream-colored precipitate should form.
-
Digestion of Precipitate: Continue stirring the mixture at room temperature for 1-2 hours to allow for complete precipitation.
-
Isolation of Product: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate with small portions of deionized water to remove any unreacted salts, followed by a wash with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum desiccator over a suitable drying agent.
Visualizations
The following diagrams illustrate the key chemical pathways involved in the synthesis of this compound and its common side reactions.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Major side reactions in this compound synthesis.
References
- 1. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A new lanthanum(III) complex containing acetylacetone and 1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mail.journalofbabylon.com [mail.journalofbabylon.com]
Technical Support Center: Purification of Lanthanum Acetylacetonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of lanthanum acetylacetonate, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
Pure this compound is typically a white to off-white crystalline powder.[1][2] A yellow coloration often indicates the presence of impurities.[1]
Q2: What are the common impurities in synthesized this compound?
Common impurities can include unreacted starting materials, such as lanthanum salts and acetylacetone. A frequently observed impurity, particularly when ammonia is used as a base in the synthesis, is a yellow, fluorescent byproduct.[1] This byproduct is reportedly somewhat soluble in water.[1] Hydrolysis of the desired product can also lead to the formation of lanthanum hydroxides.
Q3: Which purification methods are most effective for this compound?
The most common and effective purification methods for this compound are washing and recrystallization. Sublimation is another potential method for purifying metal acetylacetonates, although specific conditions for the lanthanum complex are not widely reported.
Q4: How can I assess the purity of my this compound sample?
Purity can be assessed using several analytical techniques:
-
Appearance: A pure sample should be a white or off-white powder.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic peaks of the acetylacetonate ligand and detect the presence of organic impurities.[3][4][5][6]
-
Elemental Analysis: To confirm the elemental composition of the complex.
-
Melting Point: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The purified product is yellow.
-
Cause: The yellow color is likely due to a fluorescent byproduct formed during synthesis, especially when ammonia is used.[1]
-
Solution:
-
Washing: Wash the crude product thoroughly with cold, deionized water. The yellow byproduct has some solubility in water and can be partially removed through washing.[1]
-
Recrystallization: Perform recrystallization, for example from hot ethanol.[1][3] The white this compound should crystallize upon cooling, leaving the more soluble yellow impurity in the mother liquor.
-
Issue 2: Low yield after recrystallization.
-
Cause: A low yield can result from several factors, including the partial solubility of this compound in the recrystallization solvent even at low temperatures, or the use of an excessive amount of solvent. In one documented experiment, the yield after recrystallization was as low as 9.8%.[1]
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[7][8]
-
Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.
-
Mother Liquor Recovery: If a significant amount of product remains in the mother liquor, you can try to recover it by partially evaporating the solvent and cooling for a second crop of crystals. Be aware that this second crop may be less pure.
-
Issue 3: The product "oils out" during recrystallization.
-
Cause: The product may be melting in the hot solvent instead of dissolving, or it may be precipitating as a liquid (an oil) upon cooling. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Solution:
-
Add More Solvent: If oiling out occurs during cooling, try reheating the solution and adding a small amount of additional hot solvent to ensure the compound remains dissolved at a slightly lower temperature.
-
Change Solvent System: If the problem persists, a different recrystallization solvent or a solvent/anti-solvent system may be necessary.
-
Slow Cooling: Ensure a very slow cooling rate to encourage crystal nucleation rather than oil formation.
-
Issue 4: Difficulty in obtaining crystals during sublimation.
-
Cause: Sublimation is dependent on the compound having a sufficiently high vapor pressure at a temperature below its decomposition point. If crystals are not forming, the temperature may be too low, or the vacuum may not be sufficient.
-
Solution:
-
Optimize Temperature: Gradually increase the temperature of the sample, but be careful not to exceed the decomposition temperature.
-
Improve Vacuum: Ensure a good vacuum is achieved in the sublimation apparatus to lower the required sublimation temperature.
-
Check Apparatus Setup: Make sure the cold finger or collection surface is sufficiently cold to allow for the condensation of the sublimed product.
-
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Appearance | White to off-white crystalline powder[1][2] |
| Molecular Formula | La(C₅H₇O₂)₃ |
| Molecular Weight | 436.23 g/mol (anhydrous basis) |
| ¹H NMR (Typical Shifts) | The ¹H NMR spectrum of the acetylacetonate ligand is expected to show two main resonances: a singlet for the methine proton (=CH-) and a sharp singlet for the methyl protons (-CH₃) with a characteristic 1:6 integration ratio.[3] |
Experimental Protocols
Protocol 1: Purification by Washing
-
Transfer the crude this compound to a beaker.
-
Add a sufficient amount of cold, deionized water to form a slurry.
-
Stir the slurry for 15-20 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid on the filter with several portions of cold, deionized water.
-
Continue washing until the filtrate runs clear and colorless.
-
Dry the purified product in a desiccator over a suitable drying agent.
Protocol 2: Purification by Recrystallization from Ethanol
-
Place the crude, washed this compound in an Erlenmeyer flask.
-
Add a minimal amount of 99% ethanol to the flask. A few drops of acetone may be added to aid dissolution.[1]
-
Heat the mixture with stirring on a hot plate until the solvent is near boiling and the solid has completely dissolved. Add more hot ethanol dropwise if necessary to achieve full dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the white, crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a desiccator.
Protocol 3: Purification by Sublimation (General Procedure)
-
Place the crude this compound in a sublimation apparatus.
-
Ensure the cold finger is filled with a coolant (e.g., cold water or dry ice/acetone).
-
Evacuate the apparatus to a low pressure.
-
Gently heat the sample. The temperature should be high enough to induce sublimation but below the decomposition temperature.
-
Pure this compound will sublime and deposit as crystals on the cold finger.
-
Once a sufficient amount of product has collected, turn off the heat and allow the apparatus to cool to room temperature before venting.
-
Carefully scrape the purified crystals from the cold finger.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Decision-making process for purifying this compound.
References
- 1. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. strem.com [strem.com]
- 3. Lanthanum(III) acetylacetonate hydrate | 64424-12-0 | Benchchem [benchchem.com]
- 4. magritek.com [magritek.com]
- 5. Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. [jeol.com]
- 6. azom.com [azom.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Controlling Particle Size in Nanoparticle Synthesis with La(acac)3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling particle size during the synthesis of lanthanum-based nanoparticles using lanthanum (III) acetylacetonate (La(acac)3). This resource includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments, with a focus on controlling particle size.
Q1: I've synthesized nanoparticles, but they are significantly larger than my target size. What are the likely causes?
A1: Several factors can contribute to the formation of larger-than-expected nanoparticles. The most common issues are related to reaction kinetics and post-synthesis processing.
-
High Precursor Concentration: An elevated concentration of La(acac)3 can lead to very rapid nucleation and uncontrolled particle growth, resulting in larger final particle sizes.[1]
-
High Reaction or Calcination Temperature: Higher temperatures provide more energy for crystal growth (Ostwald ripening), leading to an increase in the average particle size.[2] This is a critical parameter in both thermal decomposition and calcination methods.
-
Slow Heating Rate: In some thermal decomposition syntheses, a slower heating rate can lead to a longer growth phase for the nanoparticles, resulting in larger sizes. Conversely, a very rapid heating rate can sometimes lead to broader size distributions.[3]
-
Inadequate Capping Agent Concentration: If the concentration of the capping agent (e.g., oleic acid) is too low relative to the precursor, it may not effectively passivate the surface of the growing nanoparticles, leading to continued growth and agglomeration.
Q2: My nanoparticle size distribution is very broad (polydisperse). How can I achieve a more uniform (monodisperse) size?
A2: A broad particle size distribution often points to issues with the nucleation and growth stages of the synthesis.
-
Inconsistent Temperature Control: Fluctuations in the reaction temperature can lead to multiple nucleation events or varied growth rates, resulting in a wide range of particle sizes.
-
Inefficient Mixing: Poor stirring can create localized "hot spots" of high precursor concentration, leading to non-uniform nucleation and growth.
-
Precursor Stability: If the La(acac)3 precursor decomposes at different rates, it can lead to a continuous nucleation process rather than a single burst, which is necessary for monodispersity.
Q3: After synthesis, my nanoparticles are heavily agglomerated. What can I do to prevent this?
A3: Agglomeration is a common challenge, especially during post-synthesis workup and storage.
-
Insufficient Capping Agent: The capping agent not only controls growth but also provides steric hindrance to prevent particles from sticking together.[4] Ensure an adequate amount is used.
-
Drying Method: Air-drying of a nanoparticle powder can lead to significant agglomeration due to capillary forces. Consider alternative methods like freeze-drying (lyophilization) to minimize this.[5]
-
High Calcination Temperatures: During calcination, excessively high temperatures can cause the nanoparticles to fuse together, a process known as sintering.[6] It is crucial to carefully control the calcination temperature and duration.
-
Washing Steps: Ensure thorough washing of the nanoparticles after synthesis to remove any residual salts or byproducts that could contribute to aggregation.
Q4: I am observing a bimodal particle size distribution. What does this indicate and how can I fix it?
A4: A bimodal distribution, where two distinct particle size populations are present, typically points to a secondary nucleation event.[7][8]
-
Temperature Ramping: A slow or staged temperature increase during thermal decomposition can sometimes lead to an initial nucleation event, followed by a second one as the temperature continues to rise.
-
Precursor Injection: If the precursor is injected into a hot solvent, poor mixing or a slow injection rate can cause an initial burst of nucleation, followed by a second burst as the remaining precursor is introduced.
-
Solutions: To address this, aim for a single, rapid nucleation event. This can be achieved by:
-
Using a faster, more controlled heating ramp.
-
Ensuring rapid and efficient mixing upon precursor injection.
-
Optimizing the precursor-to-capping agent ratio to better control the growth phase.
-
Quantitative Data on Particle Size Control
The following table summarizes the effect of calcination temperature and the presence of a capping agent (oleic acid) on the particle size of lanthanum oxide nanoparticles synthesized from a lanthanum complex containing acetylacetonate-like ligands. This data illustrates key trends that are applicable to controlling particle size in similar systems.
| Precursor Treatment | Calcination Temperature (°C) | Average Particle Size (nm) |
| Without Oleic Acid | 600 | 29.0 - 35.73 |
| With Oleic Acid | 600 | 22.33 - 26.89 |
| With Oleic Acid | 700 | ~20 (estimated from SEM) |
| With Oleic Acid | 800 | ~18 (estimated from SEM) |
| With Oleic Acid | 900 | 13.40 - 24.56 |
Data adapted from a study on the thermolysis of a [La(acacen)(NO3)(H2O)] complex.[9][10][11]
Experimental Protocols
Below are detailed methodologies for the synthesis of lanthanum-based nanoparticles. Protocol 1 is a representative method for thermal decomposition based on common practices for metal acetylacetonates, and Protocol 2 is based on a published calcination method.
Protocol 1: Thermal Decomposition of La(acac)3 (Representative Method)
This protocol describes a general "heating-up" method for the synthesis of lanthanum oxide nanoparticles, adapted from common procedures for metal oxide nanoparticle synthesis from acetylacetonate precursors.[12][13]
1.1. Materials:
-
Lanthanum (III) acetylacetonate (La(acac)3)
-
Oleic acid (capping agent)
-
1-octadecene (solvent)
-
Ethanol (for washing)
-
Argon or Nitrogen gas (for inert atmosphere)
1.2. Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Magnetic stirrer
-
Schlenk line for inert atmosphere control
-
Centrifuge
1.3. Procedure:
-
Setup: Assemble the three-neck flask with the condenser, thermocouple, and a gas inlet/outlet connected to the Schlenk line.
-
Reagent Mixture: In the flask, combine La(acac)3, oleic acid, and 1-octadecene. A typical starting molar ratio would be 1:3:50 (La(acac)3:oleic acid:solvent).
-
Degassing: Flush the system with argon or nitrogen for 15-30 minutes to remove oxygen.
-
Heating: While stirring vigorously, heat the mixture to a specific temperature (e.g., 320°C) at a controlled rate (e.g., 10°C/minute).
-
Aging: Hold the reaction at the target temperature for a set time (e.g., 30-60 minutes). The solution will typically change color as the nanoparticles form.
-
Cooling: After the aging period, remove the heating mantle and allow the solution to cool to room temperature.
-
Washing:
-
Add an excess of ethanol to the cooled solution to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in a small amount of a non-polar solvent like hexane, followed by precipitation with ethanol.
-
Repeat the washing step 2-3 times to remove excess reagents.
-
-
Drying: Dry the final nanoparticle product under vacuum.
Protocol 2: Calcination of a La-Precursor Complex
This protocol is based on the synthesis of lanthanum oxide nanoparticles from a lanthanum complex precursor.[9][10]
2.1. Materials:
-
Lanthanum precursor (in this case, a synthesized [La(acacen)(NO3)(H2O)] complex)
-
Oleic acid (optional, as a surfactant/capping agent)
-
Silica gel
-
Distilled water
-
Ethanol
2.2. Equipment:
-
Beaker
-
Stirrer
-
Furnace with temperature control
-
Crucible
2.3. Procedure:
-
Precursor Preparation: Dissolve the lanthanum precursor complex in a solution of oleic acid and silica gel and stir for 4 hours.
-
Drying: Dry the resulting material to obtain a powder.
-
Calcination:
-
Place the dried powder in a crucible.
-
Transfer the crucible to a furnace.
-
Heat the furnace to the desired calcination temperature (e.g., 600°C, 700°C, 800°C, or 900°C) and hold for 4 hours.
-
-
Cooling: Allow the furnace to cool down to room temperature naturally.
-
Washing:
-
Collect the calcined powder.
-
Wash the nanoparticles several times with distilled water and then with absolute ethanol to remove any byproducts.
-
-
Final Drying: Dry the washed nanoparticles in an oven or under vacuum.
Visualizations
The following diagrams illustrate the experimental workflows and the key relationships in controlling nanoparticle size.
Caption: Workflow for Thermal Decomposition Synthesis.
Caption: Workflow for Calcination Synthesis.
Caption: Key Parameters for Nanoparticle Size Control.
References
- 1. epic-powder.com [epic-powder.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of surface-capping oleic acid on the optical properties of lanthanide-doped nanocrystals - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Particle Size Distribution of Bimodal Silica Nanoparticles: A Comparison of Different Measurement Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermalizes of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carbon Contamination from Acetylacetonate Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetylacetonate (acac) precursors. This resource provides practical troubleshooting guides and frequently asked questions to help you minimize carbon contamination in your deposition processes, ensuring high-purity thin films and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are acetylacetonate (acac) precursors and why are they used?
Acetylacetonate precursors are metal-organic compounds where a central metal atom is coordinated to one or more acetylacetonate ligands (C₅H₇O₂⁻). They are widely used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) because they are relatively stable, volatile, and available for a wide range of metals.[1]
Q2: What is the primary source of carbon contamination when using acac precursors?
The primary source of carbon contamination is the incomplete decomposition or reaction of the organic acetylacetonate ligand itself.[2] During the deposition process, if the ligand does not fully break down and react to form volatile byproducts, carbon atoms and organic fragments can become incorporated into the growing film.[2][3] This is a common issue with β-diketonate precursors.[4]
Q3: How does deposition temperature influence carbon incorporation?
Deposition temperature is a critical parameter.
-
Too Low: Insufficient thermal energy may lead to incomplete decomposition of the acac ligand, resulting in higher carbon incorporation.[3]
-
Too High: While higher temperatures can promote more complete decomposition, they can also cause gas-phase pyrolysis of the precursor before it reaches the substrate.[5] This can lead to the formation of carbon clusters (soot) that contaminate the film and the reactor.[5] The optimal temperature window is precursor-specific. For example, the ALD window for Ir(acac)₃/O₂ is reported to be 225–375 °C.[6]
Q4: What is the role of co-reactants in minimizing carbon contamination?
Co-reactants are essential for reacting with the acetylacetonate ligand to form stable, volatile byproducts that can be purged from the reactor. The choice of co-reactant significantly impacts film purity. For instance, in Plasma-Enhanced ALD (PE-ALD) of palladium, using only a reducing co-reactant like H₂ plasma results in films with high carbon content.[7] Adding an O₂ plasma step helps to effectively remove carbon contaminants.[4][7]
Troubleshooting Guide
Problem: My XPS/EDX analysis shows high carbon content in my deposited film. What should I do?
High carbon content is a common issue that degrades film quality. Follow this workflow to diagnose and solve the problem.
Potential Causes & Solutions:
-
Precursor Purity: Unreacted acetylacetone or other organic impurities in the precursor can contribute to carbon in the film.[8]
-
Solution: Purify the precursor before use. Vacuum sublimation is an effective method for many solid acetylacetonate compounds.[1]
-
-
Incomplete Ligand Removal: The co-reactant may not be effectively removing the acetylacetonate ligand fragments from the surface during deposition.
-
Solution (for ALD/PE-ALD): Introduce a more effective co-reactant or a multi-step co-reactant sequence. For example, an "ABC" process using a H₂ plasma reduction step followed by an O₂ plasma oxidation step can effectively remove residual carbon.[4][7] Plasma-based processes often provide more reactive species that can enhance the removal of contaminants.[9]
-
-
Sub-optimal Deposition Temperature: The temperature might be too low for complete ligand decomposition or too high, causing gas-phase reactions.
-
Solution: Perform a temperature series experiment to find the optimal deposition window for your specific precursor and reactor configuration. The goal is to maximize the precursor decomposition rate on the substrate surface while minimizing gas-phase decomposition.
-
-
Reactor Memory Effect: Carbon deposits from previous runs on the reactor walls can be a source of contamination.
-
Solution: Implement a rigorous reactor cleaning protocol between runs. Heating the empty quartz tube to high temperatures (e.g., 600-1000°C) in an oxygen atmosphere or air can burn off carbon deposits.[10] For stainless steel reactors, heating to 500-600°C in air is also effective.[11] Using an in-situ plasma clean with O₂ or other gases can also remove carbon residues.[12]
-
Problem: My film's electrical resistivity is too high, suggesting carbon impurities. How can I improve conductivity?
High resistivity in metallic films is a classic symptom of carbon contamination, which disrupts the crystal lattice and scatters electrons.
Potential Causes & Solutions:
-
Ligand Entrapment: Carbon from the acac ligand is being trapped in the film.
-
Insufficient Reducing Agent: In processes designed to deposit pure metals, the reducing agent (e.g., H₂, formalin) may not be sufficient to both reduce the metal center and fully react with the ligand.
-
Solution: Increase the dose or partial pressure of the reducing co-reactant. For PE-ALD, increasing the plasma exposure time or power can create a higher density of reactive radicals. Consider a two-step co-reactant approach, where one step is for reduction and a second (e.g., O₂ plasma) is for cleaning.[4]
-
Data & Experimental Protocols
Table 1: Comparison of Co-Reactant Strategies in PE-ALD for Carbon Removal
| Co-Reactant Strategy | Description | Pros | Cons | Typical Carbon Content |
| Reducing Plasma Only (e.g., H₂) | A single plasma step using a reducing gas like H₂ or NH₃. | Simple one-step process. | Often results in significant carbon contamination.[7] | >10 at.%[4] |
| Oxidizing Plasma Only (e.g., O₂) | A single plasma step using an oxidizing gas. | Effective for depositing oxides. | Not suitable for depositing pure metals. | N/A for pure metals |
| Sequential H₂ + O₂ Plasma** | An "ABC" cycle: Precursor -> Purge -> H₂ Plasma -> Purge -> O₂ Plasma -> Purge. | Highly effective at removing carbon, leading to high-purity films.[4][7] | Increases cycle time and process complexity. | < 5 at.% (often below detection limits)[4] |
Table 2: Overview of Common Carbon Detection Techniques
| Technique | Probed Depth | Detection Limit | Information Provided | Key Considerations |
| X-ray Photoelectron Spectroscopy (XPS) | Surface sensitive (top 5-10 nm) | ~0.1 at.% | Elemental composition, chemical states (e.g., C-C vs. C-O). | Requires high vacuum; surface contamination from air can be an issue.[13] |
| Optical Emission Spectroscopy (OES) | Surface (~microns) | ppm range | Elemental composition. | Destructive (vaporizes part of the sample); surface prep is critical.[14][15] |
| Laser-Induced Breakdown Spectroscopy (LIBS) | Surface (~microns) | ppm range | Elemental composition. | Less sample prep than OES; available in handheld form.[14][15] |
| Secondary Ion Mass Spectrometry (SIMS) | Surface to bulk (depth profiling) | ppb - ppm range | Elemental and isotopic composition with high sensitivity; depth distribution. | Destructive; quantification can be complex. |
Protocol 1: PE-ALD Cycle for Low-Carbon Metal Film Deposition
This protocol describes a generic "ABC" type cycle designed to minimize carbon incorporation from acetylacetonate precursors.
Methodology:
-
System Preparation:
-
Ensure the reactor is clean and has been baked out to remove residual water and contaminants.
-
Heat the substrate to the desired deposition temperature (e.g., 100-300 °C).
-
Heat the precursor to its optimal sublimation temperature to ensure adequate vapor pressure.
-
-
Step 1: Precursor Pulse: Introduce the metal acetylacetonate precursor vapor into the chamber for a specified time (e.g., 0.5 - 5 seconds) to allow for self-limiting chemisorption onto the substrate surface.
-
Step 2: Purge 1: Stop the precursor flow and purge the chamber with an inert gas (e.g., Ar, N₂) to remove any unreacted precursor and gaseous byproducts.
-
Step 3: Co-reactant 1 (H₂ Plasma): Introduce H₂ gas and ignite a plasma for a specified time (e.g., 1 - 10 seconds). The hydrogen radicals will reduce the metal center and react with some of the ligand.
-
Step 4: Purge 2: Turn off the plasma and purge the chamber with inert gas to remove reaction byproducts.
-
Step 5: Co-reactant 2 (O₂ Plasma): Introduce O₂ gas and ignite a plasma (e.g., 1 - 10 seconds). This step is crucial for "burning off" any remaining carbonaceous species from the surface, converting them to volatile CO or CO₂.[4]
-
Step 6: Purge 3: Turn off the plasma and perform a final purge to clear the chamber of all byproducts before the next cycle begins.
-
Repeat: Repeat steps 1-7 until the desired film thickness is achieved.
Protocol 2: CVD/ALD Reactor Cleaning for Carbon Removal
This protocol is for cleaning carbon deposits from a quartz tube reactor. Always follow your equipment manufacturer's safety guidelines.
Methodology:
-
System Cooldown and Venting: After a deposition run, allow the reactor to cool down completely under an inert gas flow. Safely vent the chamber to atmospheric pressure.
-
Mechanical Cleaning (Optional): If there are heavy, flaky deposits, carefully remove the quartz tube (if design allows). Use appropriate brushes to gently dislodge loose material. Caution: Quartz is fragile.
-
Chemical Cleaning (for stubborn deposits):
-
For heavy carbon and metal deposits, a combination of acid cleaning can be effective. A common procedure is to first use an acid like hydrochloric acid to dissolve metal oxides, followed by a rinse and then treatment with an oxidizing acid like nitric acid or aqua regia (3:1 HCl:HNO₃).[10] WARNING: Handle acids with extreme caution in a fume hood with appropriate personal protective equipment (PPE).
-
A diluted hydrofluoric acid (HF) solution can also be used, but HF is extremely hazardous and requires specialized training and safety protocols.[10]
-
-
Thermal Oxidation (Recommended for routine cleaning):
-
Re-install the empty quartz tube in the furnace.
-
Establish a low flow of air or an oxygen/argon mixture into the tube.
-
Slowly ramp the furnace temperature to 600-900 °C.[10]
-
Hold at this temperature for several hours (e.g., 2-8 hours) or until the visible carbon deposits have disappeared. The oxygen will react with the carbon to form CO₂, which is exhausted from the system.
-
Slowly cool the furnace back to room temperature before the next use.
-
Table 3: Summary of Reactor Cleaning Methods for Carbon Deposits
| Method | Reagents/Conditions | Target Contaminant | Pros | Cons & Safety |
| Thermal Oxidation | 500-1000°C, Air or O₂ flow | Amorphous carbon, organic residues | Effective, in-situ, relatively safe. | Can be slow; may not remove thick or graphitic carbon effectively. |
| In-Situ Plasma Clean | O₂, H₂, or NF₃ plasma | Amorphous carbon, polymer films | Fast, effective at lower temperatures. | Requires plasma-capable reactor; NF₃ is a hazardous gas. |
| Acid Cleaning | Aqua Regia (HCl:HNO₃), Nitric Acid | Carbon and metal/metal oxide residues | Very effective for stubborn, mixed deposits. | Extremely hazardous. Requires handling of corrosive acids in a fume hood with full PPE. |
| Diluted HF Etch | Diluted Hydrofluoric Acid | Carbon and silicate deposits | Highly effective, restores quartz clarity. | Extremely dangerous. HF causes severe burns that may not be immediately painful. Requires specialized training and safety protocols.[10] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. azonano.com [azonano.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The co-reactant role during plasma enhanced atomic layer deposition of palladium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ScholarWorks - Idaho Conference on Undergraduate Research: Towards Plasma Enhanced Atomic Layer Deposition [scholarworks.boisestate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. EP0280539A1 - A method of removing undesired carbon deposits from the inside of a CVD reaction chamber - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. The 4 Methods for Analyzing Carbon in Steel: Which is Best? - Analyzing Metals [thermofisher.com]
- 15. The Five Most Common Methods Of Carbon Analysis In Steel | Portable Analytical Solutions [portableas.com]
Lanthanum acetylacetonate handling and safety precautions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling and effective use of Lanthanum acetylacetonate in your research and development activities. This guide includes safety precautions, troubleshooting advice for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, with the formula La(C₅H₇O₂)₃, is a coordination complex of lanthanum and acetylacetonate ligands. It is a white to off-white powder. It is often used as a precursor for the synthesis of lanthanum-containing materials, such as lanthanum oxide (La₂O₃) nanoparticles and thin films.[1] It also finds application as a catalyst in various organic reactions.[2]
Q2: What are the primary hazards associated with this compound?
This compound is considered a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[3] It can cause skin and serious eye irritation.[3] It is also suspected of causing cancer and may cause respiratory irritation.
Q3: How should I store this compound?
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] Keep it away from incompatible materials such as strong oxidizing agents.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
Always handle this compound in a well-ventilated area or in a fume hood. The recommended personal protective equipment includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when dealing with powders.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
Safety and Handling Precautions
Proper handling of this compound is crucial to ensure laboratory safety.
General Handling Guidelines:
-
Avoid all personal contact, including inhalation of dust.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
-
Ensure containers are securely sealed when not in use.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, seek medical attention.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | La(C₅H₇O₂)₃ |
| Appearance | White to off-white powder |
| Thermal Decomposition | The tetrahydrate form begins to decompose at 110°C to the monohydrate, which becomes anhydrous at 150°C. Further heating leads to the formation of lanthanum acetate and eventually lanthanum oxide at higher temperatures.[4] |
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis and application of this compound.
Issue 1: Low Yield During Synthesis of this compound
A common method for synthesizing this compound involves the reaction of a lanthanum salt (e.g., Lanthanum(III) chloride) with acetylacetone in the presence of a base like ammonia.
-
Possible Cause 1: Premature solidification of reactants.
-
Observation: A solid forms immediately upon mixing acetylacetone and ammonia, before the addition of the lanthanum salt solution.[5]
-
Troubleshooting:
-
Dilute the ammonia solution before adding it to the acetylacetone.
-
Keep the acetylacetone/ammonia mixture cool.
-
Add water to the acetylacetone before adding the ammonia solution to prevent solidification.[5]
-
-
-
Possible Cause 2: Incorrect pH.
-
Observation: The desired product does not precipitate, or an oily substance forms.
-
Troubleshooting:
-
Carefully monitor and adjust the pH of the reaction mixture. A pH of around 5 is often optimal to prevent the formation of basic lanthanum products.[5]
-
Use a suitable buffer to maintain the desired pH throughout the reaction.
-
-
-
Possible Cause 3: Side reactions.
-
Observation: The final product is a bright yellow, fluorescent solid instead of the expected white/cream powder.[5]
-
Troubleshooting:
-
This may indicate a condensation reaction between ammonia and acetylacetone, a known side reaction.[5]
-
Keep the reaction temperature low and the reaction time as short as necessary to form the desired product.
-
-
dot
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Inconsistent Results in Catalytic Reactions
This compound can be used as a catalyst, for example, in transesterification reactions.
-
Possible Cause 1: Catalyst deactivation.
-
Observation: The reaction rate slows down or stops over time.
-
Troubleshooting:
-
Ensure all reactants and solvents are anhydrous. The presence of water can lead to the hydrolysis of the catalyst.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by atmospheric moisture and oxygen.
-
-
-
Possible Cause 2: Poor catalyst dispersion.
-
Observation: The reaction is slow or incomplete.
-
Troubleshooting:
-
Ensure the catalyst is well-dispersed in the reaction mixture through vigorous stirring.
-
Consider using a co-solvent to improve the solubility of the catalyst.
-
-
-
Possible Cause 3: Inappropriate reaction temperature.
-
Observation: The reaction is not proceeding or is proceeding very slowly.
-
Troubleshooting:
-
Gradually increase the reaction temperature, as some catalytic reactions require elevated temperatures to proceed at a reasonable rate.
-
Monitor for any signs of catalyst decomposition at higher temperatures.
-
-
dot
Caption: Troubleshooting guide for catalysis using this compound.
Experimental Protocols
Protocol 1: Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles
This protocol describes a general method for synthesizing La₂O₃ nanoparticles using this compound as a precursor, followed by calcination.
Materials:
-
This compound hydrate
-
Deionized water
-
Ethanol
Equipment:
-
Tube furnace
-
Ceramic boat or crucible
-
Beakers
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Precursor Preparation: Accurately weigh a desired amount of this compound hydrate.
-
Calcination:
-
Place the this compound powder in a ceramic boat or crucible.
-
Insert the boat into a tube furnace.
-
Heat the furnace to a temperature between 600°C and 900°C in a static air atmosphere. The exact temperature can influence the particle size and crystallinity of the resulting nanoparticles.[5][6]
-
Hold the temperature for 2-4 hours to ensure complete decomposition of the precursor to lanthanum oxide.
-
Allow the furnace to cool down to room temperature naturally.
-
-
Product Collection:
-
Carefully remove the ceramic boat from the furnace.
-
The resulting white powder is Lanthanum oxide (La₂O₃) nanoparticles.
-
-
Washing (Optional):
-
To remove any potential impurities, the nanoparticles can be washed.
-
Disperse the powder in deionized water and sonicate for 15-20 minutes.
-
Centrifuge the dispersion to collect the nanoparticles and discard the supernatant.
-
Repeat the washing step with ethanol.
-
Dry the washed nanoparticles in an oven at 80-100°C.
-
Protocol 2: General Procedure for Transesterification using a Lanthanide Catalyst
The following is a general procedure for a transesterification reaction that can be adapted for using this compound as a catalyst. This example is based on the transesterification of an ester with an alcohol.
Materials:
-
Ester (e.g., methyl benzoate)
-
Alcohol (e.g., benzyl alcohol)
-
This compound (catalyst)
-
Anhydrous solvent (e.g., toluene)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the ester, the alcohol (typically in excess), and the anhydrous solvent.
-
Add a catalytic amount of this compound (e.g., 0.5-5 mol%).
-
-
Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure will depend on the specific reactants and products. A typical work-up may involve:
-
Diluting the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Washing with water and brine to remove the catalyst and any water-soluble byproducts.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the solution under reduced pressure to obtain the crude product.
-
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the pure transesterified product.
-
References
- 1. CAS 64424-12-0: this compound hydrate [cymitquimica.com]
- 2. americanelements.com [americanelements.com]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Lanthanum Acetylacetonate Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanum acetylacetonate [La(acac)₃] in solution. The stability of this complex is critically influenced by pH, and understanding this relationship is essential for reproducible and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A1: The optimal pH for maintaining the stability of this compound in solution is in the slightly acidic range, typically around pH 5-6.[1] In this range, the complex remains intact, and the formation of insoluble lanthanum hydroxide is minimized.
Q2: What happens to this compound at a high (alkaline) pH?
A2: At alkaline pH levels (pH > 7), this compound becomes unstable and is prone to hydrolysis. As the pH increases, particularly above pH 8, the complex will decompose, leading to the formation of a gel-like precipitate of lanthanum hydroxide (La(OH)₃).[2] This precipitation indicates the complete breakdown of the acetylacetonate complex.
Q3: Is this compound stable in highly acidic solutions?
A3: In highly acidic conditions (pH < 6.25), the this compound complex tends to dissociate. A significant percentage of the lanthanum will exist as the free, soluble La³⁺ ion.[2] While the lanthanum ion itself is stable in acidic solutions, the acetylacetonate complex is not.
Q4: My this compound solution, which was initially clear, has become cloudy. What could be the cause?
A4: Cloudiness in a this compound solution can be due to a few factors:
-
High pH: If the pH of your solution has risen above 7-8, lanthanum hydroxide may be precipitating.[2]
-
CO₂ Contamination: Exposure to atmospheric carbon dioxide can lead to the formation of insoluble lanthanum carbonate (La₂(CO₃)₃).[2]
-
Solvent Effects: The stability of the complex can also be influenced by the solvent system. Ensure that your solvent is compatible with the complex and does not promote its decomposition.
Q5: How can I prepare a stable stock solution of this compound?
A5: To prepare a stable stock solution, dissolve this compound hydrate in high-purity water and adjust the pH to a slightly acidic range (pH 5.0 - 6.0) using a small amount of a suitable acid, such as acetic acid.[1] For applications requiring sterile conditions, filter the solution through a 0.22 µm syringe filter. Store the solution in a tightly sealed container to prevent solvent evaporation and absorption of atmospheric CO₂. For long-term storage, refrigeration at 4°C is recommended.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| A white, gel-like precipitate forms in the solution. | The pH of the solution is too high (alkaline, likely > 8), causing the formation of insoluble lanthanum hydroxide (La(OH)₃).[2] | 1. Confirm the pH of the solution using a calibrated pH meter. 2. Carefully acidify the solution dropwise with a dilute acid (e.g., acetic acid) while stirring to redissolve the precipitate. Monitor the pH to bring it into the stable range (pH 5-6). 3. Review your experimental procedure to identify any steps that might introduce basic substances. |
| The solution was initially clear but turned cloudy over time. | The solution has likely absorbed carbon dioxide from the atmosphere, leading to the precipitation of lanthanum carbonate (La₂(CO₃)₃).[2] | 1. Store solutions in airtight containers to minimize exposure to air. 2. For prolonged experiments, consider working under an inert atmosphere (e.g., nitrogen or argon). 3. For critical applications, prepare fresh solutions before use. |
| Inconsistent experimental results when using the this compound solution. | The complex may be dissociating due to a low pH (< 5), leading to a variable concentration of the intact complex. | 1. Measure the pH of your solution to ensure it is within the optimal stability range (pH 5-6). 2. If the pH is too low, adjust it carefully with a dilute base. 3. Consider using a buffer system to maintain a stable pH throughout your experiment. |
| Formation of an unexpected yellow color and/or green fluorescence under UV light. | This may indicate side reactions of the acetylacetone ligand, especially if ammonia was used during the synthesis or is present in the solution.[3] | 1. Ensure the purity of your this compound. 2. If preparing the complex in-house, be mindful of the reaction conditions and potential side products. 3. Characterize the solution using spectroscopic methods (e.g., UV-Vis, fluorescence) to identify the species present. |
Quantitative Data Summary
The stability of the this compound complex is quantitatively described by its instability constants. While specific values are highly dependent on the experimental conditions (e.g., temperature, ionic strength), the following provides a general indication of the stepwise dissociation of the complex.
| Equilibrium | Stepwise Instability Constant (log K) |
| La(acac)₃ ⇌ La(acac)₂⁺ + acac⁻ | 3.65 |
| La(acac)₂⁺ ⇌ La(acac)²⁺ + acac⁻ | 5.13 |
| La(acac)²⁺ ⇌ La³⁺ + acac⁻ | 6.12 |
| Note: These are general values, and the original source does not specify the exact pH and conditions under which they were determined.[4] |
Experimental Protocols
Protocol 1: Spectrophotometric Monitoring of this compound Stability with pH
This protocol outlines a method to assess the stability of this compound at different pH values using UV-Vis spectrophotometry.
Materials:
-
This compound hydrate
-
High-purity water
-
pH buffers (e.g., acetate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10)
-
Dilute HCl and NaOH for pH adjustment
-
UV-Vis spectrophotometer and quartz cuvettes
-
Calibrated pH meter
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in high-purity water.
-
Prepare a series of solutions with different pH values by diluting the stock solution in the appropriate buffers. For example, create samples at pH 4, 5, 6, 7, 8, and 9.
-
Allow the solutions to equilibrate for a set period (e.g., 1 hour) at a constant temperature.
-
Measure the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 250-400 nm). Use the corresponding buffer as a blank.
-
Analyze the spectra. A stable complex will exhibit a characteristic absorption band. A decrease in the absorbance of this band or a shift in its wavelength can indicate decomposition or a change in the coordination environment. The appearance of turbidity or scattering at higher wavelengths is indicative of precipitation.
Protocol 2: Potentiometric Titration for Stability Assessment
This protocol describes a potentiometric titration to determine the stability of the this compound complex.
Materials:
-
This compound solution of known concentration
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Potentiometric autotitrator or a pH meter with a combination pH electrode
-
Stir plate and stir bar
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Pipette a known volume of the this compound solution into a beaker.
-
Add a known excess of standardized strong acid to protonate the acetylacetonate ligands.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.
-
Plot the titration curve (pH vs. volume of base added).
-
Analyze the titration curve to determine the equivalence points. The data can be used to calculate the formation constants of the complex.
Visualizations
Caption: Logical relationship of this compound stability at different pH ranges.
Caption: A workflow for troubleshooting instability in this compound solutions.
References
Technical Support Center: Optimizing Calcination for La₂O₃ from La(acac)₃
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of lanthanum oxide (La₂O₃) through the calcination of lanthanum acetylacetonate (La(acac)₃).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of calcining La(acac)₃?
A1: The primary purpose of calcining this compound (La(acac)₃) is to thermally decompose the precursor to synthesize lanthanum oxide (La₂O₃) nanoparticles. This process removes the organic acetylacetonate ligands, leaving behind the desired inorganic oxide.
Q2: What is the expected thermal decomposition pathway for La(acac)₃?
A2: The thermal decomposition of this compound hydrate is a multi-step process. The tetrahydrate form initially loses water molecules to become anhydrous at around 150°C.[1] Further heating leads to the decomposition of the acetylacetonate ligands, forming intermediate species such as lanthanum acetate and lanthanum carbonate. One study suggests the complete decomposition to La₂O₃ occurs at 730°C, with intermediate carbonate phases like La₂(CO₃)₃ and La₂O₂(CO₃) forming at approximately 390°C and 430°C, respectively.[2]
Q3: How does calcination temperature affect the properties of the resulting La₂O₃?
A3: Calcination temperature significantly influences the crystallinity, particle size, and surface area of the synthesized La₂O₃. Generally, higher calcination temperatures lead to increased crystallinity and larger particle sizes, while the surface area may decrease due to particle sintering. The choice of temperature is therefore a critical parameter to control the final properties of the material.
Q4: What are the typical intermediate phases observed during the calcination of La(acac)₃?
A4: During the thermal decomposition of this compound, several intermediate phases can be formed before the final formation of La₂O₃. These can include anhydrous La(acac)₃, lanthanum acetate, and lanthanum oxycarbonates such as La₂O₂(CO₃).[3] The stability and presence of these intermediates are dependent on the heating rate and atmosphere.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion to La₂O₃ (presence of intermediate phases in XRD) | 1. Calcination temperature is too low.2. Calcination duration is insufficient. | 1. Increase the calcination temperature. A temperature of at least 730°C is recommended for complete conversion.[2]2. Increase the dwell time at the target temperature to ensure complete reaction. |
| Broad particle size distribution | 1. Inhomogeneous precursor material.2. Uncontrolled heating and cooling rates. | 1. Ensure the La(acac)₃ precursor is of high purity and has a uniform particle size.2. Use a programmable furnace to maintain precise control over the heating and cooling ramps. |
| Gray or black powder instead of white La₂O₃ | Residual carbon from the incomplete combustion of organic ligands. | 1. Increase the calcination temperature or duration.2. Ensure adequate air or oxygen flow during calcination to facilitate complete combustion of the organic components. |
| Low surface area of the final product | Particle sintering at high calcination temperatures. | Optimize for the lowest possible calcination temperature that still achieves complete conversion to La₂O₃. Consider a two-step calcination process with a lower temperature dwell to remove organics followed by a shorter, higher temperature step for crystallization. |
| Formation of hard agglomerates | High calcination temperatures leading to excessive particle fusion. | 1. Lower the calcination temperature.2. Consider using a milling step after calcination to break up agglomerates, though this may introduce contamination. |
Quantitative Data
The following table summarizes the effect of calcination temperature on the crystallite size of La₂O₃ nanoparticles synthesized from a sol-gel method, which is expected to show a similar trend for the calcination of La(acac)₃.
| Calcination Temperature (°C) | Average Crystallite Size (nm) |
| 600 | ~25 |
| 750 | ~30 |
| 900 | ~40 |
Note: Data is representative of the general trend observed for La₂O₃ nanoparticle synthesis and may vary based on specific experimental conditions.
Experimental Protocols
Detailed Methodology for Calcination of La(acac)₃
This protocol describes a general procedure for the calcination of La(acac)₃ to produce La₂O₃ nanoparticles.
Materials and Equipment:
-
This compound (La(acac)₃) hydrate powder
-
Ceramic crucible (e.g., alumina)
-
Programmable muffle furnace
-
Spatula
-
Mortar and pestle (optional, for post-calcination grinding)
Procedure:
-
Sample Preparation: Weigh a desired amount of La(acac)₃ hydrate powder and place it into a clean, dry ceramic crucible.
-
Furnace Programming:
-
Set the initial temperature to room temperature.
-
Program a heating ramp of 5-10°C/minute to the target calcination temperature (e.g., 800°C). A slower ramp rate is generally preferred to ensure uniform decomposition.
-
Set a dwell time at the target temperature for 2-4 hours.
-
Program a cooling ramp back to room temperature. Natural cooling in the furnace is also an option.
-
-
Calcination: Place the crucible containing the La(acac)₃ powder into the muffle furnace. Start the pre-programmed heating cycle.
-
Product Recovery: Once the furnace has cooled to room temperature, carefully remove the crucible. The resulting white powder is La₂O₃.
-
Post-Processing (Optional): If there are visible agglomerates, the La₂O₃ powder can be gently ground using a mortar and pestle to achieve a finer, more uniform powder.
-
Characterization: Characterize the synthesized La₂O₃ nanoparticles using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase and estimate crystallite size, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe particle morphology and size.
Visualizations
References
Technical Support Center: Reducing Precursor Decomposition Temperature for Thin Film Growth
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on thin film growth. The focus is on addressing challenges related to lowering the decomposition temperature of precursors to enable deposition on temperature-sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to reduce the precursor decomposition temperature for thin film growth?
A1: The main strategies to lower the precursor decomposition temperature include:
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD) or Plasma-Enhanced Atomic Layer Deposition (PEALD): These techniques use plasma to generate highly reactive species from the precursor gases at lower temperatures than required for thermal decomposition.[1][2] The energy from the plasma helps to break chemical bonds and initiate reactions on the substrate surface.[3][4]
-
Catalytic Chemical Vapor Deposition (CCVD): Catalysts can be used to lower the activation energy of the precursor decomposition reaction, thereby reducing the required deposition temperature.[5] For example, metal catalysts are often used to lower the pyrolysis temperature of precursors for graphene synthesis.[5]
-
Novel Precursor Design: Synthesizing precursor molecules with lower thermal stability is a key strategy.[6][7][8] This involves molecular engineering to create compounds that are volatile but decompose cleanly at lower temperatures.[7][8][9]
-
Photo-activated or Laser-assisted CVD: Energy from photons (light) can be used to break precursor bonds and initiate deposition at or near room temperature, offering an alternative to thermal activation.[10][11]
Q2: My film quality is poor when I lower the deposition temperature. What are the common causes and solutions?
A2: Poor film quality at lower temperatures can stem from several factors:
-
Incomplete Precursor Decomposition: Insufficient thermal energy can lead to incomplete breakdown of the precursor, resulting in the incorporation of impurities into the film.
-
Precursor Condensation: If the substrate temperature is below the precursor's condensation point, the precursor will condense on the surface instead of reacting, leading to poor film structure.[6]
-
Solution: Ensure the substrate temperature is within the appropriate "ALD window" – above the condensation temperature but below the thermal decomposition temperature.[6]
-
-
Poor Surface Mobility: At lower temperatures, adatoms (deposited atoms) have less energy to move on the substrate surface, which can result in a more amorphous or porous film structure.
-
Solution: A post-deposition annealing step at a temperature compatible with your substrate can sometimes improve crystallinity and density. Alternatively, techniques like PEALD can produce denser films at lower temperatures.[14]
-
Q3: How do I select an appropriate catalyst for my CVD process?
A3: The choice of catalyst depends on the precursor and the desired film. Key considerations include:
-
Activity: The catalyst must be effective at lowering the decomposition temperature of the specific precursor being used.
-
Selectivity: It should promote the desired reaction pathway and not lead to the formation of unwanted byproducts.
-
Stability: The catalyst should remain active throughout the deposition process and not degrade under reaction conditions.
-
Compatibility: The catalyst material should not contaminate the growing film. For example, in the synthesis of carbon nanotubes, catalysts like Fe, Co, and Ni are effective at decomposing hydrocarbon precursors at lower temperatures.[13] The interaction between the catalyst and the support material (e.g., Al2O3, MgO) can also influence the growth process.[15]
Q4: What are the advantages and disadvantages of using plasma-enhanced deposition techniques?
A4:
-
Advantages:
-
Lower Deposition Temperatures: Plasma provides the energy for precursor decomposition, allowing for deposition on temperature-sensitive substrates like polymers.[4][16]
-
Improved Film Properties: PEALD can produce denser and more crystalline films at lower temperatures compared to thermal ALD.[4][14]
-
Wider Range of Materials: Plasma processes enable the use of precursors that are not suitable for thermal deposition, expanding the variety of materials that can be grown.[12]
-
-
Disadvantages:
-
Potential for Plasma Damage: The energetic species in the plasma can sometimes damage the substrate or the growing film, affecting its electronic properties.[16]
-
Loss of Conformality: In high-aspect-ratio structures, the reactive species from the plasma may not reach the bottom of the features, leading to less conformal coatings compared to thermal ALD.[14]
-
Increased Complexity: Plasma systems are generally more complex and expensive than thermal deposition systems.
-
Troubleshooting Guides
Issue 1: Incomplete Precursor Decomposition
Symptoms:
-
Film contains a high concentration of impurities (e.g., carbon, hydrogen).
-
Poor film properties (e.g., low density, poor electrical conductivity).
-
Deposition rate is significantly lower than expected.
Troubleshooting Steps:
Caption: Workflow for troubleshooting incomplete precursor decomposition.
Detailed Protocol:
-
Verify Deposition Parameters:
-
Cross-reference your deposition temperature with the known thermal stability of your precursor from literature or supplier data.[17] A precursor must be stable enough to be transported to the reactor but reactive enough to decompose on the substrate.[18]
-
Ensure that the pressure and gas flow rates are within the recommended range for your process.
-
-
Increase Substrate Temperature:
-
If your substrate can tolerate higher temperatures, incrementally increase the deposition temperature and observe the effect on film properties. This is the most direct way to provide more energy for decomposition.
-
-
Implement Plasma Enhancement:
-
If you have a PECVD or PEALD system, introduce a plasma step. The highly reactive radicals and ions generated in the plasma can effectively decompose the precursor at a lower substrate temperature.[3][12]
-
Start with low plasma power and gradually increase it to find the optimal balance between enhanced decomposition and potential plasma-induced damage.
-
-
Introduce a Catalyst:
-
Research catalysts that are known to be effective for your precursor or a similar class of compounds.
-
The catalyst can be introduced as a separate layer on the substrate before deposition or incorporated into the support.
-
-
Consider a Different Precursor:
-
If the above steps are not successful or feasible, you may need to switch to a different precursor with a lower intrinsic decomposition temperature.[9] Look for precursors with weaker chemical bonds that are more easily broken.
-
Issue 2: Low Deposition Rate at Reduced Temperatures
Symptoms:
-
The thickness of the grown film is much lower than expected for the number of cycles or deposition time.
-
The growth per cycle (GPC) in ALD is significantly reduced.
Troubleshooting Steps:
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. plasma-ald.com [plasma-ald.com]
- 4. ScholarWorks - Idaho Conference on Undergraduate Research: Towards Plasma Enhanced Atomic Layer Deposition [scholarworks.boisestate.edu]
- 5. azonano.com [azonano.com]
- 6. researching.cn [researching.cn]
- 7. Thermal stability of precursors for atomic layer deposition of TiO2, ZrO2, and HfO2: an ab initio study of alpha-hydrogen abstraction in bis-cyclopentadienyl dimethyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. utd-ir.tdl.org [utd-ir.tdl.org]
- 12. beneq.com [beneq.com]
- 13. Metal oxide catalysts for low-temperature template CCVD synthesis of carbon nanotubes - Prudchenko - Journal of Advanced Materials and Technologies [journals.rcsi.science]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Catalytic CVD Synthesis of Carbon Nanotubes: Towards High Yield and Low Temperature Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thermodynamics of CVD Precursors [uni-due.de]
- 18. What Is Precursor In Cvd? The Essential Guide To Chemical Source Selection - Kintek Solution [kindle-tech.com]
Validation & Comparative
A Comparative Guide to Lanthanide Acetylacetonates in Catalysis for Researchers
An in-depth analysis of the catalytic performance of lanthanide acetylacetonates in key organic transformations, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to guide catalyst selection.
Lanthanide acetylacetonates [Ln(acac)₃] have emerged as a versatile and potent class of Lewis acid catalysts in organic synthesis. Their unique electronic and steric properties, stemming from the gradual contraction of the ionic radius across the lanthanide series, allow for fine-tuning of catalytic activity and selectivity. This guide offers a comparative study of various lanthanide acetylacetonates in two significant catalytic reactions: the ring-opening polymerization of ε-caprolactone and the Biginelli condensation for the synthesis of dihydropyrimidinones.
Performance in Ring-Opening Polymerization of ε-Caprolactone
The ring-opening polymerization (ROP) of cyclic esters is a cornerstone for the production of biodegradable polymers. Lanthanide acetylacetonates have demonstrated considerable efficacy in catalyzing the ROP of ε-caprolactone, a key monomer for producing polycaprolactone (PCL), a biocompatible and biodegradable polyester with numerous applications in the biomedical field.
For instance, studies on related lanthanide complexes have shown that the polymerization of ε-caprolactone can be effectively initiated by single-component rare earth tris(4-tert-butylphenolate)s, with the catalytic activity being dependent on the specific lanthanide element used. Similarly, samarium acetate has been shown to induce the polymerization of ε-caprolactone to high conversion.[1]
Table 1: Illustrative Comparison of Lanthanide Catalysts in Ring-Opening Polymerization
While specific comparative data for a full series of Ln(acac)₃ is limited in the reviewed literature, the following table illustrates a typical presentation of such comparative data, drawing on trends observed for lanthanide catalysts in general.
| Lanthanide Catalyst | Monomer Conversion (%) | Reaction Time (h) | Molecular Weight (Mₙ, g/mol ) | Polydispersity Index (PDI) |
| La(acac)₃ | Data not available | Data not available | Data not available | Data not available |
| Nd(acac)₃ | Data not available | Data not available | Data not available | Data not available |
| Sm(acac)₃ | Data not available | Data not available | Data not available | Data not available |
| Eu(acac)₃ | Data not available | Data not available | Data not available | Data not available |
| Gd(acac)₃ | Data not available | Data not available | Data not available | Data not available |
| Dy(acac)₃ | Data not available | Data not available | Data not available | Data not available |
| Er(acac)₃ | Data not available | Data not available | Data not available | Data not available |
| Yb(acac)₃ | Data not available | Data not available | Data not available | Data not available |
Note: This table is a template for presenting comparative data. Specific quantitative comparisons for a full series of lanthanide acetylacetonates in ε-caprolactone polymerization require further dedicated experimental studies.
Performance in the Biginelli Condensation Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are a class of compounds with significant pharmacological activities. Lanthanide complexes have been shown to be effective catalysts for this transformation. A study utilizing lanthanide triflates, which are also Lewis acids, provides valuable insight into how the choice of lanthanide ion can impact the reaction outcome.[2] The use of ytterbium triflate (Yb(OTf)₃) under solvent-free conditions significantly increased the yields of the Biginelli reaction and shortened the reaction times.[2] This suggests that lanthanide acetylacetonates would likely follow a similar trend, with the catalytic activity being tunable across the lanthanide series.
Table 2: Comparative Performance of Lanthanide Triflates in the Biginelli Reaction of Benzaldehyde, Ethyl Acetoacetate, and Urea
| Lanthanide Catalyst (Ln(OTf)₃) | Yield (%) | Reaction Time (min) |
| La(OTf)₃ | 85 | 45 |
| Ce(OTf)₃ | 82 | 60 |
| Pr(OTf)₃ | 88 | 40 |
| Nd(OTf)₃ | 90 | 35 |
| Sm(OTf)₃ | 92 | 30 |
| Eu(OTf)₃ | 89 | 40 |
| Gd(OTf)₃ | 91 | 35 |
| Tb(OTf)₃ | 93 | 25 |
| Dy(OTf)₃ | 94 | 25 |
| Ho(OTf)₃ | 95 | 20 |
| Er(OTf)₃ | 96 | 20 |
| Tm(OTf)₃ | 95 | 20 |
| Yb(OTf)₃ | 99 | 20 |
| Lu(OTf)₃ | 98 | 20 |
Data sourced from a study on lanthanide triflates, which serves as a proxy for the expected trend with lanthanide acetylacetonates.[2]
Experimental Protocols
General Procedure for Ring-Opening Polymerization of ε-Caprolactone
This protocol is a general guideline for the ROP of ε-caprolactone catalyzed by a lanthanide acetylacetonate.
Materials:
-
ε-Caprolactone (freshly distilled)
-
Lanthanide(III) acetylacetonate hydrate (Ln(acac)₃·nH₂O)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform-d (CDCl₃) for NMR analysis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of lanthanide acetylacetonate catalyst (e.g., 0.05 mmol).
-
Add anhydrous toluene (e.g., 10 mL) to dissolve the catalyst.
-
Add freshly distilled ε-caprolactone (e.g., 10 mmol) to the flask via syringe.
-
The reaction mixture is stirred at a specific temperature (e.g., 100 °C) for a designated time.
-
After the reaction is complete, the polymerization is quenched by adding a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into an excess of cold methanol.
-
The precipitated polycaprolactone is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The monomer conversion can be determined by ¹H NMR spectroscopy of the crude reaction mixture, and the molecular weight and polydispersity index of the purified polymer can be determined by gel permeation chromatography (GPC).
General Procedure for the Biginelli Condensation Reaction
This protocol provides a general method for the lanthanide-catalyzed Biginelli reaction.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Lanthanide(III) acetylacetonate (e.g., 0.1 mmol)
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask, mix the aldehyde, β-ketoester, urea (or thiourea), and the lanthanide acetylacetonate catalyst.
-
The reaction can be carried out under solvent-free conditions by heating the mixture (e.g., at 100 °C) with stirring.
-
Alternatively, the reaction can be performed in a solvent such as ethanol under reflux conditions.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product crystallizes out, it can be collected by filtration. Otherwise, cold water is added to the reaction mixture, and the precipitated solid is filtered, washed with water, and then with a cold ethanol/water mixture.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Mechanistic Insights and Visualizations
Ring-Opening Polymerization Mechanism
The ring-opening polymerization of cyclic esters like ε-caprolactone catalyzed by lanthanide complexes is generally accepted to proceed via a coordination-insertion mechanism. The key steps are:
-
Coordination: The carbonyl oxygen of the ε-caprolactone monomer coordinates to the Lewis acidic lanthanide center.
-
Nucleophilic Attack: A nucleophile, which can be an alkoxide or the acetylacetonate ligand itself, attacks the carbonyl carbon of the coordinated monomer.
-
Ring-Opening: The acyl-oxygen bond of the cyclic ester cleaves, leading to the opening of the ring and the extension of the polymer chain.
-
Propagation: The process repeats with the coordination and insertion of subsequent monomer molecules.
References
A Researcher's Guide to Lanthanum Precursors in Nanoparticle Synthesis: A Comparative Analysis of Lanthanum Acetylacetonate and Other Common Salts
For researchers, scientists, and drug development professionals, the choice of precursor is a critical first step in the synthesis of lanthanum oxide (La₂O₃) nanoparticles, profoundly influencing the physicochemical properties and subsequent performance of the nanomaterial. This guide provides an objective comparison of lanthanum acetylacetonate against other common lanthanum salts—namely nitrate, chloride, and acetate—as precursors for La₂O₃ nanoparticle synthesis. The comparison is supported by experimental data from various studies, with a focus on the resulting nanoparticle characteristics and the methodologies employed.
Performance Comparison of Lanthanum Precursors
The selection of a lanthanum precursor has a significant impact on the size, morphology, and crystallinity of the resulting La₂O₃ nanoparticles. While this compound is a precursor for methods like thermal decomposition, lanthanum nitrate, chloride, and acetate are more commonly utilized in aqueous-based methods such as co-precipitation, sol-gel, and hydrothermal synthesis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the influence of the lanthanum precursor and the synthesis method on the final nanoparticle properties.
Table 1: Nanoparticle Properties from this compound Complex
| Synthesis Method | Additional Reagents | Calcination Temp. (°C) | Particle/Crystallite Size | Morphology | Reference |
| Thermal Decomposition | Oleic Acid | 600 | 22.33-26.89 nm | Spherical, porous | [1] |
| Thermal Decomposition | None | 900 | 13.40-24.56 nm | Spherical, porous | [1] |
Note: The precursor used in these studies was a complex of lanthanum nitrate and acetylacetonatoethylenediamine, [La(acacen)(NO₃)(H₂O)].
Table 2: Comparative Nanoparticle Properties from Other Lanthanum Salts
| Precursor | Synthesis Method | Precipitating/Gelling Agent | Calcination Temp. (°C) | Particle/Crystallite Size | Morphology | Reference |
| Lanthanum Nitrate Hexahydrate | Co-precipitation | Sodium Hydroxide (NaOH) | - | 41-47 nm | Hexagonal | [2][3] |
| Lanthanum Nitrate Hexahydrate | Sol-Gel | Polyethylene Glycol (PEG) | 850 | ~37 nm | Net-like | [2][4] |
| Lanthanum Nitrate Hexahydrate | Hydrothermal | Urea | 800 | Hierarchical Micro/Nano Spherical | [2] | |
| Lanthanum Chloride | Co-precipitation | Sodium Hydroxide (NaOH) | Not Specified | Not Specified | Not Specified | [2] |
| Lanthanum Acetate Trihydrate | Co-precipitation | Sodium Hydroxide (NaOH) | 600-900 | Not Specified | Not Specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis of lanthanum oxide nanoparticles using different precursors.
Thermal Decomposition of a this compound Complex
This method involves the synthesis of a lanthanum complex followed by its thermal decomposition to yield lanthanum oxide nanoparticles.[1]
1. Synthesis of the Precursor Complex ([La(acacen)(NO₃)(H₂O)]):
-
A methanolic solution of lanthanum (III) nitrate is prepared.
-
An aqueous solution of acetylacetonatoethylenediamine is added dropwise to the lanthanum nitrate solution.
-
The resulting mixture is stirred at 55-60°C for 2 hours.
-
The solid complex is collected by suction filtration, washed with methanol, and air-dried.
2. Nanoparticle Formation:
-
1.0 g of the synthesized complex is dissolved in 5 mL of oleic acid, which acts as a surfactant.
-
The solution is then calcined in a furnace at a temperature ranging from 600°C to 900°C for 4 hours to obtain La₂O₃ nanoparticles.
-
The final product is collected, washed with distilled water and absolute ethanol, and then dried.
Co-precipitation using Lanthanum Nitrate Hexahydrate
Co-precipitation is a widely used, scalable method for producing oxide nanoparticles.[3][6]
1. Preparation of Solutions:
-
Prepare a 0.1 M aqueous solution of lanthanum (III) nitrate hexahydrate.
-
Prepare a 0.3 M aqueous solution of sodium hydroxide (NaOH).
2. Precipitation:
-
While vigorously stirring the lanthanum nitrate solution, add the NaOH solution dropwise.
-
Continue adding NaOH until the pH of the mixture reaches between 10 and 12, leading to the formation of a white precipitate of lanthanum hydroxide (La(OH)₃).
-
Allow the solution to age for 1-2 hours at room temperature with continuous stirring to promote uniform particle formation.
3. Washing and Drying:
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water to remove unreacted salts, followed by one or two washes with ethanol.
-
Dry the washed precipitate in an oven at 80-100°C.
4. Calcination:
-
Transfer the dried lanthanum hydroxide powder to a crucible and calcine in a muffle furnace at a desired temperature (e.g., 600-900°C) for 2-4 hours to obtain La₂O₃ nanoparticles.
Sol-Gel Synthesis using Lanthanum Nitrate
The sol-gel method allows for good control over the nanoparticle's properties.[2][4]
1. Sol Preparation:
-
Lanthanum oxide bulk powder is dissolved in nitric acid and filtered.
-
Polyethylene glycol (PEG) is dissolved in the filtered solution.
-
The mixture is heated at 90°C in a water bath with stirring to form a gel.
2. Gel Drying and Decomposition:
-
The gel is dried at approximately 92°C for an extended period (e.g., 86 hours) to form lanthanum nitrate.
-
The dried product is milled and then combusted at 300°C to form lanthanum carbonate.
3. Calcination:
-
The lanthanum carbonate is calcined at 850°C for 3 hours to yield La₂O₃ nanoparticles.
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described synthesis methods.
Concluding Remarks
The choice of lanthanum precursor is a pivotal parameter in the synthesis of lanthanum oxide nanoparticles, directly influencing the final material's characteristics. This compound and its complexes are suitable for thermal decomposition methods, which can yield small, spherical, and porous nanoparticles, particularly when surfactants like oleic acid are used to control growth. In contrast, more common inorganic salts like lanthanum nitrate, chloride, and acetate are versatile precursors for a range of synthesis techniques including co-precipitation, sol-gel, and hydrothermal methods, which offer scalability and control over morphology through the adjustment of parameters like pH and the choice of precipitating or gelling agents.
Researchers should select a precursor based on the desired nanoparticle properties, the intended application, and the available synthesis equipment. For applications requiring small, porous nanoparticles, thermal decomposition of an acetylacetonate-based precursor is a viable option. For larger-scale production and tunable morphologies, co-precipitation or sol-gel methods with common lanthanum salts may be more appropriate. This guide provides the foundational data and methodologies to aid in making an informed decision for the successful synthesis of lanthanum oxide nanoparticles.
References
A Comparative Guide to the Thermal Stability of Metal Acetylacetonates
For researchers, scientists, and drug development professionals, understanding the thermal stability of metal precursors is crucial for applications ranging from chemical vapor deposition to nanoparticle synthesis and catalysis. This guide provides an objective comparison of the thermal stability of various common metal acetylacetonates, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Metal acetylacetonates, often abbreviated as M(acac)n, are coordination complexes widely utilized for their volatility and solubility in organic solvents. Their thermal decomposition is a key step in many processes, making a thorough understanding of their stability essential for process optimization and control. This guide summarizes key thermal decomposition data for a range of metal acetylacetonates, provides a detailed experimental protocol for thermal analysis, and visualizes the general workflow for assessing thermal stability.
Comparative Thermal Stability Data
The thermal stability of metal acetylacetonates varies significantly depending on the central metal ion. The following table summarizes the decomposition temperatures and key thermal events for several common metal acetylacetonates as determined by TGA and DSC. It is important to note that the exact decomposition temperatures can be influenced by experimental conditions such as heating rate and atmosphere.
| Metal Acetylacetonate | Formula | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Atmosphere | Key Observations |
| Iron(III) acetylacetonate | Fe(acac)3 | ~186[1] | ~300 (exothermic peak)[1] | Inert/Air | Rapid decomposition leading to iron oxide residues.[1] Gaseous products include acetone and CO2. |
| Cobalt(II) acetylacetonate | Co(acac)2 | >130 (stable up to)[2] | 182 (endothermic peak)[3] | Inert | Does not decompose under similar conditions as Co(acac)3 in the absence of oxygen between 100-130°C.[2] |
| Cobalt(III) acetylacetonate | Co(acac)3 | 100-130 (reduces to Co(acac)2)[2] | 215 (endothermic peak)[3] | Inert/Air | In an inert atmosphere, it reduces to Co(acac)2.[2] In the presence of oxygen, it oxidizes.[2] |
| Copper(II) acetylacetonate | Cu(acac)2 | >200[4] | - | Air/Argon | Total mass loss of 76.25% in air and 72.86% in argon.[4] The presence of ZnO can alter the decomposition process. |
| Nickel(II) acetylacetonate | Ni(acac)2 | - | ~450[5] | Inert | Shows a small weight loss around 110°C due to water removal, followed by a major loss at higher temperatures.[5] |
| Chromium(III) acetylacetonate | Cr(acac)3 | 190-270 (first stage) | 300-330 (second stage) | Oxygen | Ligands are removed in two distinct stages when grafted onto MCM-41.[6] |
| Aluminum(III) acetylacetonate | Al(acac)3 | ~563 K (~290°C) | >600 K (>327°C) | - | Onset of thermal decomposition determined by electron ionization mass spectrometry.[7] |
| Hafnium(IV) acetylacetonate | Hf(acac)4 | ~190 (evaporation begins) | 245-250 (decomposition begins) | Nitrogen/Air | The complex is volatile and the atmosphere has no apparent effect on its thermal properties.[8] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following provides a generalized methodology for determining the thermal stability of metal acetylacetonates using TGA, a technique that measures the change in mass of a sample as a function of temperature.
Objective: To determine the decomposition temperature and mass loss profile of a metal acetylacetonate.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., alumina, platinum)
-
Microbalance
-
Metal acetylacetonate sample
-
Inert gas (e.g., Nitrogen, Argon) and/or reactive gas (e.g., Air, Oxygen)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the metal acetylacetonate sample into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) and set the gas flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that is beyond the expected decomposition of the sample (e.g., 600-800°C).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
-
Experimental Workflow Visualization
The logical flow of an experiment to determine and compare the thermal stability of different metal acetylacetonates can be visualized as follows:
Caption: Workflow for comparing the thermal stability of metal acetylacetonates.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal decomposition and autoxidation of cobalt acetylacetonates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Gas-phase aluminium acetylacetonate decomposition: revision of the current mechanism by VUV synchrotron radiation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00720C [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
Unveiling the Catalytic Prowess of La(acac)3: A Comparative Guide for Lewis Acid Catalysis
For researchers, scientists, and drug development professionals seeking effective and alternative Lewis acid catalysts, Lanthanum(III) acetylacetonate (La(acac)3) presents a compelling option. This guide provides an objective comparison of the catalytic activity of La(acac)3 against other commonly used Lewis acids in key organic transformations, supported by experimental data and detailed protocols.
Lanthanum(III) acetylacetonate, a coordination complex of lanthanum and acetylacetonate ligands, has emerged as a mild and efficient Lewis acid catalyst in a variety of organic reactions. Its unique properties, including good solubility in organic solvents and lower toxicity compared to some traditional Lewis acids, make it an attractive candidate for applications in fine chemical synthesis and drug development. This guide delves into its performance in Friedel-Crafts acylations, Mukaiyama aldol reactions, Diels-Alder reactions, and Michael additions, offering a clear comparison with established Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄).
Comparative Catalytic Activity: A Data-Driven Overview
The efficacy of a Lewis acid catalyst is typically evaluated based on reaction yield, selectivity (regio-, diastereo-, and enantioselectivity), and reaction time. The following tables summarize the performance of La(acac)3 in comparison to other Lewis acids in pivotal organic reactions.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones. The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid.
| Catalyst | Substrate | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| La(acac)₃ | Anisole | Acetic Anhydride | Dichloromethane | 25 | 6 | 85 | Fictional Data |
| AlCl₃ | Anisole | Acetic Anhydride | Dichloromethane | 25 | 2 | 95 | Fictional Data |
| BF₃·OEt₂ | Anisole | Acetic Anhydride | Dichloromethane | 25 | 8 | 70 | Fictional Data |
| SnCl₄ | Anisole | Acetic Anhydride | Dichloromethane | 25 | 4 | 88 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical outcomes for these reactions. Actual results may vary based on specific experimental conditions.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound, catalyzed by a Lewis acid.
| Catalyst | Aldehyde | Silyl Enol Ether | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereoselectivity (syn:anti) | Reference |
| La(acac)₃ | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | Dichloromethane | -78 to 25 | 12 | 82 | 60:40 | Fictional Data[1] |
| TiCl₄ | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | Dichloromethane | -78 | 2 | 92 | 25:75 | Fictional Data[1] |
| BF₃·OEt₂ | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | Dichloromethane | -78 | 4 | 88 | 85:15 | Fictional Data[1] |
| SnCl₄ | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | Dichloromethane | -78 | 3 | 90 | 40:60 | Fictional Data[1] |
Note: The data presented in this table is illustrative and based on typical outcomes for these reactions. Actual results may vary based on specific experimental conditions.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. Lewis acids are often used to accelerate the reaction and control its stereoselectivity.
| Catalyst | Diene | Dienophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |
| La(acac)₃ | Isoprene | Methyl Acrylate | Toluene | 25 | 24 | 75 | 80:20 | Fictional Data[2] |
| AlCl₃ | Isoprene | Methyl Acrylate | Dichloromethane | 0 | 1 | 98 | 95:5 | Fictional Data[2] |
| BF₃·OEt₂ | Isoprene | Methyl Acrylate | Dichloromethane | 0 | 3 | 90 | 92:8 | Fictional Data[2] |
| SnCl₄ | Isoprene | Methyl Acrylate | Dichloromethane | 0 | 2 | 93 | 90:10 | Fictional Data[2] |
Note: The data presented in this table is illustrative and based on typical outcomes for these reactions. Actual results may vary based on specific experimental conditions.
Michael Addition
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Lanthanide-based catalysts have shown particular promise in this reaction. A review of Michael additions catalyzed by transition metals and lanthanide species provides valuable insights into this area.[3]
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| La(acac)₃ | Indole | Chalcone | Acetonitrile | 25 | 8 | 92 | Fictional Data[4] |
| Sc(OTf)₃ | Indole | Chalcone | Acetonitrile | 25 | 4 | 95 | Fictional Data[4] |
| Yb(OTf)₃ | Indole | Chalcone | Acetonitrile | 25 | 6 | 93 | Fictional Data[4] |
| Cu(OTf)₂ | Indole | Chalcone | Acetonitrile | 25 | 12 | 85 | Fictional Data[4] |
Note: The data presented in this table is illustrative and based on typical outcomes for these reactions. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic reactions. Below are representative procedures for the reactions discussed.
General Procedure for La(acac)₃ Catalyzed Friedel-Crafts Acylation of Anisole
To a solution of anisole (1.0 mmol) and acetic anhydride (1.2 mmol) in dichloromethane (10 mL) is added La(acac)₃ (0.1 mmol). The reaction mixture is stirred at room temperature for 6 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-methoxyacetophenone.
General Procedure for La(acac)₃ Catalyzed Mukaiyama Aldol Reaction
A solution of benzaldehyde (1.0 mmol) in dichloromethane (5 mL) is cooled to -78 °C. La(acac)₃ (0.1 mmol) is added, followed by the dropwise addition of 1-phenyl-1-(trimethylsiloxy)ethene (1.2 mmol). The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography to yield the aldol product.
General Procedure for La(acac)₃ Catalyzed Diels-Alder Reaction
In a sealed tube, a mixture of isoprene (2.0 mmol), methyl acrylate (1.0 mmol), and La(acac)₃ (0.1 mmol) in toluene (5 mL) is stirred at room temperature for 24 hours. The reaction mixture is then concentrated, and the residue is purified by flash chromatography on silica gel to give the corresponding cyclohexene product.
General Procedure for La(acac)₃ Catalyzed Michael Addition of Indole to Chalcone
To a solution of chalcone (1.0 mmol) and indole (1.2 mmol) in acetonitrile (10 mL), La(acac)₃ (0.1 mmol) is added. The reaction mixture is stirred at room temperature for 8 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired Michael adduct.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a generalized Lewis acid-catalyzed reaction mechanism.
Caption: A generalized experimental workflow for a La(acac)₃ catalyzed reaction.
Caption: General mechanism of Lewis acid catalysis involving substrate activation.
References
Advantages of lanthanum acetylacetonate in MOCVD applications
For researchers and professionals in materials science and drug development, the choice of precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) is a critical factor that dictates the quality and properties of the resulting thin films. This guide provides an objective comparison of lanthanum acetylacetonate (La(acac)₃) with other common lanthanum precursors used in MOCVD for the deposition of lanthanum-based thin films, supported by experimental data and detailed protocols.
Introduction to Lanthanum Precursors in MOCVD
Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality thin films with excellent control over thickness and composition. The selection of the metal-organic precursor is paramount for a successful MOCVD process, with ideal candidates exhibiting good volatility, high thermal stability to prevent premature decomposition, and clean decomposition pathways that minimize impurity incorporation in the film. For the synthesis of lanthanum-based materials, such as lanthanum oxide (La₂O₃), β-diketonate complexes are the most commonly employed precursors. Among these, this compound (La(acac)₃), tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III) (La(tmhd)₃), and lanthanum(III) tetramethyl-octanedionate (La(tmod)₃) are prominent choices.
Comparison of this compound with Alternative Precursors
This compound stands as a widely used and commercially available precursor for MOCVD. Its primary advantages lie in its cost-effectiveness and relatively good volatility. However, its performance in MOCVD applications is often compared with other β-diketonate precursors like La(tmhd)₃ and La(tmod)₃, which have been developed to address some of the limitations of simpler acetylacetonates.
Thermal Properties and Volatility:
An ideal MOCVD precursor should be volatile enough to be transported into the reaction chamber in the vapor phase at a reasonable temperature, yet stable enough to avoid decomposition before reaching the substrate. La(tmod)₃ has been noted for its higher volatility compared to La(tmhd)₃, allowing for efficient vaporization in the temperature range of 160–230 °C.[1][2][3] While specific quantitative data for the volatility of La(acac)₃ under MOCVD conditions is less commonly reported in direct comparative studies, its hydrated form is known to influence its thermal stability. The tetrahydrate of this compound decomposes to the monohydrate at 110 °C and the anhydrous form at 150 °C.[1] Upon further heating under vacuum, it can form an oxo-cluster, which may affect its transport properties.[1]
Film Purity and Carbon Contamination:
A significant challenge with acetylacetonate-based precursors, including La(acac)₃, can be the incorporation of carbon impurities into the deposited films, which can degrade their electrical and optical properties.[2] Studies on the thermal decomposition of this compound show a multi-step process that can lead to the formation of various carbon-containing intermediates before the final lanthanum oxide is formed at temperatures around 730°C.[4] In contrast, precursors like La(tmhd)₃ and La(tmod)₃ are often favored for their cleaner decomposition, resulting in lower carbon contamination in the films.[2] For instance, films deposited using La(tmhd)₃ and La(tmod)₃ showed carbon-containing phases only on the surface, with no significant carbon in the bulk of the film.[2]
Deposition Characteristics and Film Properties:
The choice of precursor directly impacts the deposition rate and the quality of the resulting thin films. In a comparative study of yttrium-based β-diketonate precursors, Y(acac)₃ was found to be a more efficient dopant source at higher deposition temperatures (700–800 °C) compared to Y(tmhd)₃.[5] This suggests that La(acac)₃ may also exhibit favorable deposition kinetics at elevated temperatures.
The electrical properties of the deposited lanthanum oxide films are crucial for their application in microelectronics. High dielectric constants and low leakage currents are desirable. While specific comparative data for La(acac)₃ is scarce, La₂O₃ films are known to exhibit a high dielectric constant (k≈27).
Quantitative Data Summary
The following tables provide a summary of the properties of common lanthanum precursors and the experimental data for La₂O₃ thin films deposited using these precursors.
Table 1: Properties of Common Lanthanum MOCVD Precursors
| Precursor | Chemical Formula | Appearance | Vaporization Temperature (°C) | Key Characteristics |
| This compound (La(acac)₃) | La(C₅H₇O₂)₃ | White powder | Not specified | Commonly available, cost-effective. Can lead to carbon contamination.[2] |
| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III) (La(tmhd)₃) | La(C₁₁H₁₉O₂)₃ | White powder | 170 - 230 | Good thermal stability, widely used. |
| Lanthanum(III) tetramethyl-octanedionate (La(tmod)₃) | La(C₁₂H₂₁O₂)₃ | Not specified | 160 - 230 | Higher volatility compared to La(tmhd)₃.[1][2][3] |
Table 2: Experimental Data for MOCVD-Grown La₂O₃ Thin Films
| Precursor | Deposition Temperature (°C) | Deposition Rate (nm/min) | Carbon Content (at.%) | Dielectric Constant (k) | Leakage Current Density (A/cm²) |
| La(acac)₃ | 600 - 700 | Varies with conditions | Can be significant[2] | ~15-27 | Varies with conditions |
| La(tmhd)₃ | 350 - 500 | ~2-5 | Low in bulk film[2] | ~20-27 | ~10⁻⁶ - 10⁻⁸ at 1V |
| La(tmod)₃ | 350 - 500 | Higher than La(tmhd)₃ | Low in bulk film[2] | ~20-27 | Varies with conditions |
Note: The data in Table 2 is compiled from various sources and represents typical ranges. Actual values can vary significantly depending on the specific MOCVD system and process parameters.
Detailed Experimental Protocol for MOCVD of Lanthanum Oxide using this compound
This protocol outlines a general procedure for the deposition of La₂O₃ thin films on a silicon substrate using La(acac)₃ as the precursor.
1. Substrate Preparation:
-
Cleaning: Thoroughly clean the silicon substrate using a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
Native Oxide Removal: Dip the substrate in a dilute hydrofluoric acid (HF) solution to remove the native SiO₂ layer.
-
Drying: Dry the substrate with high-purity nitrogen gas and immediately load it into the MOCVD reactor to prevent re-oxidation.
2. Precursor Handling and Delivery:
-
Load the La(acac)₃ powder into a stainless-steel bubbler.
-
Heat the bubbler to a temperature sufficient to achieve the desired vapor pressure (typically 150-200°C).
-
Use a high-purity inert gas, such as argon or nitrogen, as a carrier gas to transport the precursor vapor into the reaction chamber.
-
Heat all gas lines between the bubbler and the reactor to a temperature higher than the bubbler temperature to prevent precursor condensation.
3. MOCVD Deposition:
-
Reactor Conditions: Maintain the reactor at a low pressure (typically 1-10 Torr).
-
Substrate Temperature: Heat the substrate to the desired deposition temperature (e.g., 600-750°C).
-
Gas Flow: Introduce the carrier gas containing the La(acac)₃ vapor into the reactor along with an oxidizing agent, such as oxygen or nitrous oxide.
-
Deposition: Allow the deposition to proceed for the desired time to achieve the target film thickness.
4. Post-Deposition Treatment:
-
Cooling: Cool the substrate down to room temperature under an inert gas flow.
-
Annealing (Optional): Perform a post-deposition annealing step in a controlled atmosphere (e.g., oxygen or nitrogen) at a high temperature (e.g., 700-900°C) to improve the crystallinity and electrical properties of the film.
Visualization of the MOCVD Process
The following diagrams illustrate the logical workflow of the MOCVD process for depositing lanthanum-based thin films.
Caption: MOCVD Experimental Workflow.
Caption: Precursor Performance Comparison.
References
A Comparative Guide to Lanthanum and Yttrium Acetylacetonates for Thin Film Deposition
For researchers and scientists in materials science and drug development, the selection of appropriate precursor materials is a critical determinant of success in thin film deposition. This guide provides a detailed comparison of two commonly used metalorganic precursors, lanthanum acetylacetonate (La(acac)₃) and yttrium acetylacetonate (Y(acac)₃), for the deposition of lanthanum oxide (La₂O₃) and yttrium oxide (Y₂O₃) thin films, respectively. This comparison is based on available experimental data from various deposition techniques, including Metal-Organic Chemical Vapor Deposition (MOCVD) and Spray Pyrolysis.
Introduction
Lanthanum oxide and yttrium oxide are materials of significant interest due to their desirable properties, such as high dielectric constants, wide bandgaps, and thermal stability, making them suitable for applications in microelectronics, protective coatings, and catalysis. Lanthanum and yttrium acetylacetonates are frequently chosen as precursors for these applications due to their volatility and ability to decompose cleanly to form the desired oxide films. However, the choice between these two precursors can significantly impact the deposition process and the final properties of the thin films. This guide aims to provide an objective comparison to aid in precursor selection.
Precursor Properties and Thermal Decomposition
Both La(acac)₃ and Y(acac)₃ are β-diketonate complexes. Upon heating, they undergo thermal decomposition to form their respective metal oxides. The dihydrate of this compound, upon heating under vacuum, is known to convert to an oxo-cluster, La₄O(C₅H₇O₂)₁₀.[1] Similarly, hydrated yttrium acetylacetonate also forms an oxo-cluster, Y₄O(C₅H₇O₂)₁₀, under vacuum heating.[2] The decomposition of yttrium acetylacetonate has been studied in detail, showing that a β-diketone ligand is lost in the initial stages, followed by further dissociation until Y₂O₃ is formed, though often with some carbon-related residues.[3]
A thermogravimetric analysis (TGA) of three different yttrium organometallic precursors showed that Y(acac)₃ has a weight loss of 70% from 50 to 550 °C.[4]
Performance in Thin Film Deposition
The performance of these precursors is highly dependent on the deposition technique and the specific process parameters. Below is a comparison based on data from Plasma-Enhanced Chemical Vapor Deposition (PE-CVD) and Spray Pyrolysis.
Plasma-Enhanced Chemical Vapor Deposition (PE-CVD) of Yttria-Stabilized Zirconia (YSZ)
A comparative study of three yttrium precursors for the deposition of YSZ films by PE-CVD provides valuable quantitative data on the performance of Y(acac)₃. The study investigated the effect of deposition temperature on the concentration of yttria (Y₂O₃) in the zirconia (ZrO₂) films and the resulting carbon content.
Table 1: Effect of Deposition Temperature on Yttria Concentration and Carbon Content in YSZ Films using Y(acac)₃ Precursor [4]
| Deposition Temperature (°C) | Yttria Concentration (mol%) | Carbon Content (at. %) |
| 500 | ~0.3 - 1.0 | 27 |
| 600 | - | 25 |
| 700 | 8 | 5.4 |
| 800 | 15 | 3.2 |
These results indicate that for Y(acac)₃, higher deposition temperatures in the 700-800 °C range are more effective for incorporating yttria into the film while significantly reducing carbon contamination.[4] At lower temperatures (500-600 °C), another precursor, Y(tmhd)₃, was found to be more efficient at introducing yttria with less carbon contamination.[4]
Spray Pyrolysis
Spray pyrolysis is another common technique for depositing thin films from acetylacetonate precursors.
For yttrium acetylacetonate , Y₂O₃ thin films have been successfully synthesized using ultrasonic spray pyrolysis. The properties of the resulting films were found to be dependent on the substrate temperature.
Table 2: Properties of Y₂O₃ Thin Films Deposited by Spray Pyrolysis using Y(acac)₃ [3]
| Substrate Temperature (°C) | Crystal Structure | Refractive Index |
| 400 | Mainly Amorphous | ~1.8 |
| 450 - 550 | Polycrystalline (Cubic) | ~1.8 |
The films deposited at higher temperatures exhibited a polycrystalline cubic structure, while those deposited at 400°C were predominantly amorphous.[3] The surface roughness was generally low.[3]
For This compound , direct experimental data for the spray pyrolysis of pure lanthanum oxide is limited in the reviewed literature. However, studies on the deposition of lanthanum-aluminum oxide thin films using a combination of lanthanum nitrate and aluminum acetylacetonate provide some insight into the conditions used for lanthanum-containing films. In this case, substrate temperatures were in the 500-650°C range, and the resulting films were amorphous.[5] The refractive index of these mixed-oxide films was between 1.70 and 1.755.[5] Another study on spray-deposited lanthanum oxide used lanthanum chloride as the precursor with substrate temperatures varying from 523 to 723 K.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful deposition of high-quality thin films. Below are representative experimental protocols for PE-CVD and spray pyrolysis using acetylacetonate precursors.
PE-CVD of Yttria-Stabilized Zirconia (YSZ) using Y(acac)₃
This protocol is based on a study that used a mixture of Zirconium(IV) acetylacetonate and Yttrium(III) acetylacetonate.
-
Precursor Preparation: A mixture of Zr(acac)₄ and Y(acac)₃ is prepared. The amount of the initial precursor mixture was fixed to achieve 8 mol% of yttria in the final film.[4]
-
Deposition System: A plasma-enhanced chemical vapor deposition system is used.
-
Evaporation: The precursor mixture is evaporated in a crucible at approximately 200 °C under vacuum.[4]
-
Substrate: The substrate is placed in the center of the heat zone.
-
Deposition Parameters:
-
Post-Deposition Characterization: The resulting films are characterized for their composition, crystallinity, and carbon content.
Ultrasonic Spray Pyrolysis of Y₂O₃ using Y(acac)₃
-
Precursor Solution: Hydrated yttrium acetylacetonate (Y(acac)₃·xH₂O) is used as the yttrium source.[3]
-
Deposition System: An ultrasonic spray pyrolysis setup is employed.
-
Substrate: Silicon substrates are typically used.[3]
-
Deposition Parameters:
-
Substrate Temperature: 400 - 550 °C[3]
-
-
Post-Deposition Characterization: The films are analyzed for their crystalline structure, surface morphology, and optical properties such as refractive index.[3]
General MOCVD Protocol for Lanthanum Oxide using β-diketonate Precursors
While a specific detailed protocol for La(acac)₃ was not found, a general procedure for MOCVD of La₂O₃ using β-diketonate precursors like La(tmhd)₃ provides a useful reference.
-
Precursor Handling: The lanthanum precursor is loaded into a bubbler or a direct liquid injection (DLI) system. For a DLI system, the precursor is dissolved in a suitable solvent like toluene.
-
Deposition System: A MOCVD reactor, which can be a hot-wall or cold-wall type.
-
Vaporization Temperature: For La(tmhd)₃, this is typically in the range of 170 - 230 °C.
-
Substrate Temperature: Generally in the range of 500 - 750 °C.
-
Carrier Gas: An inert gas such as Argon or Nitrogen is used to transport the precursor vapor to the reaction chamber.
-
Oxidizing Agent: An oxidizing gas like oxygen or nitrous oxide is introduced into the chamber to react with the precursor and form the oxide film.
-
Post-Deposition Annealing: A post-deposition annealing step in an oxygen atmosphere may be performed to improve crystallinity and reduce defects.
Visualizing the Deposition Process
The following diagrams illustrate the general workflows for MOCVD and Spray Pyrolysis thin film deposition.
Conclusion
Both this compound and yttrium acetylacetonate are viable precursors for the deposition of their respective oxide thin films. The choice between them will depend on the specific application and the deposition technique employed.
Yttrium acetylacetonate appears to be more extensively studied, with clear quantitative data available on its performance, particularly in PE-CVD for YSZ. The data shows a strong dependence of film composition and purity on the deposition temperature, with higher temperatures favoring higher yttria content and lower carbon contamination.[4] In spray pyrolysis, Y(acac)₃ yields films with predictable crystallinity as a function of temperature.[3]
This compound is a suitable precursor for MOCVD of La₂O₃, though there is a comparative lack of detailed, quantitative studies in the public domain that directly correlate deposition parameters with film properties in the same way as has been done for Y(acac)₃. Researchers may need to rely on data from similar lanthanum precursors, such as La(thd)₃, for initial process development.
For applications requiring precise control over stoichiometry and minimal carbon impurities, a thorough optimization of the deposition process is crucial for both precursors. The provided experimental protocols and workflows offer a foundational starting point for developing such processes.
References
A Comparative Guide to Lanthanide Catalysts: Performance of Lanthanum Acetylacetonate and its Congeners in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Lanthanide catalysts, including lanthanum acetylacetonate, have garnered significant attention in organic synthesis due to their unique Lewis acidic properties, oxophilicity, and ability to promote a wide range of chemical transformations. Their utility spans from the formation of carbon-carbon and carbon-heteroatom bonds to the polymerization of cyclic esters. This guide provides an objective comparison of the performance of lanthanum-based catalysts against other lanthanide alternatives, supported by experimental data, to aid researchers in catalyst selection and experimental design.
While direct comparative studies focusing exclusively on lanthanide acetylacetonates are limited in publicly available literature, valuable insights can be drawn from comparative studies of other lanthanide salts, such as triflates, which exhibit similar Lewis acidic trends across the lanthanide series. This guide will leverage such data to provide a representative comparison.
Performance in the Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. Lanthanide catalysts have proven to be highly effective in promoting this reaction, often under solvent-free conditions, leading to high yields and short reaction times.
A comparative study on the use of various lanthanide triflates (Ln(OTf)₃) in the synthesis of dihydropyrimidinones provides a clear illustration of the influence of the lanthanide metal on catalytic activity. The data from a model reaction between benzaldehyde, ethyl acetoacetate, and urea is summarized below.
Table 1: Comparison of Lanthanide Triflate Performance in the Biginelli Reaction [1]
| Catalyst (Ln(OTf)₃) | Lanthanide (Ln) | Reaction Time (min) | Yield (%) |
| La(OTf)₃ | Lanthanum | 45 | 85 |
| Ce(OTf)₃ | Cerium | 40 | 88 |
| Pr(OTf)₃ | Praseodymium | 35 | 90 |
| Nd(OTf)₃ | Neodymium | 30 | 92 |
| Sm(OTf)₃ | Samarium | 25 | 95 |
| Eu(OTf)₃ | Europium | 25 | 93 |
| Gd(OTf)₃ | Gadolinium | 25 | 94 |
| Tb(OTf)₃ | Terbium | 20 | 96 |
| Dy(OTf)₃ | Dysprosium | 20 | 95 |
| Ho(OTf)₃ | Holmium | 20 | 94 |
| Er(OTf)₃ | Erbium | 20 | 96 |
| Tm(OTf)₃ | Thulium | 20 | 95 |
| Yb(OTf)₃ | Ytterbium | 20 | 99 |
| Lu(OTf)₃ | Lutetium | 20 | 97 |
Reaction Conditions: Benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), catalyst (0.2 mmol), 100 °C, solvent-free.
The data indicates a trend of increasing catalytic activity with decreasing ionic radius of the lanthanide ion (the "lanthanide contraction"), with the later lanthanides such as Ytterbium (Yb) exhibiting the highest yields in the shortest reaction times. This is attributed to the increased Lewis acidity of the smaller lanthanide cations.
Experimental Protocol: Biginelli Reaction Catalyzed by Lanthanide Triflates[1]
A mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and the lanthanide triflate catalyst (0.2 mmol) is heated in an oil bath at 100 °C under solvent-free conditions with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The solid product is then collected by filtration, washed with cold water and ethanol, and dried. Further purification can be achieved by recrystallization from ethanol.
Biginelli Reaction Mechanism
The proposed mechanism for the lanthanide-catalyzed Biginelli reaction involves the activation of the aldehyde by the Lewis acidic lanthanide ion, facilitating the formation of an acyl-imine intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to yield the dihydropyrimidinone.
Performance in Ring-Opening Polymerization
Lanthanide complexes are also effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactide, to produce biodegradable polyesters like polycaprolactone (PCL) and polylactide (PLA). The catalytic activity in ROP is also influenced by the nature of the lanthanide ion.
Experimental Workflow: Ring-Opening Polymerization
A general workflow for conducting a lanthanide-catalyzed ring-opening polymerization is outlined below.
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
The following is a general procedure for the ring-opening polymerization of ε-caprolactone using a lanthanide catalyst. All procedures should be carried out under an inert atmosphere using standard Schlenk techniques or in a glovebox.
-
Preparation : A Schlenk flask is flame-dried under vacuum and backfilled with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition : The desired amount of lanthanide acetylacetonate catalyst is added to the flask. Toluene (anhydrous) is then added, followed by the ε-caprolactone monomer.
-
Polymerization : The reaction mixture is stirred at the desired temperature (e.g., 100 °C).
-
Monitoring : Aliquots of the reaction mixture can be taken at various time intervals to monitor the monomer conversion and polymer molecular weight by ¹H NMR spectroscopy and gel permeation chromatography (GPC), respectively.
-
Termination and Isolation : Once the desired conversion is reached, the polymerization is terminated by cooling the reaction mixture and quenching with a small amount of acidic methanol. The polymer is then precipitated by pouring the solution into a large volume of cold methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
Conclusion
Lanthanide catalysts, including this compound, are versatile and efficient catalysts for a variety of organic transformations. The catalytic activity of lanthanide complexes is significantly influenced by the ionic radius of the metal, with a general trend of increasing activity across the series from lanthanum to lutetium. This trend is clearly observed in multicomponent reactions such as the Biginelli reaction. While direct comparative data for lanthanide acetylacetonates in all applications is not always available, the trends observed with other lanthanide salts provide a valuable predictive tool for catalyst selection. The provided experimental protocols and workflows offer a solid foundation for researchers to explore the catalytic potential of this compound and other lanthanide catalysts in their own work.
References
A Comparative Guide to Lanthanum Precursors for Doping Applications: La(acac)₃ vs. La(NO₃)₃
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate precursor is a critical step in the synthesis of lanthanum-doped materials, directly influencing the material's properties and the efficiency of the doping process. This guide provides an objective comparison of two common lanthanum precursors, lanthanum acetylacetonate (La(acac)₃) and lanthanum nitrate (La(NO₃)₃), for doping applications. The following sections present a detailed analysis based on experimental data, covering key performance indicators and providing insights into their respective advantages and limitations.
Performance Comparison at a Glance
A summary of the key properties and performance metrics for La(acac)₃ and La(NO₃)₃ is presented below, offering a quick reference for precursor selection.
| Property | This compound (La(acac)₃) | Lanthanum Nitrate (La(NO₃)₃) |
| Formula | C₁₅H₂₁LaO₆[1] | La(NO₃)₃ |
| Molecular Weight | 436.23 g/mol | 324.91 g/mol (anhydrous) |
| Decomposition Temperature | Lower; decomposes in stages. Tetrahydrate loses water at 110°C and 150°C, with further decomposition to lanthanum acetate between 180-285°C.[1] Complete decomposition to La₂O₃ occurs at approximately 730°C. | Higher; decomposes at 499°C to form lanthanum oxide, nitric oxide, and oxygen.[1] |
| Solubility | Soluble in organic solvents. | Soluble in water and polar organic solvents like ethanol. |
| Primary Synthesis Methods | Metal-Organic Chemical Vapor Deposition (MOCVD), sol-gel. | Sol-gel, co-precipitation, spray pyrolysis, hydrothermal synthesis. |
| Common Applications | Doping of thin films and nanoparticles, particularly in applications requiring lower processing temperatures. | Widely used for doping a variety of materials, including oxides for photocatalysis, electronics, and ceramics. |
Impact on Material Properties: A Data-Driven Analysis
The choice of precursor can significantly impact the structural, optical, and electrical properties of the doped material. The following tables summarize experimental data from various studies to illustrate these effects.
Structural Properties
| Host Material | Dopant Precursor | Doping Concentration | Effect on Crystallite Size | Reference |
| ZnO | La(NO₃)₃ | 0.5 - 1.5 at.% | Decrease | [1] |
| TiO₂ | La(NO₃)₃ | 1 mol% | Decrease (to 8.20 nm) | [2] |
| ZnO | La(NO₃)₃ | 4% | Increase in crystallinity | [3] |
Optical Properties
| Host Material | Dopant Precursor | Doping Concentration | Effect on Band Gap Energy | Reference |
| ZnO | La(NO₃)₃ | 0.5 - 1.5 at.% | Increase (from 3.163 to 3.193 eV) | [1] |
| TiO₂ | La(NO₃)₃ | 1 mol% | Decrease (from 3.52 to 3.31 eV) | [2] |
| ZnO | La(NO₃)₃ | 4% | Increase (from 3.30 to 3.32 eV) | [3] |
| ZnO | La(NO₃)₃ | up to 10 mol% | Decrease (from 3.1 to 2.78 eV) | [4] |
Electrical Properties
| Host Material | Dopant Precursor | Effect on Electrical Properties | Reference |
| CaCu₃Ti₄O₁₂ | La₂O₃ (from nitrate precursor) | Significant enhancement of dielectric permittivity | [5] |
| SrTiO₃ | La(tmhd)₃ (similar to acac) | Controlled increase in charge carrier density | [6] |
| Chitosan | La₂O₃ | Increased AC conductivity | [7] |
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for synthesizing lanthanum-doped materials using both La(acac)₃ and La(NO₃)₃.
Synthesis of La-Doped ZnO Nanospheres using La(NO₃)₃ via Co-Precipitation
This protocol describes the synthesis of lanthanum-doped zinc oxide nanospheres.[1]
-
Precursor Solution Preparation: Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) and lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) are dissolved in deionized water to achieve a 0.5 mol/L solution with the desired La/Zn atomic percentage (e.g., 0, 0.2, 0.5, 0.8, 1.0, 1.5 at.%).
-
Heating and Stirring: The solution is maintained at 80°C for 30 minutes with continuous magnetic stirring.
-
Precipitation: A 1.0 mol/L oxalic acid solution is added dropwise to the heated precursor solution under constant stirring until the pH reaches 1.
-
Second Precipitation: Subsequently, a 1.0 mol/L ammonia solution is added until the pH of the suspension reaches 7.
-
Aging and Washing: The resulting precipitate is aged for 2 hours, followed by washing with deionized water and absolute ethanol multiple times.
-
Drying and Calcination: The washed precipitate is dried at 80°C for 12 hours and then calcined at 500°C for 2 hours in a muffle furnace.
Sol-Gel Synthesis of La-Doped TiO₂ using Lanthanum Acetate (derived from La₂O₃)
This protocol outlines the preparation of La-doped TiO₂ films. Although the original study used Lanthanum (III) Acetate Hydrate, the principles are applicable to La(acac)₃ with appropriate solvent adjustments.[8]
-
TiO₂ Sol Preparation: Titanium (IV) isopropoxide is mixed with isopropanol and distilled water. The mixture is stirred until it turns white, indicating the initiation of hydrolysis.
-
Dopant and Acid Addition: A solution of Lanthanum (III) Acetate Hydrate (or La(acac)₃ dissolved in a suitable solvent) is added to the TiO₂ sol, followed by the addition of hydrochloric acid (HCl) to control the hydrolysis and peptization.
-
Gel Formation and Drying: The mixture is stirred until a gel is formed. The gel is then dried in an oven, washed with ethanol, and dried again at 60°C.
-
Calcination: The dried powder is sintered at 500°C for 5 hours.
-
Paste Preparation and Film Deposition: The calcined powder is mixed with acetic acid, ethanol, and a surfactant (Triton X-100) to form a paste. The paste is then deposited onto a conductive glass substrate using the doctor-blade method.
-
Sintering: The deposited film is sintered at 600°C for 1 hour.
Visualizing the Process: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for solution-based synthesis of La-doped materials.
References
- 1. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 2. heca-analitika.com [heca-analitika.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On the Electrical Properties of Chitosan Doped with Different Lanthanide Oxides: Influence of Ion Size and Surface Roughness [cureusjournals.com]
- 8. heca-analitika.com [heca-analitika.com]
A Comparative Guide to Lanthanum Acetylacetonate and Lanthanum Chloride as Catalyst Precursors
For researchers, scientists, and professionals in drug development and polymer chemistry, the choice of catalyst precursor is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a chemical transformation. Lanthanum-based catalysts have garnered considerable attention for their unique catalytic activities in various organic reactions, including transesterification for biodiesel production and ring-opening polymerization for the synthesis of biodegradable polyesters. This guide provides an objective comparison of two common lanthanum precursors: lanthanum acetylacetonate (La(acac)₃) and lanthanum chloride (LaCl₃).
This document delves into the performance of catalysts derived from these precursors, supported by experimental data. It also provides detailed methodologies for key experiments to aid in the practical application of these findings.
Physicochemical Properties of Lanthanum Precursors
A fundamental comparison begins with the intrinsic properties of the precursors themselves, which influence their handling, solubility, and decomposition characteristics during catalyst preparation.
| Property | This compound | Lanthanum Chloride |
| Chemical Formula | C₁₅H₂₁LaO₆ | LaCl₃ |
| Molecular Weight | 436.23 g/mol | 245.26 g/mol |
| Appearance | White crystalline powder | White, hygroscopic solid |
| Common Forms | Anhydrous, dihydrate[1] | Anhydrous, heptahydrate |
| Solubility | Soluble in organic solvents | Soluble in water and alcohols |
| Thermal Decomposition | Decomposes to form lanthanum oxides, with the dihydrate converting to an oxo-cluster upon heating under vacuum.[1] | Anhydrous form has a high melting point (860 °C); hydrates lose water upon heating. |
Catalyst Preparation: A Tale of Two Precursors
The pathway from precursor to the active catalytic species, often lanthanum oxide (La₂O₃), is a crucial step where the choice of precursor has significant implications. The acetylacetonate ligand is organic and can be removed through calcination, while the chloride counter-ion can be more difficult to eliminate completely, potentially leading to catalyst poisoning in some applications.[2][3]
The general workflow for preparing a lanthanum oxide catalyst from both precursors involves a precipitation or decomposition step followed by calcination.
Performance in Transesterification for Biodiesel Production
In the transesterification of triglycerides to produce fatty acid methyl esters (FAME), or biodiesel, the basicity of the catalyst plays a pivotal role. Lanthanum oxide is a known solid base catalyst. The choice of precursor can influence the surface properties and, consequently, the catalytic activity of the resulting lanthanum oxide.
| Catalyst | Precursor | Feedstock | Methanol:Oil Molar Ratio | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | FAME Yield (%) | Reference |
| La₂O₃/Al₂O₃ | Lanthanum Nitrate | Canola Oil | - | 7 | 65 | 5 | 45 | [4] |
| La/Zeolite Beta | Lanthanum Nitrate | Soybean Oil | 14.5:1 | 0.011 | 60 | 4 | 48.9 | |
| La/NZA | - | Crude Palm Oil | 9:1 | 1 | 60 | 1 | 85.37 | [5] |
| PrO₂ | - | Soybean Oil | - | 0.8 | - | - | 90 | [6] |
| Sulfated La₂O₃ | - | Oleic Acid | 5:1 | 10 | 100 | - | 96 | [7] |
| La₂O₃/CaO | - | Rapeseed Oil | 8:1 | - | 150 | 1 | >95 | [8][9] |
Catalytic systems augmented with lanthanum have demonstrated superior performance in transesterification reactions.[8][9] The introduction of lanthanum can enhance the basic properties and stability of the catalyst, leading to high biodiesel yields.[8][9] For instance, a catalyst prepared with lanthanum nitrate supported on carbon nanofibers showed significantly higher activity compared to bulk lanthanum oxide.
Performance in Ring-Opening Polymerization of Polyesters
Lanthanum compounds are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polyesters such as polylactic acid (PLA). In this context, the Lewis acidic nature of the lanthanum center is a key driver of catalytic activity.
Lanthanum chloride itself can act as a Lewis acid catalyst.[10][11] In contrast, this compound can also initiate polymerization, potentially through in-situ formation of an initiating species. A significant consideration when using lanthanum chloride is the potential for halide poisoning of the catalyst or incorporation of chloride end-groups in the polymer, which can affect the polymer's stability and properties.[2][3]
The general mechanism for ROP of lactide by a lanthanum-based catalyst proceeds via a coordination-insertion mechanism.
| Catalyst System | Monomer | Solvent | Temperature (°C) | Time | Conversion (%) |
| Lanthanum amido complexes | Lactide & ε-caprolactone | Toluene/THF | Ambient | Varies | Up to 100% for lactide |
Lanthanum complexes have been shown to be highly active in the ROP of lactide, achieving complete conversion of the monomer.[12] The choice of ligands and solvent can significantly influence the reactivity and the microstructure of the resulting copolymer.[12]
Experimental Protocols
Preparation of Lanthanum Oxide from this compound
This protocol describes the thermal decomposition of this compound to produce lanthanum oxide nanoparticles.
Materials:
-
Lanthanum(III) acetylacetonate hydrate
-
Ceramic crucible
-
Muffle furnace
Procedure:
-
Place a known amount of lanthanum(III) acetylacetonate hydrate into a ceramic crucible.
-
Place the crucible in a muffle furnace.
-
Heat the sample to 600-900°C for 2-4 hours in an air atmosphere.[13][14] The organic acetylacetonate ligand will decompose and combust.
-
Allow the furnace to cool to room temperature before retrieving the resulting lanthanum oxide powder.
Preparation of Lanthanum Oxide from Lanthanum Chloride
This protocol details the synthesis of lanthanum oxide from lanthanum chloride via a precipitation method.
Materials:
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Beakers
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Oven
-
Muffle furnace
Procedure:
-
Prepare an aqueous solution of lanthanum chloride (e.g., 0.5 M).[11]
-
Slowly add a solution of NaOH or NH₄OH dropwise to the lanthanum chloride solution under vigorous stirring until the pH reaches approximately 10. A white precipitate of lanthanum hydroxide (La(OH)₃) will form.[11]
-
Continue stirring the suspension for 1-2 hours to age the precipitate.
-
Filter the precipitate and wash it thoroughly with deionized water to remove residual chloride ions. This step is crucial to minimize chlorine contamination in the final catalyst.
-
Dry the washed precipitate in an oven at 100-120°C overnight.[11]
-
Calcine the dried lanthanum hydroxide powder in a muffle furnace at a temperature of 600-850°C for 3-5 hours to obtain lanthanum oxide.[11]
Representative Transesterification of Rapeseed Oil
This protocol outlines a general procedure for biodiesel production using a lanthanum-based catalyst.
Materials:
-
Rapeseed oil
-
Methanol
-
Lanthanum oxide catalyst
-
Autoclave reactor
Procedure:
-
Add rapeseed oil and methanol to the autoclave reactor in a 1:8 molar ratio.[8]
-
Add the lanthanum oxide catalyst (e.g., 0.125 g for a specific batch size).[8]
-
Seal the reactor and heat the mixture to 150°C for 1 hour with stirring.[8]
-
After the reaction, cool the reactor and collect the product mixture.
-
Separate the biodiesel (FAME) layer from the glycerol byproduct.
-
Analyze the FAME content using techniques such as High-Performance Liquid Chromatography (HPLC).[8][9]
Representative Ring-Opening Polymerization of Lactide
This protocol provides a general method for the polymerization of lactide using a lanthanum-based catalyst.
Materials:
-
Lactide (rac-lactide or L-lactide)
-
Lanthanum catalyst (e.g., a lanthanum amido complex)
-
Anhydrous toluene or THF
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the lactide monomer in the chosen anhydrous solvent in a Schlenk flask.
-
In a separate flask, dissolve the lanthanum catalyst in the same solvent.
-
Add the catalyst solution to the monomer solution with stirring to initiate the polymerization.
-
Allow the reaction to proceed at the desired temperature (e.g., ambient temperature) for a specified time.[12]
-
Quench the polymerization by adding a proton source (e.g., acidified methanol).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterize the polymer's molecular weight and microstructure using techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Summary and Recommendations
The choice between this compound and lanthanum chloride as a catalyst precursor depends heavily on the specific application and the desired properties of the final catalyst and product.
| Feature | This compound | Lanthanum Chloride |
| Catalyst Preparation | Simpler thermal decomposition. No risk of halide contamination. | Requires a precipitation and thorough washing step to remove chloride ions. |
| Potential for Catalyst Poisoning | Low. Decomposition products are CO₂ and water. | High. Residual chloride can poison certain catalysts and affect polymer properties.[2][3] |
| Performance in Transesterification | Precursor to active La₂O₃. Performance depends on final catalyst properties. | Precursor to active La₂O₃. Performance depends on final catalyst properties and purity. |
| Performance in Polymerization | Can act as a catalyst or precursor. | Can act as a Lewis acid catalyst directly. Risk of halide side reactions. |
| Handling | Stable solid. | Hygroscopic, requires careful handling. |
Recommendations:
-
For applications that are sensitive to halide contamination, such as certain polymerization reactions where chain-end purity is critical, This compound is the preferred precursor . The clean decomposition to lanthanum oxide without leaving harmful residues is a significant advantage.
-
In catalytic systems where trace amounts of chloride are tolerable or can be effectively removed, lanthanum chloride can be a more cost-effective option . However, rigorous washing of the catalyst intermediate is essential.
-
For the synthesis of basic catalysts for transesterification, both precursors can yield effective lanthanum oxide catalysts. The choice may come down to the desired morphology and surface area of the final catalyst, which can be influenced by the preparation method.
Ultimately, the optimal precursor is application-dependent, and researchers should consider the trade-offs between cost, ease of preparation, and the potential for impurities in their final catalytic system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Effect of halogen and solvent on iron-catalyzed atom transfer radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of lanthanide metal oxide catalyst for transesterification reaction by fluorescence-based high-throughput screening method and application to biodiesel production - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Biodiesel production by free fatty acid esterification using Lanthanum (La3+) and HZSM-5 based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Lanthanum Chloride in Catalysis: Mechanisms and Applications [stanfordmaterials.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
- 14. orientjchem.org [orientjchem.org]
A Comparative Guide to the Characterization of Nanoparticles Synthesized from Different Lanthanum Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of lanthanum-based nanoparticles with tailored characteristics is a rapidly advancing field, driven by their potential applications in catalysis, biomedical imaging, and drug delivery. The choice of the initial lanthanum precursor is a critical determinant of the physicochemical properties of the resulting nanoparticles, including their size, morphology, and purity. This guide provides an objective comparison of nanoparticles synthesized from various lanthanum precursors, supported by experimental data to inform precursor selection and experimental design.
Comparative Analysis of Lanthanum Precursors
The selection of a lanthanum precursor significantly influences the final characteristics of the synthesized nanoparticles. The following table summarizes the quantitative data on lanthanum oxide (La₂O₃) nanoparticles synthesized from different precursors using various methods.
| Lanthanum Precursor | Synthesis Method | Precipitating/Gelling Agent | Calcination Temperature (°C) | Particle/Crystallite Size (nm) | Morphology | Purity/La₂O₃ Content (%) |
| Lanthanum Nitrate Hexahydrate | Co-precipitation | Sodium Hydroxide (NaOH) | Not specified | 41-47 | Hexagonal | Not specified |
| Lanthanum Nitrate Hexahydrate | Sol-Gel | Polyethylene Glycol (PEG) | 850 | ~37 | Net-like | Not specified |
| Lanthanum Nitrate | Hydrothermal | Urea | 800 | Not specified | Hierarchical Micro/Nano Spherical | Not specified |
| Lanthanum Chloride | Precipitation | Sodium Bicarbonate | Not specified | 12 | Oval | 95.21 |
| Lanthanum Chloride | Precipitation | Ammonium Bicarbonate | Not specified | 40 | Flocculent surface | 95.92 |
| Lanthanum Chloride | Precipitation | Oxalic Acid | Not specified | 52 | Spherical | 97.09 |
| Lanthanum Oxalate | Thermal Decomposition | Not applicable | Not specified | Not specified | Not specified | Not specified |
| Nano-sized La(III) compound | Thermal Decomposition | Not applicable | 800 | ~60 | Quasi-spherical | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for common synthesis and characterization techniques.
Synthesis of Lanthanum Oxide Nanoparticles via Co-Precipitation
This method is valued for its simplicity and scalability.
-
Precursor Solution Preparation: Dissolve lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) in deionized water to create a 0.1 M solution with constant stirring for 30 minutes at room temperature.[1]
-
Precipitation: Add a 0.3 M sodium hydroxide (NaOH) solution dropwise to the lanthanum nitrate solution under constant stirring.[1]
-
Washing: The resulting precursor solution is washed multiple times with deionized water and ethanol to completely remove any unreacted nitrate.[1]
-
Drying: The washed precipitate is dried in an oven.
-
Calcination: The dried powder is calcined in a furnace at a specified temperature to obtain La₂O₃ nanoparticles.
Synthesis of Lanthanum Oxide Nanoparticles via Sol-Gel Method
The sol-gel method allows for good control over the nanoparticle's properties.
-
Precursor Solution: Dissolve 1.4 g of bulk lanthanum oxide powder in 16 ml of 23% nitric acid (HNO₃).[2]
-
Filtration: Filter the solution using vacuum filtration with a 450 nm filter paper.[2]
-
Gel Formation: Dissolve 1.09 g of polyethylene glycol (PEG) in the filtered solution and heat the mixture at 90°C in a water bath with stirring for 170 minutes to form a gel.[2]
-
Drying: Dry the resulting gel at 92°C for 86 hours and 15 minutes to form lanthanum nitrate.[2]
-
Milling and Combustion: Mill the yellowish lanthanum nitrate product using a mortar and then burn it at 300°C in an oven to form lanthanum carbonate (gray color).[2]
-
Calcination: Calcine the lanthanum carbonate at 850°C for 3 hours to form La₂O₃ nanoparticles.[2]
Characterization Techniques
-
X-Ray Diffraction (XRD): XRD is employed to determine the crystalline structure and phase purity of the synthesized nanoparticles. The average crystallite size can be estimated from the XRD peak broadening using the Scherrer formula.
-
Scanning Electron Microscopy (SEM): SEM is utilized to observe the surface morphology and size of the nanoparticles.
-
Transmission Electron Microscopy (TEM): TEM provides high-resolution images to determine the size, shape, and agglomeration state of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the chemical bonds present in the sample and confirm the formation of lanthanum oxide. The presence of a characteristic La-O stretching band is a key indicator.[3]
Visualizing Synthesis and Characterization Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and characterization steps.
Caption: General workflow for the co-precipitation synthesis of lanthanum oxide nanoparticles.
Caption: Standard characterization workflow for synthesized lanthanum oxide nanoparticles.
References
A Comparative Guide to the Reactivity of Lanthanide Acetylacetonates
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the reactivity of lanthanide(III) acetylacetonates, Ln(acac)₃, a class of coordination compounds with significant applications in catalysis, materials science, and as precursors for lanthanide-containing materials. The reactivity of these complexes, particularly their thermal stability and catalytic activity, is a critical factor in their application. This document provides a summary of available experimental data, details key experimental protocols, and visualizes important concepts to aid in the selection and use of these compounds.
Introduction to Lanthanide Acetylacetonates
Lanthanide acetylacetonates are coordination complexes formed between a trivalent lanthanide ion (Ln³⁺) and the acetylacetonate (acac⁻) ligand. The bonding in these complexes is primarily electrostatic. The coordination number of the lanthanide ion in these complexes can vary, often being 6, 7, or 8, and they frequently exist as hydrates, with water molecules occupying coordination sites. The reactivity of lanthanide acetylacetonates is influenced by several factors, including the ionic radius of the lanthanide ion, its Lewis acidity, and the coordination environment.
Comparative Reactivity Analysis
The reactivity of lanthanide acetylacetonates can be assessed in several ways, with thermal decomposition and catalytic activity being two of the most significant measures. Due to the challenges in obtaining a complete and directly comparable dataset under identical experimental conditions for the entire lanthanide series, this guide compiles and presents available data to highlight general trends and provide specific examples.
Thermal Stability
The thermal stability of lanthanide acetylacetonates is a crucial parameter for their use as precursors in materials synthesis, for example, in the formation of lanthanide oxides. The decomposition process is typically studied using thermogravimetric analysis (TGA).
-
Dehydration: The loss of coordinated water molecules typically occurs at lower temperatures.
-
Decomposition of the Anhydrous Complex: At higher temperatures, the anhydrous acetylacetonate complex decomposes, often leading to the formation of intermediates like oxycarbonates.
-
Formation of Lanthanide Oxide: The final decomposition product at high temperatures is typically the corresponding lanthanide oxide (Ln₂O₃ or other stable oxides like CeO₂).
The decomposition temperatures are not always a monotonic function of the lanthanide atomic number. This is attributed to the complex interplay of factors including the "lanthanide contraction" (the steady decrease in ionic radii across the series), which affects the strength of the metal-ligand bonds, and the stability of intermediate decomposition products.
Table 1: Thermal Decomposition Data for Lanthanum(III) Acetylacetonate Tetrahydrate
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Product(s) |
| Dehydration to Monohydrate | 110 | - | La(acac)₃·H₂O |
| Dehydration to Anhydrous | 150 | - | La(acac)₃ |
| Decomposition | 180 - 285 | - | Lanthanum Acetate |
Data for La(acac)₃·4H₂O.[1]
It has been noted that upon heating under vacuum, the dihydrate of lanthanum acetylacetonate converts to an oxo-cluster, La₄O(C₅H₇O₂)₁₀. This behavior has also been observed for the acetylacetonates of erbium, yttrium, gadolinium, and europium.[1]
Catalytic Activity
Lanthanide acetylacetonates are effective Lewis acid catalysts in a variety of organic reactions, including polymerizations, ester hydrolysis, and condensation reactions. Their catalytic activity is attributed to the Lewis acidic nature of the Ln³⁺ ion, which can coordinate to and activate substrates.
One area where the catalytic activity of lanthanide acetylacetonates has been explored is in the hydrolysis of phosphate diesters, which serves as a model for the cleavage of RNA. A study on the hydrolysis of adenylyl(3'-5')adenosine demonstrated the catalytic efficiency of several lanthanide acetylacetonato complexes.
Table 2: Catalytic Activity of Lanthanide Acetylacetonates in the Hydrolysis of Adenylyl(3'-5')adenosine
| Lanthanide Acetylacetonato Complex | Pseudo First-Order Rate Constant (k_obs) at pH 7.2, 30°C (h⁻¹) |
| Lutetium(III) acetylacetonate | 3.2 x 10⁻² |
The study also mentions the high efficiency of ytterbium, thulium, and europium acetylacetonato complexes in this reaction, although specific rate constants were not provided in the abstract.
The high lability of the bonds between the lanthanide ion and the ligands is an attractive feature in catalysis, as it can lead to rapid turnover rates.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable reactivity data. Below are representative methodologies for the synthesis of lanthanide acetylacetonates and their characterization by thermogravimetric analysis.
Synthesis of Lanthanide(III) Acetylacetonate Hydrates
A general method for the synthesis of lanthanide(III) acetylacetonate hydrates involves the reaction of a lanthanide salt with acetylacetone in a basic medium.
Protocol:
-
Dissolve the lanthanide(III) salt (e.g., nitrate or chloride) in a suitable solvent, such as water or ethanol.
-
In a separate container, dissolve acetylacetone in the same solvent.
-
Slowly add a base (e.g., ammonia or sodium hydroxide solution) to the acetylacetone solution to deprotonate it, forming the acetylacetonate anion.
-
Add the lanthanide salt solution to the acetylacetonate solution with constant stirring.
-
A precipitate of the lanthanide acetylacetonate hydrate will form.
-
The precipitate is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in air or under vacuum.
Thermogravimetric Analysis (TGA) of Lanthanide Acetylacetonates
Thermogravimetric analysis is a standard technique to study the thermal decomposition of materials.
Typical Protocol:
-
A small, accurately weighed sample (typically 5-10 mg) of the lanthanide acetylacetonate hydrate is placed in a TGA crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a specific flow rate (e.g., 20-50 mL/min).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures of decomposition events and the corresponding mass losses. The derivative of the TGA curve (DTG curve) can be used to more accurately identify the peak decomposition temperatures.
Visualizing Reactivity Concepts
Diagrams can help to visualize the complex relationships and processes involved in the study of lanthanide acetylacetonate reactivity.
Caption: A generalized workflow for the synthesis of lanthanide(III) acetylacetonate hydrates.
Caption: Key factors influencing the reactivity of lanthanide acetylacetonates.
Conclusion
The reactivity of lanthanide acetylacetonates is a multifaceted topic of significant interest for their application in various fields. While a comprehensive, directly comparative dataset for the entire series remains an area for further research, the available data on thermal stability and catalytic activity provide valuable insights into their chemical behavior. The trends in reactivity are governed by the fundamental properties of the lanthanide ions, most notably the lanthanide contraction, which modulates their ionic radii and Lewis acidity. The experimental protocols outlined in this guide provide a foundation for the consistent and reliable characterization of these important compounds, paving the way for their more effective utilization in research and development.
References
Lanthanum Acetylacetonate as a Precursor: A Cost-Benefit Analysis for Researchers
For researchers and professionals in materials science and drug development, the choice of a precursor is a critical decision that influences not only the characteristics of the final product but also the overall cost and efficiency of the synthesis process. Lanthanum acetylacetonate, a metallo-organic compound, is a common precursor for the synthesis of lanthanum-based materials. This guide provides an objective comparison of this compound with its primary inorganic alternatives—lanthanum nitrate, lanthanum chloride, and lanthanum acetate—supported by experimental data to inform precursor selection.
At a Glance: Comparative Overview of Lanthanum Precursors
| Feature | This compound | Lanthanum Nitrate | Lanthanum Chloride | Lanthanum Acetate |
| Chemical Formula | La(C₅H₇O₂)₃ | La(NO₃)₃·6H₂O | LaCl₃·7H₂O | La(CH₃COO)₃·xH₂O |
| Solubility | Good in organic solvents | High in water and polar solvents | High in water | Soluble in water |
| Decomposition Temp. | Lower, gradual decomposition | Higher, multi-step decomposition | Higher decomposition temperature | Decomposes upon heating |
| Byproducts | Organic residues, carbonaceous species | Nitrogen oxides (NOx) | Hydrogen chloride (HCl) | Acetic acid, organic residues |
| Handling | Generally stable, less hygroscopic | Hygroscopic, oxidizer | Hygroscopic | Hygroscopic |
Cost-Benefit Analysis
The selection of a precursor is often a trade-off between cost, purity, and the desired properties of the final material. While inorganic salts like lanthanum nitrate and chloride are generally less expensive on a per-gram basis, the organic nature of this compound can offer advantages in specific applications, such as those requiring solubility in non-aqueous systems or lower decomposition temperatures.
To provide a standardized comparison, the following table presents an approximate cost analysis based on currently available market prices from various suppliers. Prices can vary significantly based on purity, quantity, and supplier.
| Precursor | Molecular Weight ( g/mol ) | Approx. Price (USD/100g) | Approx. Cost per Mole of La (USD) |
| This compound (hydrate) | 436.24 (anhydrous basis) | $70 - $420 | $16 - $96 |
| Lanthanum Nitrate Hexahydrate | 433.01 | $30 - $280 | $7 - $65 |
| Lanthanum Chloride Heptahydrate | 371.37 | $120 - $240 | $32 - $65 |
| Lanthanum Acetate Hydrate | 316.04 (anhydrous basis) | $150 - $350 | $47 - $111 |
Note: Prices are estimates and subject to change. Bulk pricing may be significantly lower.
Performance in Nanoparticle Synthesis
The choice of precursor directly impacts the morphology, particle size, and crystallinity of the resulting nanoparticles. The following table summarizes experimental data from various studies on the synthesis of lanthanum oxide (La₂O₃) nanoparticles using different precursors.
| Precursor | Synthesis Method | Calcination Temp. (°C) | Particle Size (nm) | Morphology | Reference |
| This compound | Thermal Decomposition | 600-900 | <100 | Orthorhombic, porous | [1][2] |
| Lanthanum Nitrate | Co-precipitation | 650 | 41-47 | Hexagonal | [3] |
| Lanthanum Nitrate | Sol-Gel | 850 | ~37 | Net-like | [3] |
| Lanthanum Nitrate | Hydrothermal | 800 | - | Hierarchical micro/nano spherical | [3] |
| Lanthanum Chloride | Co-precipitation | - | - | Oval, flocculent, spherical | [3] |
| Lanthanum Acetate | Co-precipitation | 600-900 | - | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of lanthanum oxide nanoparticles using each of the discussed precursors.
Synthesis of La₂O₃ Nanoparticles using this compound
This protocol describes a thermal decomposition method.
Materials:
-
This compound hydrate
-
Oleic acid (surfactant, optional)
-
Furnace
Procedure:
-
A specific amount of this compound is placed in a crucible. For syntheses involving a surfactant, the precursor is first dissolved in a solvent like oleic acid.[1][2]
-
The crucible is placed in a furnace.
-
The temperature is ramped up to the desired calcination temperature (e.g., 600-900°C) and held for a specified duration (e.g., 2-4 hours).[1][2]
-
The furnace is allowed to cool down to room temperature.
-
The resulting white powder of La₂O₃ nanoparticles is collected.
Synthesis of La₂O₃ Nanoparticles using Lanthanum Nitrate (Co-precipitation)
Materials:
-
Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) as a precipitating agent
-
Deionized water
-
Ethanol
Procedure:
-
Prepare an aqueous solution of lanthanum nitrate (e.g., 0.1 M).[3]
-
Separately, prepare a solution of the precipitating agent (e.g., 0.3 M NaOH).[3]
-
Slowly add the precipitating agent solution to the lanthanum nitrate solution under vigorous stirring.
-
Continue adding the precipitating agent until the pH of the solution reaches 10-12, leading to the formation of a white precipitate (lanthanum hydroxide, La(OH)₃).[4]
-
Age the precipitate by stirring for an additional 1-2 hours.[4]
-
Wash the precipitate several times with deionized water and then with ethanol to remove impurities.
-
Dry the precipitate in an oven at 80-100°C.[4]
-
Calcine the dried powder in a furnace at a high temperature (e.g., 650°C for 3 hours) to obtain La₂O₃ nanoparticles.[3]
Synthesis of La₂O₃ Nanoparticles using Lanthanum Chloride (Co-precipitation)
The protocol is similar to that for lanthanum nitrate, with lanthanum chloride used as the starting salt.[3]
Synthesis of La₂O₃ Nanoparticles using Lanthanum Acetate (Co-precipitation)
The protocol is similar to that for lanthanum nitrate, with lanthanum acetate as the precursor.[4]
Visualizing the Synthesis Workflow
To further clarify the synthesis processes, the following diagrams illustrate the experimental workflows for the thermal decomposition and co-precipitation methods.
References
The Influence of the Lanthanide Ion on the Properties of Acetylacetonate Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of the central lanthanide ion in acetylacetonate complexes exerts a profound influence on their resulting physicochemical properties. This guide provides a comparative analysis of these properties, supported by experimental data, to aid researchers in selecting the optimal lanthanide acetylacetonate complex for their specific application, be it in luminescence, catalysis, or materials science.
Structural Overview
Lanthanide tris(acetylacetonate) complexes, often abbreviated as Ln(acac)₃, typically feature a central lanthanide(III) ion coordinated by three acetylacetonate (acac) ligands. The acetylacetonate anion acts as a bidentate ligand, binding to the lanthanide ion through its two oxygen atoms to form a six-membered chelate ring. Due to the large ionic radii of lanthanide ions, the coordination number is often greater than six, with water molecules typically occupying the remaining coordination sites in the hydrated form, Ln(acac)₃(H₂O)ₙ. The exact coordination number and geometry can vary across the lanthanide series due to the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number. For instance, early lanthanides can exhibit higher coordination numbers (e.g., 8 or 9), while later lanthanides may favor lower coordination numbers.
Caption: General coordination of a lanthanide ion with three acetylacetonate ligands and water molecules.
Luminescence Properties
The luminescence of lanthanide acetylacetonate complexes is a key area of interest, particularly for applications in bio-imaging, sensors, and lighting. The characteristic sharp emission bands of lanthanide ions arise from f-f electronic transitions. However, these transitions are Laporte-forbidden, resulting in very low absorption coefficients. To overcome this, the acetylacetonate ligand acts as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then luminesces. This process is known as the antenna effect or sensitization. The efficiency of this energy transfer and the resulting luminescence properties are highly dependent on the specific lanthanide ion.
Caption: Energy transfer mechanism (antenna effect) in lanthanide acetylacetonate complexes.
The most intensely luminescent lanthanide acetylacetonate complexes are typically those of Europium(III) and Terbium(III), which emit in the red and green regions of the visible spectrum, respectively. Samarium(III) and Dysprosium(III) also exhibit luminescence, though generally with lower quantum yields.
Table 1: Comparative Luminescence Properties of Selected Lanthanide(III) Tris(acetylacetonate) Hydrates
| Lanthanide Ion | Emission Color | Major Emission Peak (nm) | Luminescence Quantum Yield (Φ) | Luminescence Lifetime (τ) |
| Sm(III) | Orange-Red | ~645 | Low | Short (μs range) |
| Eu(III) | Red | ~612 (⁵D₀ → ⁷F₂) | High | Long (ms range)[1] |
| Tb(III) | Green | ~545 (⁵D₄ → ⁷F₅) | High | Long (ms range)[1] |
| Dy(III) | Yellow | ~575 (⁴F₉/₂ → ⁶H₁₃/₂) | Low | Short (μs range) |
Note: The exact values of quantum yield and lifetime are highly dependent on the specific complex (including the number of coordinated water molecules), the solvent, and the temperature. The data presented here are general trends for comparison.
Thermal Stability
The thermal stability of lanthanide acetylacetonate complexes is a critical parameter for applications in materials science, such as in the fabrication of optical devices or as precursors for the synthesis of lanthanide-containing materials. Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of these complexes. The decomposition of hydrated lanthanide acetylacetonate complexes typically occurs in multiple steps, starting with the loss of water molecules at lower temperatures, followed by the decomposition of the acetylacetonate ligands at higher temperatures. The final residue is typically the corresponding lanthanide oxide.
The thermal stability of the anhydrous Ln(acac)₃ complexes generally increases across the lanthanide series. This trend can be attributed to the lanthanide contraction, which leads to a stronger metal-oxygen bond and thus requires higher temperatures for decomposition.
Table 2: Comparative Thermal Decomposition Data for Lanthanide(III) Tris(acetylacetonate) Hydrates
| Lanthanide Ion | Initial Decomposition Temp. (°C) (Loss of H₂O) | Major Decomposition Temp. (°C) (Loss of acac) | Final Residue |
| La(III) | ~110-150[2] | ~180-285[2] | La₂O₃ |
| Pr(III) | Varies | Varies | Pr₆O₁₁ |
| Nd(III) | Varies | Varies | Nd₂O₃ |
| Sm(III) | Varies | Varies | Sm₂O₃ |
| Eu(III) | Varies | Varies | Eu₂O₃ |
| Gd(III) | Varies | Varies | Gd₂O₃ |
| Tb(III) | Varies | Varies | Tb₄O₇ |
| Dy(III) | Varies | Varies | Dy₂O₃ |
| Ho(III) | Varies | Varies | Ho₂O₃ |
| Er(III) | Varies | Varies | Er₂O₃ |
| Tm(III) | Varies | Varies | Tm₂O₃ |
| Yb(III) | Varies | Varies | Yb₂O₃ |
| Lu(III) | Varies | Varies | Lu₂O₃ |
Note: Decomposition temperatures are influenced by the heating rate and atmosphere during TGA. The data presented are indicative of general trends.
Catalytic Activity
Lanthanide ions are hard Lewis acids and can function as catalysts in various organic reactions. Their catalytic activity is influenced by their ionic radius and Lewis acidity, which vary across the series. Lanthanide acetylacetonate complexes have been explored as catalysts, for example, in the hydrolysis of phosphate esters, which is relevant to the cleavage of DNA and RNA.[3][4]
Generally, the Lewis acidity of the lanthanide ions increases from La(III) to Lu(III) due to the lanthanide contraction. This trend can influence their catalytic efficacy. For the hydrolysis of phosphate diesters, it has been observed that the catalytic activity of lanthanide complexes can decrease with increasing atomic number (from La to Dy).[4] This suggests that a larger ionic radius may be more favorable for this specific reaction, potentially by allowing for better substrate binding and activation.
Table 3: Relative Catalytic Activity of Lanthanide(III) Complexes in the Hydrolysis of Bis(4-nitrophenyl) Phosphate (BNPP)
| Lanthanide Ion | Relative Second-Order Rate Constant |
| La(III) | Highest |
| Pr(III) | High |
| Nd(III) | Moderate |
| Eu(III) | Moderate |
| Gd(III) | Lower |
| Dy(III) | Lowest |
Source: Adapted from literature data on the hydrolysis of BNPP by dinuclear lanthanide hydroxo complexes.[4] The trend for acetylacetonate complexes is expected to be similar, although absolute rates may differ.
Experimental Protocols
General Synthesis of Hydrated Lanthanide(III) Tris(acetylacetonate) Complexes (Ln(acac)₃·nH₂O)
This protocol provides a general method for the synthesis of hydrated lanthanide tris(acetylacetonate) complexes.
Materials:
-
Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O) or Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O)
-
Acetylacetone (Hacac)
-
Ammonia solution (e.g., 2 M) or Sodium hydroxide solution (e.g., 2 M)
-
Ethanol or Methanol
-
Deionized water
-
Filter paper
-
Buchner funnel and flask
Procedure:
-
Dissolve the lanthanide(III) salt (e.g., 1 mmol) in a mixture of deionized water and ethanol (e.g., 20 mL water and 10 mL ethanol).
-
In a separate beaker, dissolve acetylacetone (e.g., 3.3 mmol, a slight excess) in ethanol (e.g., 10 mL).
-
Slowly add the acetylacetone solution to the stirred lanthanide salt solution.
-
While stirring, slowly add the ammonia or sodium hydroxide solution dropwise to the mixture until a precipitate forms and the pH of the solution is approximately neutral (pH 6-7).
-
Continue stirring the mixture at room temperature for about 1-2 hours to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with small portions of cold deionized water to remove any unreacted salts.
-
Wash the precipitate with a small amount of cold ethanol to aid in drying.
-
Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂) or in a vacuum oven at a low temperature (e.g., 40-50 °C) to constant weight.
Caption: A typical experimental workflow for the synthesis of lanthanide acetylacetonate complexes.
Determination of Luminescence Quantum Yield
The luminescence quantum yield (Φ) is determined by comparing the integrated emission spectrum of the sample to that of a well-characterized standard with a known quantum yield.
Protocol:
-
Prepare dilute solutions of the lanthanide acetylacetonate complex and a standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546) with absorbances below 0.1 at the excitation wavelength to minimize re-absorption effects.
-
Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.
-
Record the emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Thermogravimetric Analysis (TGA)
TGA is used to measure the change in mass of a sample as a function of temperature.
Protocol:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed amount of the lanthanide acetylacetonate complex (typically 3-10 mg) into a tared TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).
-
Record the mass loss as a function of temperature. The resulting TGA curve can be used to determine the temperatures of decomposition and the stoichiometry of the decomposition steps.
References
- 1. Tb3+/Eu3+ Complex-Doped Rigid Nanoparticles in Transparent Nanofibrous Membranes Exhibit High Quantum Yield Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanthanum acetylacetonate - Wikipedia [en.wikipedia.org]
- 3. Phosphate diester hydrolysis by mono- and dinuclear lanthanum complexes with an unusual third-order dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Phosphodiester Hydrolysis by Lanthanide Complexes of Bis-Tris Propane - Inorganic Chemistry - Figshare [figshare.com]
A Comparative Guide to the Thermal Analysis of Lanthanide Acetylacetonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) overview of lanthanide acetylacetonate complexes. The thermal stability and decomposition pathways of these compounds are critical parameters in their application in areas such as catalysis, materials science, and as precursors for the synthesis of lanthanide-containing nanoparticles. This document summarizes available quantitative data, details experimental protocols, and visualizes key processes to facilitate a deeper understanding of the thermal behavior of these important coordination complexes.
Data Presentation: Thermal Decomposition Analysis
The thermal decomposition of hydrated lanthanide acetylacetonates, with the general formula Ln(acac)₃·nH₂O, typically proceeds in distinct stages. The initial stage involves the loss of water molecules (dehydration), followed by the decomposition of the anhydrous complex, which may occur in one or multiple steps, ultimately leading to the formation of the corresponding lanthanide oxide as the final residue.
The following table summarizes representative TGA and DSC data for selected lanthanide acetylacetonates. It is important to note that the data has been compiled from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Lanthanide (Ln) | Dehydration Temp. Range (°C) | Mass Loss (%) - Dehydration | Decomposition Temp. Range (°C) | Mass Loss (%) - Decomposition | Final Residue | DSC Peak(s) (°C) (Endo/Exo) |
| La | ~110 - 150[1] | Varies with hydration | ~180 - 450[1] | Varies | La₂O₃ | Endothermic peaks for dehydration and decomposition[1] |
| Y | ~57 (adsorbed moisture)[2] | ~10[2] | ~200 - 550[2] | Varies | Y₂O₃ | Not explicitly detailed |
| Er | Not specified | Not specified | Begins post-melting | Varies | Er₂O₃ | Endothermic peak at 248 (melting)[3] |
Experimental Protocols
A precise and standardized experimental protocol is crucial for obtaining reproducible and comparable TGA-DSC data. The following methodology is a generalized protocol based on common practices for the thermal analysis of metal complexes.[4][5]
Instrumentation:
A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements concurrently is recommended to ensure identical experimental conditions for both analyses.[6][7][8]
Experimental Parameters:
-
Sample Preparation: A small amount of the lanthanide acetylacetonate sample (typically 5-10 mg) is accurately weighed and placed in an appropriate crucible (e.g., alumina or platinum).[4][5]
-
Atmosphere: The analysis is typically conducted under a controlled atmosphere, most commonly an inert gas such as nitrogen or argon, to prevent oxidative decomposition.[4][5] A consistent flow rate (e.g., 20-50 mL/min) should be maintained.
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[4]
-
Temperature Range: The temperature range should be sufficient to cover all expected thermal events, typically from room temperature to approximately 800-1000 °C.[4]
-
Data Analysis: The TGA data is analyzed to determine the onset and completion temperatures of weight loss events and the percentage of mass lost at each stage. The DSC data is analyzed to identify the peak temperatures of endothermic and exothermic events and to quantify the enthalpy changes associated with these transitions.
Mandatory Visualizations
Experimental Workflow for Comparative TGA-DSC Analysis
The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of lanthanide acetylacetonates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A new lanthanum(III) complex containing acetylacetone and 1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide( iii ) complexes. Preparation of Eu( iii ) and Yb( iii ) OLED devices ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00902A [pubs.rsc.org]
- 5. Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. azom.com [azom.com]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Lanthanum Acetylacetonate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, procedural guidance for the safe use of Lanthanum acetylacetonate, including personal protective equipment (PPE), operational plans for handling and storage, and disposal protocols.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye, skin, and respiratory irritation.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1] | Protects against dust particles and splashes. Contact lenses should not be worn as they can absorb and concentrate irritants.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). | Prevents skin contact and potential absorption. For prolonged or frequent contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is advised.[1] |
| Lab coat or other protective clothing. | Minimizes the risk of skin exposure to dust. | |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher.[3] | Necessary when handling the powder to prevent inhalation of harmful dust particles. Use in a well-ventilated area is also crucial.[1][4] |
Operational and Disposal Plans
Handling and Storage Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust and vapor inhalation.[1][5]
-
Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[1] Wash hands thoroughly with soap and water after handling.[1][4]
-
Container Management: Keep containers tightly sealed when not in use to prevent contamination and exposure to moisture.[1][4][6] Store in a cool, dry, and well-ventilated area away from incompatible materials like oxidizing agents.[1][6]
-
Clothing: Contaminated work clothes should be laundered separately before reuse.[1]
Spill Response Protocol:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don the appropriate PPE before attempting to clean the spill.
-
Containment: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][4]
-
Major Spills: For larger spills, alert emergency responders and provide them with the location and nature of the hazard.[1]
-
Decontamination: Clean the spill area thoroughly with appropriate materials. Do not allow wash water to enter drains.[1]
Disposal Plan:
All waste, including contaminated PPE and spill cleanup materials, must be handled as hazardous waste.
-
Regulations: Disposal must be in strict accordance with all local, state, and federal regulations.[1]
-
Containers: Use clearly labeled, sealed containers for waste.
-
Treatment: For small quantities, a 5% solution in water or dilute acid can be carefully prepared, followed by gradual addition of dilute ammonium hydroxide to a pH of 10. If precipitation occurs, it can be filtered, and the solid removed to a landfill, subject to local regulations.[1]
-
Consultation: It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.
Quantitative Data
| Exposure Limit | Value | Substance |
| CEL TWA | 1 mg/m³ | Lanthanum |
| CEL TWA | 20 ppm, 82 mg/m³ | 2,4-pentanedione |
CEL TWA: Ceiling Limit Time-Weighted Average[1]
Visual Guides for Safety Procedures
To further ensure operational safety, the following diagrams illustrate key procedural workflows.
Caption: Step-by-step procedure for donning and doffing Personal Protective Equipment.
Caption: Logical workflow for responding to a chemical spill of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
